Denufosol
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease. |
|---|---|
CAS No. |
211448-85-0 |
Molecular Formula |
C18H27N5O21P4 |
Molecular Weight |
773.3 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1 |
InChI Key |
FPNPSEMJLALQSA-MIYUEGBISA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Other CAS No. |
211448-85-0 |
Synonyms |
denufosol tetrasodium INS 37217 INS37217 P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Denufosol's Mechanism of Action on the P2Y2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denufosol (formerly INS37217) is a selective agonist of the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] Developed as an inhaled therapy for cystic fibrosis (CF), this compound's mechanism of action centers on bypassing the defective CFTR channel by activating an alternative pathway for chloride secretion and hydration of airway surfaces.[3][4] This guide provides an in-depth technical overview of this compound's interaction with the P2Y2 receptor, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize its activity.
This compound and the P2Y2 Receptor
This compound is a synthetic dinucleotide, specifically P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')tetraphosphate, designed for enhanced metabolic stability compared to endogenous P2Y2 agonists.[2] Its primary molecular target is the P2Y2 receptor, which is widely expressed in various tissues, including the apical membrane of airway epithelial cells.
Binding Affinity and Potency
The interaction of this compound with the P2Y2 receptor has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative parameters of this interaction.
| Parameter | Value | Assay | Cell Line |
| Ki | Value not found in search results | Radioligand Binding | Cell line not specified |
| Kd | Value not found in search results | Radioligand Binding | Cell line not specified |
Caption: Binding affinity constants of this compound for the P2Y2 receptor. Ki (inhibition constant) and Kd (dissociation constant) are measures of the affinity of this compound for the receptor. Lower values indicate higher affinity.
| Parameter | Value | Assay | Cell Line |
| EC50 (Calcium Mobilization) | Value not found in search results | Intracellular Calcium Measurement | Cell line not specified |
| EC50 (Chloride Secretion) | Value not found in search results | Ussing Chamber | Airway Epithelial Cells |
Caption: Functional potency of this compound. EC50 (half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in functional assays.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by this compound initiates a well-characterized intracellular signaling cascade primarily mediated by the Gq family of G proteins. This pathway leads to the mobilization of intracellular calcium and the activation of calcium-activated chloride channels (CaCCs), providing an alternative route for chloride secretion in CF patients where the CFTR channel is dysfunctional.
Caption: this compound-activated P2Y2 receptor signaling pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Hypothetical Protocol)
This assay would be used to determine the binding affinity (Ki, Kd) of this compound for the P2Y2 receptor.
Objective: To quantify the direct interaction between this compound and the P2Y2 receptor.
Materials:
-
Cell membranes expressing the human P2Y2 receptor.
-
Radiolabeled ligand (e.g., [³H]UTP or a specific P2Y2 antagonist).
-
This compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microtiter plate, combine cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Intracellular Calcium Measurement using Fura-2
This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation by this compound.
Objective: To determine the EC50 of this compound for P2Y2-mediated calcium mobilization.
Materials:
-
Human airway epithelial cells (e.g., 16HBE14o- or primary cells).
-
Fura-2 AM (cell-permeant calcium indicator).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
This compound solutions of varying concentrations.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.[5]
-
Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at 37°C.[6]
-
Washing: Wash the cells with HBS to remove extracellular Fura-2 AM.[5]
-
De-esterification: Incubate cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[5]
-
Measurement: Place the plate in a fluorescence reader and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.[6]
-
Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio as a measure of the change in intracellular calcium. Plot the peak change in ratio against the logarithm of the this compound concentration to determine the EC50.
Ussing Chamber Electrophysiology
This is the gold-standard assay for measuring ion transport across epithelial cell monolayers.
Objective: To measure this compound-stimulated chloride secretion as a change in short-circuit current (Isc).
Materials:
-
Human airway epithelial cells grown on permeable supports (e.g., Snapwell or Transwell).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution.
-
Amiloride (to inhibit sodium absorption).
-
This compound solutions.
-
Ag/AgCl electrodes and agar bridges.
Procedure:
-
Monolayer Preparation: Culture airway epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.
-
Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, each filled with pre-warmed and gassed Ringer's solution.[7]
-
Equilibration: Allow the system to equilibrate and the baseline potential difference and Isc to stabilize.
-
Sodium Channel Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.
-
Stimulation: Add this compound to the apical chamber in a cumulative concentration-response manner.
-
Measurement: Record the change in Isc, which reflects the net movement of chloride ions across the epithelium.
-
Data Analysis: Plot the change in Isc against the logarithm of the this compound concentration to determine the EC50 for chloride secretion.
Clinical Development and Outcomes
This compound was advanced into Phase III clinical trials for the treatment of cystic fibrosis. The primary endpoint in these trials was the change in forced expiratory volume in one second (FEV₁).
| Trial | Number of Patients | Dosage | Primary Endpoint | Outcome |
| TIGER-1 | 352 | 60 mg, three times daily | Change in FEV₁ at 24 weeks | Met primary endpoint (significant improvement vs. placebo) |
| TIGER-2 | 466 | 60 mg, three times daily | Change in FEV₁ at 48 weeks | Did not meet primary endpoint (no significant difference vs. placebo) |
Despite promising initial results in the TIGER-1 trial, the subsequent TIGER-2 trial did not demonstrate a statistically significant benefit of this compound over placebo.[3] As a result, further clinical development of this compound for cystic fibrosis was discontinued.
Conclusion
This compound is a selective P2Y2 receptor agonist that effectively stimulates a Gq-mediated signaling pathway, leading to intracellular calcium mobilization and the activation of alternative chloride channels in airway epithelial cells.[2] This mechanism of action provided a strong rationale for its development as a CFTR-independent therapy for cystic fibrosis. While preclinical and early clinical data were promising, this compound ultimately failed to demonstrate sustained efficacy in late-stage clinical trials. Nevertheless, the study of this compound has significantly contributed to the understanding of P2Y2 receptor pharmacology and its potential role in regulating epithelial ion transport.
References
- 1. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fibrosicisticaricerca.it [fibrosicisticaricerca.it]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. physiologicinstruments.com [physiologicinstruments.com]
Denufosol for Cystic Fibrosis Ion Channel Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denufosol (formerly known as INS37217) is a selective P2Y2 purinergic receptor agonist investigated as an inhaled therapy for cystic fibrosis (CF). This document provides a comprehensive technical overview of this compound's mechanism of action on ion channel regulation in airway epithelial cells, supported by preclinical concepts and clinical trial data. It details the underlying signaling pathways, summarizes key clinical findings, and outlines representative experimental protocols for studying its effects. While this compound ultimately did not achieve its primary endpoints in late-stage clinical trials, the wealth of data generated provides valuable insights into targeting alternative ion channels in CF.
Introduction
Cystic fibrosis is an autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The resulting dysfunctional CFTR protein, an apical membrane chloride and bicarbonate channel, leads to impaired ion and water transport across epithelial surfaces. In the airways, this defect results in dehydrated and thickened mucus, impaired mucociliary clearance, and a cycle of obstruction, inflammation, and chronic infection.
This compound was developed to address this fundamental defect by activating an alternative, CFTR-independent pathway for ion transport. As a P2Y2 receptor agonist, it was designed to hydrate the airway surface liquid by stimulating chloride secretion and inhibiting sodium absorption, thereby improving mucociliary clearance.[1] This guide delves into the scientific foundation of this approach and the clinical investigations that followed.
Mechanism of Action: P2Y2 Receptor-Mediated Ion Channel Regulation
This compound's therapeutic rationale is centered on its activity as a selective agonist of the P2Y2 receptor, a G protein-coupled receptor located on the apical membrane of airway epithelial cells.[2] Activation of the P2Y2 receptor by this compound initiates a signaling cascade that modulates the activity of several key ion channels, independent of the patient's CFTR mutation status.[1]
The primary effects of this compound on ion transport are:
-
Stimulation of Calcium-Activated Chloride Channel (CaCC) Secretion: P2Y2 receptor activation leads to an increase in intracellular calcium, which in turn activates CaCCs, providing an alternative pathway for chloride secretion into the airway lumen.
-
Inhibition of Epithelial Sodium Channel (ENaC) Absorption: this compound has been shown to inhibit the activity of ENaC, reducing the absorption of sodium ions from the airway surface liquid.[3] This action helps to counteract the hyperabsorption of sodium characteristic of CF airways.
-
Increased Ciliary Beat Frequency (CBF): The signaling cascade initiated by P2Y2 receptor activation also leads to an increase in the beat frequency of cilia, the hair-like structures responsible for moving mucus out of the lungs.[1][4]
These coordinated actions are intended to increase the hydration of the airway surface liquid, restore the periciliary liquid layer, and enhance mucociliary clearance.
Signaling Pathway
The binding of this compound to the P2Y2 receptor triggers a well-defined intracellular signaling pathway. The following diagram illustrates the key steps involved in this process.
References
- 1. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Distal colonic Na(+) absorption inhibited by luminal P2Y(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
The Early Discovery and Development of Denufosol: A P2Y2 Receptor Agonist for Cystic Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated as a novel treatment for cystic fibrosis (CF). The core principle behind its development was to bypass the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein by activating an alternative chloride channel, thereby hydrating the airway surface liquid and improving mucociliary clearance. This technical guide provides a comprehensive overview of the early research and discovery of this compound, detailing its mechanism of action, preclinical experimental methodologies, and a summary of the clinical trial findings. Particular emphasis is placed on the quantitative data from clinical studies and the signaling pathways involved in its therapeutic action.
Introduction: The Rationale for a CFTR-Independent Therapy
Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in epithelial cells.[1] The dysfunction of the CFTR protein leads to impaired ion transport across the epithelial membrane, resulting in dehydrated and viscous mucus secretions in various organs, most critically in the lungs.[2] This thick mucus obstructs airways, impairs mucociliary clearance, and creates a favorable environment for chronic bacterial infections and inflammation, leading to progressive lung damage.[3]
The discovery of the underlying genetic and molecular basis of CF paved the way for the development of CFTR modulators. However, the concept of a CFTR-independent therapy held significant appeal, as it could potentially be effective for all CF patients, regardless of their specific CFTR mutation. This led to the exploration of alternative pathways for stimulating chloride secretion in the airways. One such pathway is mediated by purinergic receptors, specifically the P2Y2 receptor.[3]
This compound: A Selective P2Y2 Receptor Agonist
This compound (formerly known as INS37217) is a synthetic dinucleotide analogue of uridine triphosphate (UTP) and a potent and selective agonist of the P2Y2 receptor.[4] Extracellular nucleotides like ATP and UTP are known to regulate ion transport in airway epithelial cells.[3] this compound was designed to be more metabolically stable than endogenous nucleotides, allowing for a more sustained therapeutic effect.[4]
Mechanism of Action
This compound's therapeutic strategy is centered on the activation of P2Y2 receptors located on the apical membrane of airway epithelial cells.[2] This activation initiates a signaling cascade that leads to three key physiological effects aimed at restoring airway surface liquid hydration and improving mucociliary clearance:
-
Increased Chloride Secretion: Activation of the P2Y2 receptor stimulates a Gq-protein-coupled pathway that leads to the opening of an alternative, calcium-activated chloride channel (CaCC), independent of CFTR. This provides a bypass mechanism for chloride secretion into the airway lumen.[2][3]
-
Inhibition of Sodium Absorption: The signaling cascade initiated by this compound also leads to the inhibition of the epithelial sodium channel (ENaC), reducing the absorption of sodium ions from the airway surface liquid. This helps to retain water in the airways.[3]
-
Increased Ciliary Beat Frequency: The rise in intracellular calcium resulting from P2Y2 receptor activation also stimulates an increase in the beat frequency of cilia, the hair-like structures that propel mucus out of the lungs.[4]
These three actions work in concert to hydrate the airway mucus, restore the periciliary liquid layer, and enhance the efficiency of mucociliary clearance, thereby addressing the primary defect in CF lung disease.[3]
Preclinical Research and Experimental Protocols
The development of this compound was supported by a series of preclinical studies that characterized its effects on ion transport and ciliary function in airway epithelial cells. While specific, detailed internal protocols from the original preclinical studies on this compound are not publicly available, this section outlines the general and widely accepted methodologies used in this field of research.
Measurement of Chloride Secretion (Ussing Chamber Electrophysiology)
The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial tissues.[5] It allows for the precise measurement of short-circuit current (Isc), an indicator of net ion movement.
Experimental Protocol:
-
Cell Culture: Primary human bronchial epithelial cells (HBEC) or other suitable airway epithelial cell lines are cultured on permeable supports (e.g., Snapwell™ inserts) to form a polarized monolayer.[5]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed (37°C) and oxygenated Ringer's solution.[5]
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical chamber to block ENaC-mediated sodium absorption.
-
This compound (or other P2Y2 agonists) is then added to the apical chamber to stimulate chloride secretion through the alternative CaCC pathway. The change in Isc reflects the rate of chloride secretion.
-
Inhibitors of CaCCs can be used to confirm the pathway's involvement.
-
Measurement of Ciliary Beat Frequency (CBF)
The effect of this compound on ciliary activity is a critical component of its mechanism of action. CBF is typically measured using high-speed microscopy and specialized software.
Experimental Protocol:
-
Cell Culture: Ciliated airway epithelial cells are cultured on a transparent support.
-
Microscopy Setup: The cell culture is placed on a microscope stage equipped with a high-speed digital camera. The temperature is maintained at 37°C.
-
Image Acquisition: High-speed videos (typically >100 frames per second) of the beating cilia are captured.
-
CBF Analysis: The videos are analyzed using software that employs Fourier analysis or pixel intensity changes over time to determine the frequency of ciliary beating in Hertz (Hz).
-
Experimental Conditions: Baseline CBF is recorded, and then this compound is added to the culture medium to observe its effect on CBF.
Signaling Pathway of this compound Action
This compound exerts its effects by activating the P2Y2 receptor, a Gq-protein coupled receptor. The downstream signaling cascade is well-characterized and involves the following key steps:
-
Receptor Binding: this compound binds to the P2Y2 receptor on the apical membrane of the airway epithelial cell.
-
Gq-Protein Activation: This binding activates the associated Gq-protein.
-
Phospholipase C (PLC) Activation: The activated Gq-protein stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] This increase in intracellular calcium is the primary driver of the therapeutic effects.
-
CaCC Activation and Increased CBF: The elevated intracellular calcium levels lead to the opening of calcium-activated chloride channels (CaCCs) and an increase in ciliary beat frequency.[3]
Clinical Development Program
The clinical development of this compound for cystic fibrosis involved a series of Phase I, II, and III trials to evaluate its safety and efficacy.
Phase I/II Studies
Early-phase clinical trials demonstrated that inhaled this compound was generally well-tolerated in both healthy volunteers and patients with CF.[8] A Phase II study in patients with mild CF lung disease provided preliminary evidence of a potential benefit in lung function.[1] This 28-day, randomized, double-blind, placebo-controlled trial tested three doses of this compound (20, 40, and 60 mg) administered three times daily.[1] The results showed that patients receiving this compound (pooled active doses) had significantly greater improvements in FEV1 compared to placebo.[1]
Table 1: Key Efficacy Results from the Phase II Study of this compound
| Efficacy Endpoint | This compound (Pooled Doses) | Placebo | p-value |
| Change from Baseline in FEV1 | - | - | 0.006 |
| Change from Baseline in FEF25-75% | - | - | 0.008 |
| Change from Baseline in FVC | - | - | 0.022 |
Data from Accurso et al. (2007).[1] Specific mean change values for pooled doses were not provided in the abstract.
Phase III Clinical Trials (TIGER-1 and TIGER-2)
Two pivotal Phase III trials, TIGER-1 and TIGER-2, were conducted to further evaluate the efficacy and safety of this compound in a larger population of CF patients with normal to mildly impaired lung function (FEV1 ≥ 75% of predicted).[9]
TIGER-1 Trial:
The TIGER-1 trial was a 24-week, randomized, double-blind, placebo-controlled study that enrolled 352 patients.[9] The primary endpoint was the change in FEV1 from baseline to the 24-week endpoint. The results of TIGER-1 were positive, showing a statistically significant improvement in lung function for patients treated with this compound compared to placebo.[9]
Table 2: Primary Efficacy Results of the TIGER-1 Trial
| Parameter | This compound (60 mg TID) | Placebo | Treatment Difference | p-value |
| Mean Change in FEV1 from Baseline (Liters) | 0.048 | 0.003 | 0.045 | 0.047 |
Data from Accurso et al. (2011).[10]
TIGER-2 Trial:
The TIGER-2 trial was a 48-week, randomized, double-blind, placebo-controlled study involving 466 patients with mild CF.[11] The primary endpoint was the change from baseline in FEV1 at the 48-week endpoint. In contrast to TIGER-1, the TIGER-2 trial did not meet its primary endpoint, with no statistically significant difference in the change in FEV1 between the this compound and placebo groups.[11][12]
Table 3: Primary and Key Secondary Efficacy Results of the TIGER-2 Trial
| Parameter | This compound (60 mg TID) | Placebo | p-value |
| Primary Endpoint | |||
| Change from Baseline in FEV1 (mL) | 40 | 32 | 0.742 |
| Secondary Endpoints | |||
| Rate of Change in Percent Predicted FEV1 over 48 weeks (%) | -2.30 | -3.02 | 0.410 |
| Change from Baseline in FEF25-75% at Week 48 (L/sec) | -0.034 | -0.018 | 0.728 |
| Time to First Pulmonary Exacerbation | - | - | 0.132 |
Data from Inspire Pharmaceuticals Press Release (2011).[12]
The disappointing results of the TIGER-2 trial ultimately led to the discontinuation of the this compound clinical development program for cystic fibrosis.
Conclusion
The early research and discovery of this compound represented a rational and innovative approach to treating cystic fibrosis by targeting a CFTR-independent pathway to restore airway hydration. Preclinical studies successfully demonstrated its intended mechanism of action as a P2Y2 receptor agonist, leading to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency. While initial clinical trials showed promise, the failure of the second pivotal Phase III trial to demonstrate a significant clinical benefit highlighted the challenges of developing novel therapies for CF. The story of this compound's development provides valuable insights into the complexities of drug discovery and the importance of rigorous clinical evaluation. The exploration of P2Y2 receptor agonists and other CFTR-independent mechanisms continues to be an area of interest in the ongoing quest for more effective treatments for all individuals with cystic fibrosis.
References
- 1. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Front-Runners for pharmacotherapeutic correction of the airway ion transport defect in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddatax.com [meddatax.com]
- 5. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 6. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y2-receptor-mediated activation of a contralateral, lanthanide-sensitive calcium entry pathway in the human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Denufosol: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denufosol (formerly known as INS37217) is a synthetic dinucleotide that was investigated as an inhaled therapy for cystic fibrosis (CF).[1] It is an agonist of the P2Y₂ purinergic receptor, designed to enhance mucosal hydration and mucociliary clearance in the airways, independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.[1][2] This document provides a comprehensive technical overview of the chemical synthesis, structure, and the signaling pathway of this compound.
Chemical Structure and Properties
This compound is a dinucleoside tetraphosphate composed of a 2'-deoxycytidine and a uridine nucleoside linked by a P¹,P⁴-tetraphosphate bridge at their 5'-positions.[1] It is typically used as its tetrasodium salt.
Table 1: Physicochemical Properties of this compound Tetrasodium
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₃N₅Na₄O₂₁P₄ | [1] |
| Molecular Weight | 861.25 g/mol | [1] |
| CAS Number | 318250-11-2 | [1] |
| IUPAC Name | tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | [1] |
| Synonyms | INS37217, P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')-tetraphosphate, tetrasodium salt | [3] |
Chemical Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound tetrasodium is not publicly available in peer-reviewed literature. However, a general synthetic strategy has been described.[3] The synthesis involves the coupling of two nucleotide precursors.
General Synthetic Workflow
The synthesis of this compound can be conceptually broken down into the following key stages:
Caption: A high-level overview of the synthetic workflow for this compound.
Experimental Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. The described method involves the activation of Uridine 5'-triphosphate (UTP), followed by a coupling reaction with 2'-deoxycytidine-5'-monophosphate (dCMP).
Activation of UTP: UTP is first converted to a more reactive intermediate. One described method involves the formation of a cyclic metaphosphate derivative.[3]
Coupling Reaction: The activated UTP derivative is then reacted with dCMP to form the tetraphosphate linkage.
Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).
Mechanism of Action: P2Y₂ Receptor Signaling Pathway
This compound functions as a selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[2] Activation of the P2Y₂ receptor initiates a signaling cascade that leads to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency, collectively promoting airway surface hydration and mucociliary clearance.[2][4]
P2Y₂ Receptor Signaling Cascade
The signaling pathway initiated by this compound binding to the P2Y₂ receptor is detailed below:
Caption: Signaling pathway of this compound via the P2Y₂ receptor in airway epithelial cells.
Pathway Description:
-
Receptor Binding and G-protein Activation: this compound binds to and activates the P2Y₂ receptor on the apical membrane of airway epithelial cells. This leads to the activation of the heterotrimeric G-protein, Gq.
-
Phospholipase C Activation and Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Chloride Channel Activation: The increase in intracellular Ca²⁺ concentration activates the calcium-activated chloride channel (CaCC), TMEM16A, on the apical membrane. This results in the secretion of chloride ions into the airway surface liquid.
-
Protein Kinase C Activation and Sodium Channel Inhibition: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC, in turn, is believed to inhibit the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.
The combined effect of increased chloride secretion and decreased sodium absorption leads to a net movement of water onto the airway surface, thus hydrating the mucus and facilitating its clearance by ciliary action.
Quantitative Data
The development of this compound involved extensive preclinical and clinical studies. While comprehensive datasets are proprietary, key quantitative findings have been reported.
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Cell Line/System | Value | Reference(s) |
| EC₅₀ for Ca²⁺ mobilization | 1321N1 astrocytoma cells expressing human P2Y₂ receptors | 0.22 µM | [3] |
| EC₅₀ for Ca²⁺ mobilization | 1321N1 astrocytoma cells expressing human P2Y₄ receptors | 0.8 µM | [3] |
| EC₅₀ for stimulating Isc | Freshly isolated dog tracheal epithelial preparations | 1.9 µM | [3] |
| EC₅₀ for mucin release | Human airways epithelium cultures | 2.67 µM | [3] |
| IC₅₀ for SARS-CoV-2 Mpro | Enzyme activity assay | 1.3 ± 0.6 x 10⁻³ M | [5] |
| K_D for SARS-CoV-2 Mpro | Surface Plasmon Resonance | 1.4 x 10⁻³ M | [6] |
Table 3: Summary of Key Clinical Trial Results for this compound in Cystic Fibrosis
| Trial Phase | Key Finding | Quantitative Result | Reference(s) |
| Phase 1/2 | Safety and tolerability | Doses up to 60 mg were generally well-tolerated. | [2] |
| Phase 2 | Improvement in lung function (FEV₁) | Statistically significant improvement in FEV₁ vs. placebo (p=0.006). | [7] |
| Phase 3 (TIGER-1) | Improvement in lung function (FEV₁) | Statistically significant improvement in FEV₁ vs. placebo (45 mL difference, p=0.047). | [4] |
| Phase 3 (TIGER-2) | No significant improvement in lung function (FEV₁) | Did not meet primary endpoint; no statistically significant difference from placebo. | [8] |
Conclusion
This compound is a P2Y₂ receptor agonist with a well-defined chemical structure and mechanism of action. Its synthesis follows established principles of nucleotide chemistry. The activation of the P2Y₂ receptor by this compound triggers a signaling cascade that favorably modulates ion transport in airway epithelial cells, leading to increased hydration of the airway surface. Despite promising early-phase clinical data, this compound did not meet its primary endpoint in a pivotal Phase 3 trial, and its development for cystic fibrosis has been discontinued.[1] Nevertheless, the extensive research conducted on this compound has significantly contributed to the understanding of purinergic signaling in the airways and continues to inform the development of new therapeutic strategies for cystic fibrosis and other respiratory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolver.lib.ugent.be [resolver.lib.ugent.be]
- 4. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Virtual Screening and Biochemical Validation to Discover a Potential Inhibitor of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The In Vitro Effects of Denufosol on Mucociliary Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of denufosol on mucociliary clearance. This compound is a selective P2Y2 receptor agonist that has been investigated for its potential to improve airway hydration and mucus clearance, particularly in the context of cystic fibrosis (CF).[1][2] This document summarizes the core mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects on mucociliary clearance by activating the P2Y2 purinergic receptors located on the apical surface of airway epithelial cells.[3][4] This activation initiates a signaling cascade that leads to three primary physiological responses that collectively enhance mucociliary clearance:
-
Stimulation of Chloride (Cl⁻) Secretion: Activation of P2Y2 receptors leads to an increase in intracellular calcium (Ca²⁺), which in turn activates calcium-activated chloride channels (CaCCs). This provides an alternative pathway for chloride secretion that is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is defective in individuals with CF.[1][4]
-
Inhibition of Sodium (Na⁺) Absorption: The signaling cascade also inhibits the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.[3][4] The combined effect of increased chloride secretion and decreased sodium absorption creates an osmotic gradient that drives water into the airway surface liquid, leading to its hydration.
-
Increased Ciliary Beat Frequency (CBF): The elevation in intracellular calcium also stimulates the ciliary beat frequency of the airway epithelial cells.[2][3] This increased ciliary activity enhances the mechanical transport of mucus.
The net result of these actions is a more hydrated and less viscous mucus layer that is more easily cleared from the airways by ciliary action.[1][2]
Quantitative Data Summary
Table 1: Effect of P2Y2 Receptor Agonists on Ciliary Beat Frequency (CBF) in vitro
| Agonist | Cell Type | Concentration | % Increase in CBF (Mean ± SD) | Reference |
| ATP | Human Bronchial Epithelial Cells | 100 µM | 25 ± 5 | [Fictionalized Data] |
| UTP | Human Nasal Epithelial Cells | 10 µM | 35 ± 7 | [Fictionalized Data] |
| This compound | Human Bronchial Epithelial Cells | 1 µM | 20 ± 4 | [Fictionalized Data] |
| This compound | Human Bronchial Epithelial Cells | 10 µM | 45 ± 8 | [Fictionalized Data] |
| This compound | Human Bronchial Epithelial Cells | 100 µM | 60 ± 10 | [Fictionalized Data] |
Note: Data in this table is representative and fictionalized for illustrative purposes due to the lack of specific publicly available data for this compound.
Table 2: Effect of P2Y2 Receptor Agonists on Mucus Transport Velocity in vitro
| Agonist | Model System | Concentration | Mucus Velocity (µm/sec) (Mean ± SD) | Reference |
| ATP | Cultured Human Bronchial Epithelium | 100 µM | 8.5 ± 1.2 | [Fictionalized Data] |
| UTP | Cultured Human Bronchial Epithelium | 10 µM | 10.2 ± 1.5 | [Fictionalized Data] |
| This compound | Cultured Human Bronchial Epithelium | 10 µM | 12.1 ± 1.8 | [Fictionalized Data] |
Note: Data in this table is representative and fictionalized for illustrative purposes.
Table 3: Effect of P2Y2 Receptor Agonists on Ion Transport in Human Airway Epithelial Cells (Ussing Chamber)
| Agonist | Cell Type | Concentration | Change in Short-Circuit Current (Isc) (µA/cm²) (Mean ± SD) | Reference |
| ATP | Normal Human Nasal Epithelia | 100 µM | 15.3 ± 2.1 | [Fictionalized Data] |
| UTP | CF Human Nasal Epithelia | 100 µM | 25.8 ± 3.5 | [Fictionalized Data] |
| This compound | CF Human Bronchial Epithelia | 10 µM | 30.2 ± 4.1 | [Fictionalized Data] |
Note: Data in this table is representative and fictionalized for illustrative purposes.
Signaling Pathways and Experimental Workflows
This compound-Induced Mucociliary Clearance Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the P2Y2 receptor on an airway epithelial cell.
Caption: this compound signaling pathway in airway epithelial cells.
Experimental Workflow for In Vitro Ciliary Beat Frequency (CBF) Measurement
This workflow outlines the key steps for assessing the effect of this compound on CBF in cultured human airway epithelial cells.
Caption: Workflow for measuring ciliary beat frequency in vitro.
Experimental Workflow for In Vitro Ion Transport Measurement (Ussing Chamber)
The following diagram details the workflow for measuring this compound-induced ion transport across polarized airway epithelial cell monolayers using an Ussing chamber.
Caption: Ussing chamber workflow for ion transport measurement.
Detailed Experimental Protocols
Measurement of Ciliary Beat Frequency (CBF)
Objective: To quantify the effect of this compound on the ciliary beat frequency of differentiated human airway epithelial cells in vitro.
Materials:
-
Differentiated human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Transwell®) at an air-liquid interface (ALI).
-
Culture medium appropriate for HBE cells.
-
Perfusion chamber for microscopy.
-
Inverted microscope with phase-contrast optics and a high-speed digital camera (≥120 frames per second).
-
Environmental chamber to maintain 37°C and 5% CO₂.
-
This compound stock solution.
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate).
-
CBF analysis software (e.g., Sisson-Ammons Video Analysis [SAVA], CiliaFA).[5]
Procedure:
-
Place the permeable support with differentiated HBE cells into the perfusion chamber.
-
Add pre-warmed physiological buffer to the basolateral side and a thin layer to the apical side to allow for ciliary movement visualization.
-
Mount the chamber on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.
-
Select several regions of interest (ROIs) with actively beating cilia.
-
Record baseline CBF for each ROI using the high-speed camera for a duration of 5-10 seconds.
-
Carefully add this compound to the apical buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (buffer only) should also be run in parallel.
-
Incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C and 5% CO₂.
-
After incubation, record videos from the same ROIs.
-
Analyze the recorded videos using CBF analysis software to determine the frequency in Hertz (Hz).
-
Calculate the mean and standard deviation of CBF for each concentration and compare it to the baseline and vehicle control.
Measurement of Mucus Transport Velocity
Objective: To measure the effect of this compound on the rate of mucus transport across a layer of differentiated human airway epithelial cells.
Materials:
-
Differentiated HBE cells cultured at ALI.
-
Fluorescent microspheres (e.g., 1-2 µm diameter).
-
Microscope with fluorescence capabilities and a time-lapse imaging system.
-
Image analysis software capable of particle tracking.
-
This compound stock solution.
-
Physiological buffer.
Procedure:
-
Gently place a small volume of physiological buffer containing fluorescent microspheres onto the apical surface of the differentiated HBE cell culture.
-
Allow the microspheres to settle and become entrained in the mucus layer.
-
Mount the culture on the microscope stage and equilibrate as described for CBF measurement.
-
Record time-lapse videos of the movement of the microspheres to determine the baseline mucus transport velocity.
-
Add this compound at various concentrations to the apical surface.
-
After a suitable incubation period, record another set of time-lapse videos.
-
Use particle tracking software to measure the distance traveled by individual microspheres over time to calculate the velocity (in µm/sec).
-
Calculate the average mucus transport velocity for each condition and compare it to the baseline and vehicle control.
Measurement of Ion Transport (Ussing Chamber)
Objective: To measure the effect of this compound on chloride secretion and sodium absorption across polarized human airway epithelial cell monolayers.
Materials:
-
Polarized HBE cells cultured on permeable supports.
-
Ussing chamber system with voltage-clamp amplifier.[6][7][8]
-
Ag/AgCl electrodes and agar bridges.
-
Physiological Ringer's solution.
-
This compound stock solution.
-
Amiloride (ENaC blocker).
-
Forskolin (CFTR activator, for control experiments).
-
Bumetanide (NKCC1 inhibitor, to confirm Cl⁻ secretion).
Procedure:
-
Prepare and equilibrate the Ussing chamber with pre-warmed and gassed Ringer's solution.
-
Mount the permeable support with the polarized HBE cell monolayer between the two halves of the Ussing chamber.
-
Allow the system to stabilize and record the baseline transepithelial potential difference (Vt) and short-circuit current (Isc). Calculate the transepithelial electrical resistance (TEER).
-
Add amiloride (e.g., 10 µM) to the apical chamber to block ENaC-mediated sodium absorption. The Isc will decrease to a new stable baseline.[1]
-
Add this compound in a cumulative dose-response manner to the apical chamber, allowing the Isc to stabilize after each addition. The increase in Isc after amiloride inhibition is indicative of chloride secretion.
-
At the end of the experiment, other pharmacological agents can be added to confirm the nature of the ion transport (e.g., forskolin to activate CFTR, bumetanide to the basolateral side to inhibit the Na-K-2Cl cotransporter and thus confirm chloride secretion).
-
Calculate the change in Isc (ΔIsc) from the amiloride-inhibited baseline for each concentration of this compound.
-
Plot the ΔIsc as a function of this compound concentration to generate a dose-response curve.
Conclusion
This compound demonstrates a multi-faceted mechanism of action that is beneficial for enhancing mucociliary clearance in vitro. By activating P2Y2 receptors, it stimulates a CFTR-independent pathway for chloride secretion, inhibits sodium absorption, and increases ciliary beat frequency. These actions collectively lead to airway surface liquid hydration and improved mucus transport. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these effects in a laboratory setting. Further research to generate specific dose-response data for this compound in various in vitro models will be crucial for a more complete understanding of its therapeutic potential.
References
- 1. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 2. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-type-specific role of P2Y2 receptor in HDM-driven model of allergic airway inflammation [frontiersin.org]
- 4. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing motile cilia coverage and beat frequency in mammalian in vitro cell culture tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. Ussing Chamber Research - [ussingchamber.com]
An In-Depth Technical Guide to Denufosol's Impact on Airway Surface Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of denufosol, a P2Y2 receptor agonist, and its effects on the airway surface liquid (ASL). The document details the underlying signaling pathways, experimental methodologies used to assess its impact, and a summary of its effects on key physiological parameters.
Introduction: The Role of Airway Surface Liquid in Respiratory Health
The airway surface liquid (ASL) is a thin layer of fluid covering the epithelial surfaces of the respiratory tract. It consists of two distinct layers: the periciliary layer (PCL), a watery layer that allows for the free movement of cilia, and the overlying mucus layer, which traps inhaled particles and pathogens. The proper hydration and regulation of the ASL are crucial for effective mucociliary clearance, the primary defense mechanism of the lungs. In diseases like cystic fibrosis (CF), defects in ion transport lead to ASL dehydration, impaired mucociliary clearance, and chronic airway obstruction and infection.
This compound is an investigational drug that was developed to address this underlying defect by targeting the P2Y2 purinergic receptors on the surface of airway epithelial cells. Activation of these receptors initiates a signaling cascade that modulates ion transport, ultimately leading to increased ASL hydration.
Mechanism of Action: The P2Y2 Receptor Signaling Pathway
This compound is a selective agonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) found on the apical membrane of airway epithelial cells. The binding of this compound to the P2Y2 receptor triggers a signaling cascade that is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with CF.[1]
The primary signaling pathway activated by the P2Y2 receptor involves the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event in the cellular response to this compound.
This elevation in intracellular Ca2+ has two main consequences for airway hydration:
-
Activation of Calcium-Activated Chloride Channels (CaCCs): The increased intracellular Ca2+ activates alternative chloride channels on the apical membrane of epithelial cells, leading to an increase in chloride secretion into the ASL.
-
Inhibition of the Epithelial Sodium Channel (ENaC): The activation of the P2Y2 receptor also leads to the inhibition of ENaC, the primary channel responsible for sodium absorption from the ASL. This inhibition is thought to be mediated by the depletion of PIP2, which is required for ENaC activity.
The combined effect of increased chloride secretion and decreased sodium absorption creates an osmotic gradient that drives water into the ASL, thereby increasing its volume and promoting hydration.[2][3] Additionally, preclinical studies have suggested that P2Y2 receptor agonists can enhance ciliary beat frequency, further contributing to improved mucociliary clearance.[4][5][6]
Experimental Protocols
The following sections describe the key experimental methodologies used to investigate the effects of this compound on airway epithelial physiology.
Measurement of Airway Surface Liquid Height by Confocal Microscopy
This method allows for the direct visualization and quantification of ASL height in vitro.
Protocol:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells are cultured on permeable supports at an air-liquid interface (ALI) to allow for differentiation into a mucociliary phenotype.
-
Labeling of ASL: A small volume (typically 10-20 µL) of a solution containing a fluorescent, non-absorbable dextran (e.g., Texas Red- or FITC-conjugated 10 kDa dextran) is added to the apical surface of the cultured epithelia.
-
Image Acquisition: The cultures are placed on the stage of a confocal microscope equipped for live-cell imaging and maintained at 37°C and 5% CO2. XZ-plane images are acquired at multiple locations across the culture to visualize the fluorescently labeled ASL.
-
Data Analysis: The height of the ASL is measured from the apical cell surface to the top of the fluorescent layer using image analysis software. Multiple measurements are averaged to obtain a mean ASL height for each culture.
-
Experimental Intervention: To assess the effect of this compound, baseline ASL height is measured, followed by the addition of this compound to the apical surface. ASL height is then measured at various time points post-treatment.
Measurement of Ion Transport using Ussing Chambers
The Ussing chamber technique is the gold standard for measuring electrogenic ion transport across epithelial tissues.
Protocol:
-
Cell Culture: HBE cells are cultured on permeable filter supports until a confluent and differentiated monolayer is formed.
-
Mounting in Ussing Chambers: The filter support with the cell monolayer is mounted between two halves of an Ussing chamber, separating the apical and basolateral compartments.
-
Perfusion and Equilibration: Both compartments are filled with a physiological Ringer's solution, maintained at 37°C, and continuously gassed with 95% O2/5% CO2. The system is allowed to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
Pharmacological Manipulation: A typical experimental sequence involves:
-
Baseline Isc: Record the stable baseline Isc.
-
ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption through ENaC. The resulting decrease in Isc represents the amiloride-sensitive current.
-
This compound Stimulation: Add this compound to the apical chamber to activate P2Y2 receptors. The subsequent increase in Isc reflects the stimulation of chloride secretion through CaCCs.
-
Channel Inhibition: Specific inhibitors can be added to confirm the identity of the channels involved.
-
Measurement of Ciliary Beat Frequency
This assay quantifies the rate at which cilia on the airway epithelial cells beat, a key determinant of mucociliary clearance.
Protocol:
-
Cell Culture: HBE cells are cultured at an ALI on permeable supports to promote ciliary differentiation.
-
Image Acquisition: The cultures are placed on an inverted microscope equipped with a high-speed digital camera. The microscope is focused on the ciliated cells, and videos are recorded at a high frame rate (e.g., >100 frames per second).
-
Data Analysis: The videos are analyzed using specialized software that tracks the movement of cilia. The frequency of the ciliary beat is determined by performing a Fourier transform on the light intensity changes over time in a region of interest containing beating cilia. The dominant frequency represents the ciliary beat frequency (CBF), typically expressed in Hertz (Hz).
-
Experimental Intervention: Baseline CBF is recorded before the addition of this compound to the apical surface. CBF is then measured at subsequent time points to determine the effect of the compound.
Data Presentation: Quantitative Effects of P2Y2 Receptor Agonism
While specific preclinical data for this compound is limited in the public domain, the following tables summarize the expected effects based on the known mechanism of action of P2Y2 receptor agonists, with representative data from studies using ATP, a natural P2Y2 agonist.
Table 1: Effect of P2Y2 Agonist (ATP) on Airway Surface Liquid Height
| Cell Type | Condition | ASL Height (μm) (Mean ± SEM) | Fold Change |
| Normal HBE | Baseline | 8.85 ± 0.49 | - |
| Normal HBE | + 300 µM ATP | 15.66 ± 1.06 | 1.77 |
| CF HBE | Baseline | 4.82 ± 0.72 | - |
| CF HBE | + 300 µM ATP | 9.09 ± 1.16 | 1.89 |
| Data from a study on the effects of ATP on human bronchial epithelial (HBE) cells.[7] |
Table 2: Representative Effects of P2Y2 Agonist (UTP) on Short-Circuit Current in Airway Epithelial Cells
| Cell Type | Condition | Change in Isc (µA/cm²) (Mean ± SEM) |
| Rat Fetal Distal Lung Epithelia | Baseline | 9.7 ± 0.8 |
| Rat Fetal Distal Lung Epithelia | + 100 µM UTP (peak) | ~ +12 |
| Data from a study on rat fetal distal lung epithelial cells showing the change from baseline Isc.[8] |
Table 3: Representative Effects of a P2Y2 Agonist (ATP) on Ciliary Beat Frequency
| Cell Type | Condition | CBF (Hz) (Mean ± SEM) | % Increase from Baseline |
| Human Tracheal Epithelial Cells | Baseline | 4.6 ± 0.5 | - |
| Human Tracheal Epithelial Cells | + 10 µM ATP (peak) | ~ 6.6 | ~ 43% |
| Data from a study on human tracheal epithelial cells.[9] |
Conclusion
This compound, as a P2Y2 receptor agonist, demonstrates a clear mechanism for increasing airway surface liquid hydration through a CFTR-independent pathway. By stimulating chloride secretion, inhibiting sodium absorption, and increasing ciliary beat frequency, it addresses the fundamental defects in mucociliary clearance observed in conditions like cystic fibrosis. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other P2Y2 receptor agonists. While clinical trial outcomes for this compound have been mixed, the underlying scientific principles of targeting the P2Y2 receptor remain a valid and important area of research for the development of new therapies for muco-obstructive lung diseases. Further investigation into the nuances of P2Y2 receptor signaling and its long-term effects on airway physiology is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PURINERGIC RECEPTORS IN AIRWAY HYDRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type-specific role of P2Y2 receptor in HDM-driven model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 7. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y2 receptor-mediated inhibition of ion transport in distal lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged increase in ciliary beat frequency after short-term purinergic stimulation in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Denufosol: A Non-CFTR Mediated Chloride Secretagogue for Airway Hydration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated as an inhaled therapeutic for cystic fibrosis (CF). Its mechanism of action offers a compelling alternative to therapies targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, as it facilitates chloride and fluid secretion through a CFTR-independent pathway. By activating the P2Y2 receptor on the apical surface of airway epithelial cells, this compound initiates a signaling cascade that leads to the opening of alternative chloride channels, thereby hydrating the airway surface liquid and improving mucociliary clearance. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, the experimental protocols used to elucidate its function, and a summary of its clinical evaluation.
Introduction to this compound and Its Rationale in Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by defects in the CFTR protein, an apical membrane chloride and bicarbonate channel in epithelial cells.[1] The resulting ion transport dysfunction leads to dehydrated and viscous mucus, impaired mucociliary clearance, and a cycle of obstruction, infection, and inflammation in the lungs.[1] this compound (formerly INS37217) was developed by Inspire Pharmaceuticals to bypass the defective CFTR channel by activating an alternative pathway for chloride secretion.[1][2] As a selective agonist of the P2Y2 receptor, this compound was designed to hydrate the airways, inhibit sodium absorption, and increase ciliary beat frequency, thereby addressing the primary defect in CF lung disease independent of the patient's CFTR mutation.[3][4][5][6]
Mechanism of Action: The P2Y2 Receptor-Mediated Signaling Pathway
This compound exerts its effects by activating the P2Y2 receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[1] This activation initiates a well-defined intracellular signaling cascade that culminates in the secretion of chloride ions and subsequent hydration of the airway surface.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to and activates the P2Y2 receptor.
-
G-Protein Activation: The activated P2Y2 receptor couples to the Gq family of heterotrimeric G-proteins.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Chloride Channel Activation: The resulting increase in intracellular Ca2+ concentration activates calcium-activated chloride channels (CaCCs), such as TMEM16A, on the apical membrane.[7]
-
Chloride Secretion: The opening of these channels allows for the efflux of chloride ions into the airway lumen, which in turn drives the osmotic movement of water, hydrating the mucus.[3]
Multimodal Effects on Airway Physiology
Beyond stimulating chloride secretion, preclinical studies have demonstrated that this compound has a multimodal action on airway epithelial physiology, which is crucial for improving mucociliary clearance.
-
Inhibition of Sodium Absorption: this compound has been shown to inhibit the epithelial sodium channel (ENaC), which is hyperactive in CF airways and contributes to dehydration of the airway surface liquid.[3][6][8]
-
Increased Ciliary Beat Frequency (CBF): Activation of the P2Y2 receptor by this compound leads to an increase in the beat frequency of cilia on the airway epithelial cells.[3][6][9] This enhanced ciliary activity helps to propel mucus out of the lungs.
Experimental Protocols
The investigation of this compound's mechanism of action has relied on established in vitro and ex vivo models of airway epithelium. Below are representative protocols for key experiments.
Ussing Chamber Electrophysiology for Measuring Ion Transport
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues. This method allows for the quantification of chloride secretion by measuring the short-circuit current (Isc), which is a direct measure of net ion movement.
Objective: To measure this compound-stimulated chloride secretion across polarized human bronchial epithelial (HBE) cells.
Materials:
-
Polarized HBE cells cultured on permeable supports (e.g., Snapwell™ or Transwell®)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (e.g., Krebs-Henseleit buffer)
-
This compound tetrasodium
-
Amiloride (ENaC inhibitor)
-
Forskolin (CFTR activator, for control experiments)
-
Bumetanide (NKCC1 inhibitor, to block basolateral chloride uptake)
Protocol:
-
Culture primary HBE cells at an air-liquid interface until fully differentiated and polarized.
-
Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.
-
Bathe both the apical and basolateral sides with warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.
-
Allow the baseline transepithelial electrical potential and resistance to stabilize.
-
Initiate voltage-clamping at 0 mV and continuously record the short-circuit current (Isc).
-
To isolate chloride secretion, first add amiloride to the apical chamber to block sodium absorption.
-
After the Isc stabilizes, add this compound to the apical chamber in a dose-dependent manner to stimulate P2Y2 receptors.
-
Record the peak and sustained increase in Isc, which represents chloride secretion.
-
To confirm the chloride-dependence of the current, bumetanide can be added to the basolateral side to inhibit chloride uptake into the cell, which should reverse the this compound-induced Isc.
Ciliary Beat Frequency (CBF) Measurement
High-speed video microscopy is used to visualize and quantify the beat frequency of cilia on the surface of airway epithelial cells.
Objective: To measure the effect of this compound on the ciliary beat frequency of differentiated HBE cells.
Materials:
-
Differentiated HBE cells cultured at an air-liquid interface
-
Inverted microscope with a high-speed camera
-
Environmental chamber to maintain temperature (37°C) and humidity
-
Image analysis software with a Fourier transform algorithm
Protocol:
-
Place the culture of differentiated HBE cells on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Identify an area with actively beating cilia.
-
Record high-speed videos (e.g., at >100 frames per second) of the ciliary movement.
-
Apply this compound to the apical surface of the cells.
-
Record a new series of high-speed videos at various time points after the addition of this compound.
-
Use image analysis software to determine the CBF from the recorded videos, typically by performing a fast Fourier transform on the light intensity changes caused by the ciliary motion.
-
Compare the CBF before and after the addition of this compound.
Data Presentation
Preclinical Efficacy
Clinical Trial Data
This compound underwent extensive clinical evaluation in patients with cystic fibrosis. The two pivotal Phase III trials were TIGER-1 and TIGER-2.
| Trial | Number of Patients | Patient Population | Treatment Duration | Primary Endpoint | Key Findings | Reference |
| TIGER-1 | 352 | Ages ≥ 5 years with FEV1 ≥ 75% of predicted | 24 weeks | Change from baseline in FEV1 | Statistically significant improvement in FEV1 (48 mL vs. 3 mL for placebo; p=0.047) | [6] |
| TIGER-2 | 466 | Ages ≥ 5 years with FEV1 ≥ 75% of predicted | 48 weeks | Change from baseline in FEV1 | Did not meet primary endpoint (40 mL vs. 32 mL for placebo; p=0.742) | [10][11] |
Clinical Outcomes and Future Perspectives
The clinical development of this compound yielded mixed results. The initial Phase III trial, TIGER-1, demonstrated a statistically significant improvement in lung function in patients with mild CF.[6] However, the subsequent confirmatory Phase III trial, TIGER-2, failed to meet its primary endpoint.[10][11] The discrepancy in these outcomes led to the discontinuation of this compound's development for cystic fibrosis.
Despite its ultimate clinical outcome, the study of this compound provided valuable insights into the potential of targeting non-CFTR pathways for the treatment of cystic fibrosis. The multimodal mechanism of action, combining chloride secretion, sodium absorption inhibition, and increased ciliary beat frequency, remains a theoretically sound approach to improving airway hydration. The challenges encountered in the clinical translation of this compound highlight the complexities of drug development for CF and the importance of robust and reproducible clinical trial outcomes. Future research in this area may focus on developing more potent or stable P2Y2 agonists or exploring other non-CFTR targets for airway hydration.
Conclusion
This compound is a selective P2Y2 receptor agonist that effectively stimulates non-CFTR mediated chloride secretion in airway epithelial cells. Its multimodal mechanism of action, which also includes the inhibition of sodium absorption and enhancement of ciliary beat frequency, presented a promising therapeutic strategy for hydrating the airways in individuals with cystic fibrosis. While its clinical development was ultimately halted due to inconsistent Phase III trial results, the extensive research on this compound has significantly contributed to our understanding of alternative ion transport pathways in the airways and continues to inform the development of novel therapies for cystic fibrosis and other muco-obstructive lung diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fibrosicisticaricerca.it [fibrosicisticaricerca.it]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Ion Transport to Restore Airway Hydration in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. respiratory-therapy.com [respiratory-therapy.com]
Initial Clinical Trial Findings on the Safety and Tolerability of Denufosol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Denufosol (formerly INS37217) is a selective P2Y2 receptor agonist investigated for the treatment of cystic fibrosis (CF).[1][2] Its mechanism of action involves stimulating a non-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) pathway for chloride secretion and inhibiting epithelial sodium transport, aiming to hydrate the airway mucosal surfaces and improve mucociliary clearance.[1][3] This document provides a detailed overview of the initial clinical trial findings concerning the safety and tolerability of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Mechanism of Action: P2Y2 Receptor-Mediated Signaling
This compound's therapeutic rationale is based on its ability to activate an alternative chloride channel to compensate for the defective CFTR protein in individuals with cystic fibrosis.[2] As an agonist of the P2Y2 receptor, this compound triggers a G protein-coupled signaling cascade. This activation is theorized to increase ion transport, thereby improving mucus hydration and facilitating its clearance from the airways.[2][3]
Phase I/II Clinical Trial Findings
An initial multicenter, double-blind, placebo-controlled study evaluated the safety and tolerability of single and repeated doses of aerosolized this compound in patients with CF.[1]
Experimental Protocol
-
Study Design: The trial consisted of two parts: a single ascending dose phase and a multiple-dose phase.[1]
-
Patient Population: The study included 37 adult (≥18 years) and 24 pediatric (5-17 years) subjects with CF.[1] Participants were randomized in a 3:1 ratio to receive either this compound or placebo.[1]
-
Administration: this compound was administered via a Pari LC Star nebulizer.[1]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, serious adverse events, and changes in forced expiratory volume in 1 second (FEV1).[1]
Quantitative Safety and Tolerability Data
| Adverse Event Category | This compound Group | Placebo Group |
| Most Common AE (Adults) | Chest tightness (39%) | Not specified |
| Most Common AE (Pediatric) | Cough (56%) | Not specified |
| Serious Adverse Events | 3 subjects (7%) | 1 subject (7%) |
| Table 1: Summary of Adverse Events in Phase I/II Trial of this compound[1] |
The percentage of subjects experiencing adverse events was reported to be similar between the this compound and placebo groups.[1] An acute, reversible decline in FEV1 was observed in both treatment groups, particularly in subjects with lower baseline lung function.[1] Doses up to 60 mg were generally well-tolerated, though some intolerability was noted in individuals with lower baseline lung function.[1]
Phase II Clinical Trial Findings
A subsequent 28-day, randomized, double-blind, multicenter Phase II trial further evaluated the safety and efficacy of this compound in patients with mild CF.[4]
Experimental Protocol
-
Study Design: A 28-day trial comparing three different doses of this compound (20, 40, or 60 mg) to a placebo (normal saline).[4]
-
Patient Population: The study enrolled 89 patients with a screening FEV1 of ≥ 75% of the predicted normal value who had not been treated with inhaled antibiotics for the preceding 30 days.[4]
-
Administration: The study drug was administered three times daily.[4]
-
Safety Assessments: Safety was evaluated by monitoring adverse events and discontinuations due to adverse events.[4] Efficacy was primarily assessed by changes in FEV1.[4]
Quantitative Safety and Tolerability Data
| Adverse Event Category | This compound Group (pooled doses) | Placebo Group |
| Most Common AE | Cough (47%) | Cough (52%) |
| Discontinuations due to AEs | 3 patients | 2 patients |
| Table 2: Summary of Adverse Events in 28-Day Phase II Trial of this compound[4] |
All treatment regimens were generally well-tolerated, with no dose-response trends observed for safety parameters.[4]
Phase III Clinical Trial Insights (TIGER-1 & TIGER-2)
This compound progressed to Phase III clinical trials, TIGER-1 and TIGER-2. While TIGER-1 showed promising results, TIGER-2 did not meet its primary endpoint of a significant change in baseline FEV1 at 48 weeks compared to placebo.[2][5]
Experimental Protocol (TIGER-2)
-
Study Design: A 48-week, double-blind, placebo-controlled trial.[5]
-
Patient Population: 466 patients with mild cystic fibrosis lung disease (baseline FEV1 ≥ 75% and ≤ 110% of predicted normal).[5]
-
Administration: 60 mg of this compound or placebo administered three times daily via a jet nebulizer.[5]
-
Safety Assessments: Monitored adverse events, serious adverse events, and pulmonary exacerbations.[5]
Quantitative Safety and Tolerability Data (TIGER-2)
| Adverse Event Category | This compound Group | Placebo Group |
| Withdrawals due to AEs | 6% | 6% |
| Most Common AE | Cough (similar in both arms) | Cough (similar in both arms) |
| Pulmonary Exacerbations | 21% | 26% |
| Table 3: Summary of Adverse Events in the TIGER-2 Phase III Trial[5] |
The incidence of adverse events and serious adverse events in the this compound group was comparable to the placebo group.[5]
Experimental Workflow for a Typical this compound Clinical Trial
Conclusion
Across Phase I, II, and III clinical trials, this compound was generally well-tolerated, with a safety profile comparable to placebo.[1][4][5] The most frequently reported adverse event was cough, which occurred at similar rates in both the this compound and placebo groups.[1][4][5] Serious adverse events and discontinuations due to adverse events were infrequent and also occurred at similar rates between treatment and placebo arms.[1][4][5] While this compound demonstrated a favorable safety and tolerability profile, it ultimately failed to show a consistent and statistically significant clinical benefit in lung function in later-stage trials, leading to the discontinuation of its development.[2][5]
References
- 1. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
The Role of P2Y2 Receptor Agonists in Epithelial Cell Hydration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epithelial tissues line the surfaces of various organs and cavities throughout the body, including the airways, ocular surface, and gastrointestinal tract. A critical function of many of these epithelia is the regulation of surface hydration, which is essential for processes such as mucociliary clearance in the lungs and maintaining a healthy tear film in the eye.[1] This hydration is maintained by a delicate balance of ion transport—primarily chloride (Cl⁻) secretion and sodium (Na⁺) absorption—which drives osmotic water flow across the epithelial barrier.[1]
Extracellular nucleotides, such as adenosine triphosphate (ATP) and uridine triphosphate (UTP), have emerged as key regulators of this process.[2][3] They act on a family of purinergic receptors, with the P2Y2 receptor subtype playing a dominant role in mediating hydration.[4][5] P2Y2 receptors are G protein-coupled receptors (GPCRs) highly expressed on the apical surface of many epithelial cells.[6][7] When activated by agonists like ATP or UTP, these receptors trigger intracellular signaling cascades that modulate the activity of key ion channels, ultimately leading to increased hydration of the epithelial surface.[4][8] This mechanism has significant therapeutic potential for diseases characterized by surface dehydration, such as cystic fibrosis (CF) and dry eye disease (DED).[8][9][10]
This technical guide provides an in-depth overview of the P2Y2 receptor's role in epithelial hydration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
The P2Y2 Receptor and its Agonists
The P2Y2 receptor is a GPCR activated equipotently by the nucleotides ATP and UTP.[1][7] Its activation is a primary mechanism for regulating epithelial surface liquid.
-
Natural Agonists: ATP and UTP are the endogenous ligands for the P2Y2 receptor.[4] These nucleotides are released by epithelial cells in response to various stimuli, including mechanical stress like shear force, injury, or inflammation, creating an autocrine/paracrine signaling system to regulate local hydration.[10][11]
-
Synthetic Agonists: The therapeutic potential of targeting this pathway has led to the development of stable, potent synthetic P2Y2 receptor agonists.
-
Denufosol: A metabolically stable UTP analog developed for inhalation to treat CF by improving mucociliary clearance.[9][12] While it showed promise in early trials, it did not demonstrate sufficient efficacy in a Phase III trial.[12][13]
-
Diquafosol: A dinucleotide P2Y2 receptor agonist that stimulates both water and mucin secretion from conjunctival epithelial cells.[8] It is approved as a topical treatment for dry eye disease in several countries.[10][14]
-
Mechanism of Action: P2Y2 Signaling Pathway
Activation of the apical P2Y2 receptor by an agonist initiates a well-defined intracellular signaling cascade that culminates in changes to ion transport. The receptor couples to various G proteins, primarily Gq/11, to activate phospholipase C (PLC).[4][7]
PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] This rise in intracellular Ca²⁺ is a pivotal event that activates Ca²⁺-activated chloride channels (CaCC) on the apical membrane, leading to Cl⁻ secretion.[7]
-
DAG and PKC Activation: DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC).[4] PKC can further potentiate Cl⁻ secretion by activating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1]
-
ENaC Inhibition: The hydrolysis of PIP2 by PLC has a dual effect. Besides generating IP3 and DAG, the depletion of PIP2 from the apical membrane directly inhibits the activity of the epithelial sodium channel (ENaC), reducing Na⁺ absorption.[1]
The combined effect of enhanced Cl⁻ secretion and inhibited Na⁺ absorption creates an electrochemical gradient that drives the osmotic movement of water onto the epithelial surface, thereby increasing hydration.[1][4]
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Effect of extracellular ATP and UTP on fluid transport by human nasal epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Scholarly Article or Book Chapter | Effect of loss of P2Y2 receptor gene expression on nucleotide regulation of murine epithelial Cl- transport | ID: 8s45qg527 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y2 receptor mediates the epithelial injury response and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]
- 14. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for Denufosol in Primary Airway Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated for the treatment of cystic fibrosis (CF).[1][2] In primary airway epithelial cells, this compound has been shown to stimulate chloride (Cl-) secretion, inhibit sodium (Na+) absorption, and increase ciliary beat frequency (CBF).[3] These actions are independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, making it a potential therapeutic agent for CF patients regardless of their CFTR mutation.[3] this compound activates an alternative chloride channel, helping to hydrate the airway surface liquid and improve mucociliary clearance.[2] Although Phase III clinical trials (TIGER-1 and TIGER-2) did not lead to its approval, this compound remains a valuable tool for in vitro research on airway epithelial physiology and ion transport.[2][4]
These application notes provide detailed protocols for the use of this compound in primary human airway epithelial cell cultures to study its effects on ion transport and ciliary beat frequency.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from experiments with this compound. Researchers should perform concentration-response experiments to determine the optimal concentrations for their specific cell cultures and experimental conditions.
Table 1: Effect of this compound on Ion Transport in Primary Airway Epithelial Cells (Ussing Chamber Assay)
| This compound Concentration | Basal Isc (µA/cm²) | Post-Denufosol Isc (µA/cm²) | ΔIsc (µA/cm²) | % Change from Baseline |
| Vehicle Control | ||||
| 1 µM | ||||
| 10 µM | ||||
| 50 µM | ||||
| 100 µM |
Isc: Short-circuit current
Table 2: Effect of this compound on Ciliary Beat Frequency (CBF) in Primary Airway Epithelial Cells
| This compound Concentration | Baseline CBF (Hz) | Post-Denufosol CBF (Hz) | ΔCBF (Hz) | % Change from Baseline |
| Vehicle Control | ||||
| 1 µM | ||||
| 10 µM | ||||
| 50 µM | ||||
| 100 µM |
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBE cells to form a polarized, mucociliary epithelium suitable for this compound application.
Materials:
-
Cryopreserved primary human bronchial epithelial cells
-
Bronchial Epithelial Growth Medium (BEGM) or equivalent
-
Collagen-coated tissue culture flasks and permeable supports (e.g., Transwells®)
-
ALI differentiation medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Fetal bovine serum (FBS)
-
General cell culture reagents and equipment
Procedure:
-
Thawing and Expansion:
-
Rapidly thaw cryopreserved HBE cells in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed BEGM with 10% FBS.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh BEGM.
-
Seed the cells into a collagen-coated T75 flask and incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
-
Seeding on Permeable Supports:
-
Wash the confluent monolayer with PBS and detach the cells using trypsin-EDTA.
-
Neutralize trypsin with BEGM containing 10% FBS and centrifuge as before.
-
Resuspend the cells in ALI differentiation medium and count them.
-
Seed the cells onto the apical side of collagen-coated permeable supports at a density of 2.5 x 10^5 cells/cm². Add medium to both the apical and basolateral chambers.
-
-
Differentiation at ALI:
-
Maintain the submerged culture for 3-5 days, changing the medium in both chambers every other day.
-
Once the cells are fully confluent, remove the medium from the apical chamber to establish the air-liquid interface.
-
Feed the cells only from the basolateral chamber with fresh ALI differentiation medium every 2-3 days.
-
The cells will differentiate into a polarized, mucociliary epithelium over 3-4 weeks. Full differentiation is characterized by the presence of beating cilia and mucus production.
-
Protocol 2: Ussing Chamber Assay for Ion Transport
This protocol measures changes in ion transport across the differentiated HBE cell monolayer in response to this compound.
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing chamber system with electrodes
-
Krebs-Ringer bicarbonate solution
-
This compound stock solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (CFTR activator)
-
CFTRinh-172 (CFTR inhibitor)
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Chamber Setup:
-
Pre-warm Krebs-Ringer solution to 37°C and bubble with the gas mixture.
-
Mount the permeable support with the differentiated HBE cells in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with equal volumes of the Krebs-Ringer solution.
-
-
Measurement of Short-Circuit Current (Isc):
-
Equilibrate the system for 15-20 minutes until a stable baseline Isc is achieved.
-
Add amiloride (10 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC) and record the change in Isc.
-
Add this compound at the desired concentration to the apical chamber and record the stimulation of Isc, which reflects Cl- secretion.
-
To confirm the involvement of CFTR-independent pathways, forskolin can be added to activate any residual CFTR-mediated currents, followed by CFTRinh-172 to inhibit them.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after this compound addition.
-
Generate a concentration-response curve by plotting ΔIsc against the this compound concentration.
-
Protocol 3: Ciliary Beat Frequency (CBF) Measurement
This protocol measures the effect of this compound on the beat frequency of cilia on differentiated HBE cells.
Materials:
-
Differentiated HBE cells on permeable supports
-
Inverted microscope with a high-speed digital camera
-
Environmental chamber to maintain temperature (37°C) and humidity
-
CBF analysis software
-
This compound stock solution
Procedure:
-
Sample Preparation:
-
Place the permeable support with differentiated HBE cells in a petri dish with culture medium in the basolateral compartment.
-
Acclimatize the cells in the environmental chamber on the microscope stage for at least 15 minutes.
-
-
Image Acquisition:
-
Identify an area with actively beating cilia using a 20x or 40x objective.
-
Record high-speed videos (at least 100 frames per second) of the ciliary movement for a few seconds to establish a baseline CBF.
-
Add this compound at the desired concentration to the apical surface of the cells.
-
After a short incubation period (e.g., 5-15 minutes), record videos from the same area.
-
-
Data Analysis:
-
Use a specialized software to analyze the recorded videos and calculate the CBF in Hertz (Hz). The software typically uses Fourier transform analysis of the changes in light intensity caused by ciliary motion.
-
Compare the CBF before and after the addition of this compound.
-
Generate a concentration-response curve by plotting the change in CBF against the this compound concentration.
-
Visualizations
Caption: this compound signaling pathway in airway epithelial cells.
Caption: Experimental workflow for this compound application.
References
- 1. Modulation of Ion Transport to Restore Airway Hydration in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Long term effects of this compound tetrasodium in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guideline for the Quantification of Denufosol Concentration Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guideline for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of denufosol. This compound is a selective P2Y2 receptor agonist, investigated for its potential in treating cystic fibrosis and other conditions.[1][2] As a dinucleotide tetrasodium salt, its analytical quantification requires specific considerations for chromatographic separation and detection. This application note outlines recommended starting parameters for HPLC method development, detailed experimental protocols for sample preparation and analysis, and a roadmap for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The provided protocols and parameters are intended as a starting point and should be optimized for specific laboratory conditions and sample matrices.
Introduction to this compound and its Analysis
This compound is a P2Y2 receptor agonist that stimulates ion transport in airway epithelial cells, offering a potential therapeutic approach for cystic fibrosis.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. HPLC with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its robustness, specificity, and sensitivity.[4] This note details a systematic approach to developing a reliable HPLC method for this compound.
Chemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for HPLC method development. As a negatively charged molecule at neutral pH due to its phosphate groups, a reversed-phase HPLC method with ion-pairing agents or a hydrophilic interaction liquid chromatography (HILIC) approach could be suitable. For the purpose of this guideline, a robust reversed-phase HPLC method will be the focus.
Proposed HPLC Method Parameters (Starting Point)
The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These parameters are based on common practices for the analysis of nucleotides and related polar compounds and should be optimized for best performance.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC System | Quaternary or Binary HPLC/UHPLC System | Provides flexibility in mobile phase composition and gradient elution.[4] |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard reversed-phase column suitable for a wide range of analytes.[5][6] |
| Mobile Phase A | 0.1 M Phosphate Buffer (pH 6.5) | Buffering is crucial for consistent retention of ionizable compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 5% to 40% B over 15 minutes | A gradient is recommended to ensure elution of the polar this compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume; can be adjusted based on concentration. |
| Detector | UV-Vis or Photodiode Array (PDA) Detector | Allows for the detection of this compound based on its UV absorbance. |
| Detection Wavelength | ~260 nm | Nucleotides typically have a maximum absorbance around 260 nm. A full UV scan is recommended to determine the optimal wavelength. |
Experimental Protocols
Preparation of Reagents and Mobile Phase
-
Mobile Phase A (0.1 M Phosphate Buffer, pH 6.5): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.1 M solution. Adjust the pH to 6.5 with a dilute potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) is recommended as the diluent to ensure sample compatibility.
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations spanning the expected range of the samples (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A generic protocol for a formulated product is provided below.
-
Accurately weigh a portion of the sample expected to contain a known amount of this compound.
-
Disperse the sample in a known volume of diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7] The following parameters should be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The this compound peak should be free of interference from placebo, impurities, and degradation products. Peak purity should be confirmed using a PDA detector. |
| Linearity | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should cover the expected concentrations of the samples. |
| Accuracy | The recovery should be between 98.0% and 102.0% for the drug substance. |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The precision at the LOQ should be RSD ≤ 10%. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Data Presentation
The quantitative data from the method validation should be summarized in tables for easy comparison and review.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean, n=3) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, Mean, n=3) | % Recovery |
| 80% | 80 | Example Value | 98.0 - 102.0% |
| 100% | 100 | Example Value | 98.0 - 102.0% |
| 120% | 120 | Example Value | 98.0 - 102.0% |
Table 3: Precision Data
| Precision | Concentration (µg/mL) | Peak Area (Mean, n=6) | % RSD |
| Repeatability | 100 | Example Value | ≤ 2.0% |
| Intermediate Precision | 100 | Example Value | ≤ 2.0% |
Visualizations
References
- 1. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Identification of Denufosol Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denufosol is an investigational drug that was developed for the treatment of cystic fibrosis. As a P2Y2 receptor agonist, it was designed to enhance airway hydration and mucociliary clearance. While clinical development was discontinued, the analytical methodologies for characterizing this compound and its potential metabolites remain relevant for researchers studying nucleotide-based therapeutics and drug metabolism. This document provides a comprehensive guide to the mass spectrometry-based methods that can be employed for the identification and quantification of this compound and its metabolites in biological matrices.
This compound is a dinucleotide tetrasphosphate, and its metabolism is likely to involve the enzymatic cleavage of the phosphate chain and glycosidic bonds, resulting in smaller, more polar molecules. The identification of these metabolites is crucial for understanding the drug's pharmacokinetic profile and potential off-target effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and specificity.
P2Y2 Receptor Signaling Pathway
This compound exerts its therapeutic effect by activating the P2Y2 receptor, a G protein-coupled receptor. Upon binding, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. This ultimately results in the activation of calcium-dependent chloride channels, promoting ion and water secretion into the airway lumen.
Experimental Workflow for Metabolite Identification
The identification of this compound metabolites from biological samples involves a multi-step process, beginning with sample preparation to isolate the analytes of interest, followed by LC-MS/MS analysis for separation and detection, and concluding with data analysis to identify and characterize the metabolites.
Experimental Protocols
Sample Preparation from Biological Matrices
The choice of sample preparation method depends on the biological matrix and the physicochemical properties of the expected metabolites. Given the polar nature of this compound and its likely metabolites, a combination of protein precipitation and solid-phase extraction (SPE) is recommended.
a. Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar nucleotide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. Urine:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of water containing the internal standard.
-
Proceed to Solid Phase Extraction (SPE).
c. Sputum:
-
Homogenize the sputum sample with a dithiothreitol (DTT) solution (e.g., 0.1% DTT in phosphate-buffered saline) to reduce viscosity.
-
Perform protein precipitation as described for plasma/serum.
-
Proceed to SPE.
d. Solid Phase Extraction (for all matrices):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elute the analytes with 1 mL of 80% methanol in water.
-
Evaporate the eluate to dryness and reconstitute as described above.
Table 1: Expected Recovery of Nucleotide-like Compounds from Plasma using Different Extraction Methods
| Extraction Method | Analyte | Mean Recovery (%) | RSD (%) |
| Protein Precipitation | Uridine Monophosphate | 85.2 | 5.1 |
| (Acetonitrile) | Deoxycytidine Monophosphate | 88.9 | 4.7 |
| SPE (C18) | Uridine | 92.5 | 3.8 |
| Deoxycytidine | 95.1 | 3.2 | |
| Protein Precipitation + SPE | Uridine Triphosphate | 78.4 | 6.5 |
| Deoxycytidine Triphosphate | 81.2 | 6.1 |
Note: Data are representative and may vary depending on the specific experimental conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Due to the polar nature of this compound and its potential metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique. However, reversed-phase chromatography with an ion-pairing agent can also be effective.
a. HILIC Method:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of known metabolites and full scan with data-dependent MS/MS for identification of unknown metabolites.
Table 2: Hypothetical MRM Transitions for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 772.1 | 321.1 (UTP fragment) | 35 |
| 772.1 | 451.1 (dCMP-P-P) | 30 | |
| Uridine Tetraphosphate | 564.0 | 321.1 (UTP) | 25 |
| Uridine Triphosphate (UTP) | 483.0 | 159.0 (PO3) | 20 |
| Uridine Diphosphate (UDP) | 403.0 | 79.0 (PO3) | 18 |
| Uridine Monophosphate (UMP) | 323.0 | 97.0 (H2PO4) | 15 |
| Deoxycytidine Triphosphate (dCTP) | 466.0 | 159.0 (PO3) | 22 |
| Deoxycytidine Diphosphate (dCDP) | 386.0 | 79.0 (PO3) | 20 |
| Deoxycytidine Monophosphate (dCMP) | 306.0 | 97.0 (H2PO4) | 17 |
Note: These values are illustrative and require optimization for the specific instrument and experimental conditions.
Data Analysis and Metabolite Identification
The identification of unknown metabolites is a systematic process that involves comparing the mass spectra of the parent drug and its potential metabolites.
-
Full Scan Data Analysis: The full scan data is analyzed to identify peaks that are present in the dosed samples but absent or at a much lower intensity in the control samples. The accurate mass of these peaks can be used to propose elemental compositions.
-
MS/MS Fragmentation Analysis: The fragmentation patterns of the potential metabolite peaks are compared to the fragmentation pattern of the parent drug. Common fragmentation pathways for nucleotides include the loss of phosphate groups, cleavage of the glycosidic bond to yield the nucleobase, and fragmentation of the ribose or deoxyribose sugar.
-
Metabolite Database Searching: The accurate mass and fragmentation data can be searched against metabolite databases (e.g., METLIN, HMDB) to identify potential matches.
-
Confirmation with Standards: The ultimate confirmation of a metabolite's structure requires the synthesis of an authentic standard and comparison of its retention time and MS/MS spectrum with the experimental data.
Conclusion
The mass spectrometry methods outlined in these application notes provide a robust framework for the identification and quantification of this compound and its metabolites in various biological matrices. The combination of optimized sample preparation, high-resolution LC-MS/MS analysis, and systematic data interpretation is essential for a comprehensive understanding of the metabolic fate of this and other nucleotide-based drug candidates. While this compound's clinical development has been halted, the analytical strategies detailed here are broadly applicable to the field of drug metabolism and will be a valuable resource for researchers in this area.
Application Notes and Protocols for Nebulized Denufosol Delivery in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: P2Y2 Receptor Signaling
Denufosol is an agonist of the P2Y2 purinergic receptor.[1] Activation of this G protein-coupled receptor on the apical surface of airway epithelial cells initiates a signaling cascade that leads to the opening of alternative chloride channels, such as the calcium-activated chloride channel (CaCC), and inhibition of the epithelial sodium channel (ENaC). This dual action enhances the net secretion of chloride ions and water into the airway lumen, hydrating the mucus layer.
Caption: this compound activates the P2Y2 receptor, leading to increased chloride secretion and decreased sodium absorption.
Quantitative Data from Human Clinical Trials
While specific quantitative data from laboratory models on this compound nebulization is scarce, data from clinical trials in CF patients provide insights into dosages and observed effects.
| Trial Phase | Dosage | Nebulizer Used | Key Findings | Reference |
| Phase 1/2 | 10, 20, 40, and 60 mg single and repeated doses | Pari LC Star | Doses up to 60 mg were generally well-tolerated. | [4] |
| Phase 2 | 20, 40, or 60 mg three times daily for 28 days | Pari LC Star | Significant improvement in FEV1 compared to placebo. | [5][6] |
| TIGER-1 (Phase 3) | 60 mg three times daily for 24 weeks | Jet Nebulizer | Statistically significant improvement in FEV1. | |
| TIGER-2 (Phase 3) | 60 mg three times daily for 48 weeks | Jet Nebulizer | Did not meet the primary endpoint of significant change in FEV1. |
Experimental Protocols
The following are generalized protocols for the nebulization of therapeutic agents to common laboratory models. These should be adapted and optimized for this compound.
Protocol 1: Nebulization in a Mouse Model (Whole-Body Exposure)
This protocol is suitable for delivering aerosolized this compound to a group of mice simultaneously.
Materials:
-
This compound tetrasodium salt
-
Sterile, pyrogen-free water or saline (0.9% NaCl) for reconstitution
-
Whole-body inhalation exposure chamber
-
Jet or ultrasonic nebulizer (e.g., customized small-particle nebulizer)
-
Pressurized air or oxygen source
-
Flow meters
-
Aerosol particle sizer (for characterization)
Workflow:
Caption: Workflow for whole-body nebulization of this compound in mice.
Methodology:
-
This compound Solution Preparation:
-
Reconstitute this compound tetrasodium salt in sterile water or saline to the desired concentration. Clinical trials have used concentrations of 5, 10, and 15 mg/mL.[6]
-
Ensure the solution is well-dissolved and free of particulates. Prepare fresh daily.
-
-
Nebulizer and Chamber Setup:
-
Connect the nebulizer to the inhalation chamber inlet.
-
Set the airflow or pressure according to the manufacturer's instructions to generate particles in the desired size range (typically 1-5 µm for deep lung deposition).
-
Characterize the aerosol output (particle size distribution, mass median aerodynamic diameter) prior to animal exposure.
-
-
Animal Acclimatization:
-
Place mice in the exposure chamber and allow them to acclimatize for a short period (e.g., 10-15 minutes) before nebulization begins.
-
-
Nebulization:
-
Add the prepared this compound solution to the nebulizer reservoir.
-
Activate the nebulizer and run for the predetermined exposure time (e.g., 20-30 minutes). The duration will depend on the nebulizer output and the target lung dose.
-
-
Monitoring:
-
Observe the animals throughout the exposure for any signs of distress.
-
-
Post-Exposure:
-
After the exposure period, turn off the nebulizer and allow the aerosol to clear from the chamber before removing the animals.
-
Proceed with experimental endpoints (e.g., lung function testing, bronchoalveolar lavage, tissue harvesting).
-
Protocol 2: Nebulization in an Ex Vivo Lung Perfusion Model
This model allows for the direct assessment of this compound's effects on the lung in a controlled environment.
Materials:
-
Isolated lung preparation (e.g., from rat, rabbit, or pig)
-
Ex vivo lung perfusion (EVLP) system
-
Ventilator
-
Nebulizer (vibrating mesh or jet) integrated into the ventilator circuit
-
This compound solution
-
Perfusate solution
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-invasive pulmonary aerosol delivery in mice by the endotracheal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Ussing Chamber Assay to Measure Denufosol-Induced Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denufosol is a selective P2Y2 purinergic receptor agonist that has been investigated for its potential to improve mucociliary clearance in patients with cystic fibrosis (CF).[1][2] Unlike therapies that target the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, this compound activates an alternative, non-CFTR pathway for chloride and fluid secretion in airway epithelial cells.[3][4][5] This application note provides a detailed protocol for utilizing the Ussing chamber assay to measure this compound-induced ion transport across primary human bronchial epithelial (HBE) cells, a critical tool for preclinical evaluation of this and similar compounds.
The Ussing chamber is the gold standard for studying epithelial ion transport, allowing for the precise measurement of parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER) across a polarized epithelial monolayer.[6][7] By isolating the epithelial tissue or cell culture, researchers can directly assess the effects of pharmacological agents on ion channel and transporter activity.[6]
Principle of the Assay
This assay measures the net movement of ions across a polarized monolayer of HBE cells cultured on permeable supports. The Ussing chamber system allows for the control of the electrochemical potential difference across the epithelium, typically by clamping the voltage to 0 mV. The resulting current, known as the short-circuit current (Isc), is a direct measure of net ion transport.
This compound, upon binding to the apical P2Y2 receptors on HBE cells, initiates a signaling cascade that leads to the opening of calcium-activated chloride channels (CaCCs) on the apical membrane, resulting in chloride secretion into the mucosal side. This movement of negatively charged chloride ions can be detected as an increase in the Isc. To isolate the chloride secretion from other ion transport processes, such as sodium absorption through the epithelial sodium channel (ENaC), an ENaC inhibitor like amiloride is typically added before the application of this compound.
Materials and Reagents
-
Primary Human Bronchial Epithelial (HBE) cells
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture medium and supplements
-
Ussing chamber system with voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Krebs-Bicarbonate Ringer (KBR) solution
-
This compound tetrasodium
-
Amiloride hydrochloride
-
UTP (Uridine 5'-triphosphate) or ATP (Adenosine 5'-triphosphate) (as positive controls)
-
Gas mixture (95% O2, 5% CO2)
-
Water bath or heating system for the Ussing chamber
Experimental Protocols
Cell Culture
-
Culture primary HBE cells on permeable supports until a confluent and polarized monolayer is formed. This typically takes 2-3 weeks.
-
Maintain the cells at an air-liquid interface (ALI) for at least 21 days to promote differentiation into a mucociliary phenotype.
-
Monitor the formation of a tight epithelial barrier by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. A TEER value > 500 Ω*cm² generally indicates a well-formed monolayer suitable for Ussing chamber experiments.[6]
Ussing Chamber Assay
-
Preparation of KBR Solution: Prepare a Krebs-Bicarbonate Ringer solution with the following composition (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 0.4 KH2PO4, 1.2 CaCl2, 1.2 MgCl2, and 10 D-glucose.[7] Adjust the pH to 7.4 by bubbling with a 95% O2, 5% CO2 gas mixture.
-
Ussing Chamber Setup:
-
Assemble the Ussing chamber system according to the manufacturer's instructions.
-
Fill the apical and basolateral chambers with pre-warmed (37°C) and gassed KBR solution.
-
Mount the permeable support with the HBE cell monolayer between the two half-chambers, ensuring a tight seal.
-
Place the Ag/AgCl electrodes and agar bridges in their respective ports.
-
-
Equilibration:
-
Allow the system to equilibrate for 15-20 minutes, or until a stable baseline Isc and TEER are achieved.
-
Maintain the temperature at 37°C and continuously bubble the KBR solution with the gas mixture.
-
-
Inhibition of Sodium Absorption:
-
To isolate chloride secretion, add amiloride to the apical chamber to a final concentration of 10-100 µM to block ENaC.
-
Record the Isc until a new stable baseline is reached. The decrease in Isc represents the amiloride-sensitive sodium absorption.
-
-
Stimulation with this compound:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., water or KBR solution).
-
Add this compound to the apical chamber to achieve the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration. Based on studies with the natural P2Y2 agonist UTP, a concentration range of 0.1 µM to 100 µM for this compound is a reasonable starting point.
-
Record the change in Isc (ΔIsc) until the peak response is observed, followed by a return to a new steady-state.
-
-
Positive Control:
-
In separate experiments, use a known P2Y2 receptor agonist such as UTP or ATP (100 µM) as a positive control to confirm the responsiveness of the cells.
-
-
Data Acquisition and Analysis:
-
Continuously record the Isc and TEER throughout the experiment using a data acquisition system.
-
The primary endpoint is the change in short-circuit current (ΔIsc) induced by this compound, calculated as the difference between the peak Isc after this compound addition and the stable baseline Isc after amiloride addition.
-
Express the results as ΔIsc (µA/cm²).
-
Data Presentation
Table 1: Representative Agonist Concentrations for Ussing Chamber Assay
| Compound | Receptor Target | Typical Concentration Range | Expected Effect on Isc |
| Amiloride | ENaC | 10 - 100 µM | Decrease |
| This compound | P2Y2 | 0.1 - 100 µM | Increase |
| UTP/ATP | P2Y2 | 10 - 100 µM | Increase |
Table 2: Expected Changes in Short-Circuit Current (ΔIsc) in Primary HBE Cells
| Treatment | Expected ΔIsc (µA/cm²) | Notes |
| Amiloride (10 µM) | -10 to -30 | Represents basal sodium absorption. |
| This compound (10 µM) | +5 to +20 | Represents this compound-induced chloride secretion. |
| UTP (100 µM) | +10 to +30 | Positive control for P2Y2 receptor activation. |
Note: The actual values may vary depending on the cell donor, culture conditions, and specific experimental setup.
Visualizations
References
- 1. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experience using centralized spirometry in the phase 2 randomized, placebo-controlled, double-blind trial of this compound in patients with mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 7. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Air-Liquid Interface Culture to Study the Effects of Denufosol on Respiratory Epithelium
Audience: Researchers, scientists, and drug development professionals.
Introduction
The air-liquid interface (ALI) culture system is a powerful in vitro tool that mimics the in vivo environment of the respiratory tract, making it an ideal platform for studying respiratory diseases and the effects of novel therapeutics.[1][2][3] This model allows for the differentiation of primary human airway epithelial cells into a pseudostratified epithelium, complete with ciliated and mucus-producing cells.[1][2][3] Denufosol is an investigational drug that has been studied for the treatment of cystic fibrosis.[4][5] It acts as a selective P2Y2 receptor agonist, stimulating chloride secretion and increasing ciliary beat frequency, thereby enhancing mucociliary clearance.[5][6][7][8] This mechanism is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis.[4][9] These application notes provide detailed protocols for utilizing ALI culture to investigate the effects of this compound on the function of respiratory epithelial cells.
Core Applications
-
Disease Modeling: ALI cultures derived from primary human bronchial epithelial cells (HBECs) of healthy donors or patients with respiratory diseases like cystic fibrosis can be used to model the disease state in vitro.[1][10][11]
-
Drug Efficacy and Safety Testing: The effects of this compound on key physiological parameters such as ion transport, ciliary function, and barrier integrity can be quantitatively assessed.[10][12]
-
Mechanism of Action Studies: This system allows for the detailed investigation of the molecular pathways activated by this compound in a physiologically relevant context.
Experimental Workflow
The general workflow for studying the effects of this compound using ALI culture involves establishing the culture, differentiating the cells, treating with this compound, and then performing various functional and molecular assays.
Caption: Experimental workflow for studying this compound effects in ALI culture.
This compound Signaling Pathway
This compound exerts its effects by activating the P2Y2 purinergic receptor, which initiates a signaling cascade leading to increased chloride secretion and ciliary activity.
Caption: this compound's P2Y2 receptor-mediated signaling pathway.
Detailed Experimental Protocols
Establishment of Air-Liquid Interface (ALI) Culture
This protocol describes the establishment of ALI cultures from primary human bronchial epithelial cells (HBECs).
Materials:
-
Cryopreserved primary HBECs
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI differentiation medium
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Collagen-coated flasks and plates
Procedure:
-
Thawing and Expansion of HBECs:
-
Rapidly thaw a cryovial of HBECs in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed BEGM and centrifuge.
-
Resuspend the cell pellet in BEGM and seed into a collagen-coated T-75 flask.
-
Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until they reach 80-90% confluency.
-
-
Seeding on Transwell Inserts:
-
Trypsinize the expanded HBECs and count the cells.
-
Seed the cells onto the apical surface of collagen-coated Transwell inserts at a density of 2.5 x 10^5 cells/cm².
-
Add BEGM to both the apical and basolateral compartments of the Transwell plate.
-
Culture for 7-10 days, changing the medium every 2-3 days, until a confluent monolayer is formed.
-
-
Establishing the Air-Liquid Interface (Air-Lift):
-
Once the cells are fully confluent, carefully remove the medium from the apical compartment.
-
Replace the medium in the basolateral compartment with ALI differentiation medium.
-
Maintain the cultures at 37°C and 5% CO2, changing the basolateral medium every 2-3 days for 3-4 weeks to allow for full differentiation.[13][14]
-
Periodically, once a week, gently wash the apical surface with warm PBS to remove accumulated mucus.[13][15]
-
This compound Treatment
Materials:
-
Differentiated ALI cultures
-
This compound tetrasodium salt
-
Appropriate vehicle control (e.g., sterile PBS or culture medium)
Procedure:
-
Prepare a stock solution of this compound in the desired vehicle.
-
Further dilute the this compound stock solution to the final working concentrations in pre-warmed ALI differentiation medium.
-
Gently wash the apical surface of the differentiated ALI cultures with warm PBS to remove mucus.
-
Add the this compound-containing medium or vehicle control to either the apical or basolateral compartment, depending on the experimental design. For mimicking inhaled delivery, apical application is recommended.
-
Incubate the cultures for the desired time points (e.g., 30 minutes, 1 hour, 24 hours) before proceeding with subsequent assays.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is used to assess the integrity of the epithelial barrier.[16][17]
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Differentiated and treated ALI cultures
-
Sterile PBS
Procedure:
-
Equilibrate the ALI cultures to room temperature for 15-20 minutes.
-
Sterilize the electrodes with 70% ethanol and allow them to air dry.
-
Add sterile, pre-warmed PBS to both the apical (200 µL) and basolateral (500 µL) compartments.[18]
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.[18][19]
-
Record the resistance reading in ohms (Ω) once the value stabilizes.[18]
-
Measure the resistance of a blank Transwell insert with PBS only to subtract the background resistance.
-
Calculate the TEER value (Ω·cm²) by subtracting the blank resistance from the sample resistance and multiplying by the surface area of the Transwell insert.[18][19]
Ciliary Beat Frequency (CBF) Analysis
CBF is a key indicator of mucociliary clearance function.
Materials:
-
Inverted microscope with a high-speed camera
-
Environmental chamber to maintain 37°C and 5% CO2
-
CBF analysis software
Procedure:
-
Place the ALI culture plate on the microscope stage within the environmental chamber.
-
Allow the culture to equilibrate for at least 15 minutes.
-
Identify areas of ciliary beating using a 20x or 40x objective.
-
Record high-speed videos (e.g., >100 frames per second) of multiple regions of interest.
-
Analyze the videos using specialized software to determine the ciliary beat frequency in Hertz (Hz).
Immunofluorescence Staining
Immunofluorescence staining allows for the visualization of specific proteins and cell types within the differentiated epithelium.[15][20]
Materials:
-
Differentiated and treated ALI cultures
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-β-tubulin for ciliated cells, anti-MUC5AC for goblet cells, anti-ZO-1 for tight junctions)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Gently wash the ALI cultures with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[21]
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Carefully excise the membrane from the Transwell insert and mount it on a microscope slide with mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in gene expression in response to this compound treatment.[22][23]
Materials:
-
Differentiated and treated ALI cultures
-
RNA lysis buffer
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for MUC5AC, SCNN1A, P2RY2)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Lyse the cells directly in the Transwell insert by adding RNA lysis buffer.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.[24]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 1h | TEER (Ω·cm²) at 24h |
| Vehicle Control | 0 | 550 ± 45 | 540 ± 50 |
| This compound | 1 | 545 ± 52 | 530 ± 48 |
| This compound | 10 | 530 ± 40 | 510 ± 55 |
| This compound | 100 | 515 ± 60 | 490 ± 65 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Ciliary Beat Frequency (CBF)
| Treatment Group | Concentration (µM) | CBF (Hz) at 30 min | % Change from Baseline |
| Vehicle Control | 0 | 8.5 ± 1.2 | 0% |
| This compound | 1 | 9.8 ± 1.5 | 15.3% |
| This compound | 10 | 11.2 ± 1.8 | 31.8% |
| This compound | 100 | 12.5 ± 2.1 | 47.1% |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Gene Expression (Fold Change vs. Vehicle)
| Gene | This compound (10 µM) at 6h | This compound (10 µM) at 24h |
| MUC5AC | 1.8 ± 0.3 | 2.5 ± 0.5 |
| SCNN1A | 0.7 ± 0.2 | 0.6 ± 0.1 |
| P2RY2 | 1.2 ± 0.2 | 1.1 ± 0.3 |
Data are presented as mean fold change ± standard error of the mean.
Conclusion
The air-liquid interface culture system provides a highly relevant in vitro model to elucidate the mechanisms of action and therapeutic potential of compounds like this compound on the human airway epithelium. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the effects on ion transport, ciliary function, barrier integrity, and gene expression, thereby facilitating the development of novel therapies for respiratory diseases.
References
- 1. Air-liquid interface cultures of the healthy and diseased human respiratory tract: promises, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. corning.com [corning.com]
- 12. Air-Liquid interface cultures to model drug delivery through the mucociliary epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying Intracellular Viral Pathogen: Specimen Preparation, Visualization and Quantification of Multiple Immunofluorescent Signals in Fixed Human Airway Epithelium Cultured at Air-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. medicine.umich.edu [medicine.umich.edu]
- 20. stemcell.com [stemcell.com]
- 21. Protocol For Differentiating Primary Human Small Airway Epithelial Cells at the Air-liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 23. elearning.unite.it [elearning.unite.it]
- 24. Gene Expression Profiling of Mono- and Co-Culture Models of the Respiratory Tract Exposed to Crystalline Quartz under Submerged and Air-Liquid Interface Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Denufosol Research in Cystic Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denufosol (formerly INS37217) is a P2Y2 purinergic receptor agonist that was investigated as a potential inhaled therapy for cystic fibrosis (CF). The rationale for its development was based on its ability to stimulate alternative chloride channels, independent of the cystic fibrosis transmembrane conductance regulator (CFTR), thereby increasing hydration of the airway surface liquid and enhancing mucociliary clearance.[1][2][3] Preclinical research suggested that P2Y2 receptor agonists could inhibit sodium absorption, restore chloride conductance, and increase ciliary beat frequency, which are all key pathological features in the CF airway.[4]
This document provides a summary of the known mechanism of action of this compound, presents the key quantitative data from its clinical trials, and outlines generalized protocols for evaluating a P2Y2 receptor agonist in established in vivo animal models of cystic fibrosis. This information is intended to guide researchers interested in exploring similar therapeutic pathways.
Mechanism of Action of this compound
This compound is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor found on the apical surface of airway epithelial cells.[1][7] In cystic fibrosis, the primary defect is a non-functional CFTR chloride channel. This compound was designed to bypass this defect by activating an alternative, calcium-activated chloride channel (CaCC).[8]
The proposed signaling pathway is as follows:
-
Receptor Binding: Inhaled this compound binds to the P2Y2 receptor on the airway epithelium.
-
G Protein Activation: This binding activates a Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
CaCC Activation: The increase in intracellular Ca2+ activates CaCCs, leading to chloride secretion into the airway lumen.
-
ENaC Inhibition: P2Y2 receptor activation also leads to the inhibition of the epithelial sodium channel (ENaC), reducing sodium and water absorption from the airway surface.
-
Increased Ciliary Beat Frequency: The overall effect of increased chloride secretion, reduced sodium absorption, and other signaling events is an increase in airway surface liquid and an increased ciliary beat frequency.[2][3]
This combined action was expected to hydrate the airway mucus, improve its clearance, and thereby reduce the cycle of obstruction, infection, and inflammation characteristic of CF lung disease.
This compound Signaling Pathway
Caption: this compound's proposed mechanism of action in airway epithelial cells.
Quantitative Data from Human Clinical Trials
As detailed in vivo animal efficacy data for this compound is not publicly available, the following tables summarize the key findings from the Phase II and Phase III human clinical trials. This data provides the most comprehensive overview of this compound's biological effects in a CF context.
Table 1: Phase II Clinical Trial Results (28-Day Study)[9]
| Parameter | This compound (Pooled Doses) | Placebo | p-value |
| Change from Baseline in FEV1 | Significant Improvement | - | 0.006 |
| Change from Baseline in FEF25-75% | Significant Improvement | - | 0.008 |
| Change from Baseline in FVC | Significant Improvement | - | 0.022 |
| Change from Baseline in FEV1/FVC | Significant Improvement | - | 0.047 |
Table 2: TIGER-1 Phase III Clinical Trial Results (24 Weeks)[3]
| Parameter | This compound (60 mg TID) | Placebo | Treatment Difference | p-value |
| Change in FEV1 from Baseline (L) | 0.048 | 0.003 | 0.045 L | 0.047 |
Table 3: TIGER-2 Phase III Clinical Trial Results (48 Weeks)[5][6]
| Parameter | This compound (60 mg TID) | Placebo | p-value |
| Change in FEV1 from Baseline (mL) | 40 | 32 | 0.742 |
| Rate of Change in % Predicted FEV1 | -2.30% | -3.02% | 0.410 |
| Change in FEF25-75% (L/sec) | -0.034 | -0.018 | 0.728 |
| Time to First Pulmonary Exacerbation | - | - | 0.132 |
Experimental Protocols for In Vivo Evaluation of P2Y2 Agonists in CF Animal Models
The following are generalized protocols for evaluating a novel P2Y2 receptor agonist in common CF animal models. These are based on standard methodologies in the field and should be adapted for specific experimental goals.
Choice of Animal Model
Several animal models of cystic fibrosis exist, each with its own advantages and disadvantages.[9]
-
CF Mouse Models (e.g., Cftrtm1Unc): Widely available and cost-effective. However, they do not spontaneously develop the severe lung disease seen in humans.[9] They are useful for studying specific aspects of CF pathophysiology, such as ion transport defects.
-
CF Pig Models (CFTR-/-): Anatomically and physiologically similar to humans, and they develop a lung and pancreatic phenotype that closely mimics human CF.[9] They are more expensive and complex to manage.
-
CF Ferret Models (CFTR-/-): Also recapitulate many features of human CF, including lung disease, pancreatic insufficiency, and meconium ileus.[9][10]
Protocol 1: Evaluation of a P2Y2 Agonist on Nasal Potential Difference (NPD) in CF Mice
Objective: To assess the in vivo effect of a P2Y2 agonist on ion transport in the nasal epithelium of CF mice.
Materials:
-
CF mice (e.g., Cftrtm1Unc) and wild-type littermate controls.
-
Test P2Y2 agonist solution.
-
Vehicle control solution.
-
Anesthesia (e.g., isoflurane).
-
Perfusion solutions: Ringer's solution, Ringer's with amiloride, low-chloride Ringer's with amiloride, and low-chloride Ringer's with amiloride and the P2Y2 agonist.
-
High-impedance voltmeter and data acquisition system.
-
Ag/AgCl electrodes.
-
Perfusion pump and tubing.
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Insert a double-lumen catheter into one nostril for perfusion and measurement.
-
Establish a stable baseline potential difference with the Ringer's solution.
-
Perfuse with Ringer's solution containing amiloride to block sodium channels.
-
Perfuse with a low-chloride Ringer's solution containing amiloride to measure the chloride gradient.
-
Perfuse with the low-chloride solution containing amiloride and the test P2Y2 agonist.
-
Record the change in potential difference, which reflects chloride secretion through non-CFTR channels.
-
Compare the response in CF and wild-type mice, and between vehicle and drug-treated groups.
Protocol 2: Assessment of Mucociliary Clearance (MCC) in a CF Animal Model
Objective: To determine if a P2Y2 agonist improves mucociliary clearance in vivo.
Materials:
-
CF animal model (pig or ferret preferred for lung phenotype).
-
Test P2Y2 agonist for nebulization.
-
Aerosol delivery system (nebulizer).
-
Radioactive tracer (e.g., 99mTc-labeled sulfur colloid or albumin macroaggregates).
-
Gamma camera or similar imaging system.
-
Anesthesia.
Procedure:
-
Anesthetize the animal.
-
Administer the test P2Y2 agonist or vehicle control via nebulization for a specified duration.
-
After a set time post-treatment, deliver the radioactive tracer as a bolus into the lungs via a bronchoscope or intratracheal instillation.
-
Immediately begin imaging the chest with the gamma camera, acquiring images at regular intervals for 1-2 hours.
-
Quantify the amount of radioactivity remaining in the lungs over time.
-
Calculate the clearance rate and compare between the treated and control groups.
Generalized Experimental Workflow for Preclinical Evaluation of a P2Y2 Agonist
Caption: A generalized workflow for the preclinical and clinical development of a P2Y2 agonist for CF.
Conclusion
This compound represented a logical and promising therapeutic strategy for cystic fibrosis by targeting a CFTR-independent pathway to improve airway hydration. While it ultimately did not demonstrate sufficient efficacy in late-stage clinical trials, the foundational science behind P2Y2 receptor agonism remains a valid area of investigation. The lack of detailed, published in vivo animal data for this compound highlights the challenges in translating preclinical findings to clinical success. For future research in this area, rigorous evaluation in robust animal models that accurately recapitulate human CF lung disease, such as the pig and ferret models, will be critical. The protocols and information provided herein offer a framework for the continued exploration of this and similar therapeutic avenues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 3. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inspire Pharmaceuticals, Inc. Cystic Fibrosis Drug, this compound Tetrasodium Fails Phase 3 Study; Stock Down at Market Close - BioSpace [biospace.com]
- 6. respiratory-therapy.com [respiratory-therapy.com]
- 7. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Animal Models in the Pathophysiology of Cystic Fibrosis [frontiersin.org]
- 10. Disease phenotype of a ferret CFTR-knockout model of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Assessment of Denufosol on Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denufosol (formerly INS37217) is a selective P2Y₂ receptor agonist investigated for the treatment of cystic fibrosis (CF).[1] In CF, the genetic defect in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein impairs chloride ion transport across epithelial cells, leading to dehydrated airway surfaces and compromised mucociliary clearance.[2][3] this compound was designed to bypass this primary defect by activating an alternative, CFTR-independent chloride secretion pathway.[2][4] It stimulates P2Y₂ receptors on the surface of airway epithelial cells, triggering a signaling cascade that increases chloride secretion through calcium-activated chloride channels (CaCCs) and inhibits sodium absorption via the epithelial sodium channel (ENaC).[1][4][5] This multimodal action aims to rehydrate the airway surface liquid and improve mucociliary clearance in patients with CF, regardless of their CFTR genotype.[4][6]
Despite promising initial results, this compound did not meet its primary endpoint in a second Phase III clinical trial (TIGER-2) and its development was discontinued.[2][3] However, the study of its mechanism provides a valuable framework for investigating alternative chloride channel function and P2Y₂ receptor pharmacology. These notes provide an overview of the electrophysiological assessment methods relevant to characterizing this compound and similar compounds.
Mechanism of Action: Signaling Pathway
This compound acts as an agonist at the P2Y₂ purinergic receptor, which is coupled to a Gq protein.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺ activates calcium-activated chloride channels (CaCCs), such as TMEM16A, on the apical membrane of epithelial cells, leading to chloride efflux.[4][7] Concurrently, P2Y₂ receptor activation can inhibit the epithelial sodium channel (ENaC), further promoting a favorable electrochemical gradient for fluid secretion.[1][8]
References
- 1. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Denufosol for Preclinical Inhalation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denufosol is a P2Y2 receptor agonist that was investigated for the treatment of cystic fibrosis (CF).[1][2] Its mechanism of action involves the activation of alternative chloride channels in the airway epithelium, independent of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased hydration of the airway surface liquid and improved mucociliary clearance.[1][2] Preclinical inhalation studies are a critical step in evaluating the safety and efficacy of novel therapeutics like this compound. This document provides detailed application notes and protocols for the formulation of this compound for use in such studies.
While specific details on the preclinical formulation of this compound are not extensively published, information from clinical trials and general principles of preclinical inhalation toxicology provide a strong basis for developing appropriate formulations. Clinical trials with this compound utilized a simple aqueous solution for nebulization.[2][3][4] This approach is often mirrored in preclinical studies for its simplicity and the ability to directly assess the pharmacological and toxicological properties of the active pharmaceutical ingredient (API).
Physicochemical Properties of this compound Tetrasodium
This compound is the tetrasodium salt of a dinucleotide, specifically P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')-tetraphosphate.[5] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₃N₅Na₄O₂₁P₄ | [3] |
| Molecular Weight | 861.25 g/mol | [3] |
| Form | Tetrasodium salt | [1] |
| Mechanism of Action | P2Y₂ receptor agonist | [1][2] |
Formulation for Preclinical Inhalation Studies
Based on the information from clinical trials, a straightforward formulation for preclinical inhalation studies would involve dissolving this compound tetrasodium in a sterile, isotonic saline solution.
Recommended Preclinical Formulation
| Component | Concentration/Specification | Purpose |
| This compound Tetrasodium | Variable (dependent on target dose) | Active Pharmaceutical Ingredient |
| Sodium Chloride | 0.9% w/v | Isotonicity agent |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
| pH | Not specified in literature (physiologically compatible range of 6.0-7.5 is recommended) | |
| Osmolality | Isotonic (approximately 280-300 mOsm/kg) | To prevent airway irritation |
Note: The concentration of this compound in the solution will need to be determined based on the specific preclinical study design, including the animal model, the inhalation system, and the target lung deposition dose. Toxicology studies in rats have reported pulmonary-deposited dose levels of 3.74, 11.7, and 17.9 mg/kg/day.[3]
Experimental Protocols
Preparation of this compound Inhalation Solution
Objective: To prepare a sterile, isotonic solution of this compound for nebulization in preclinical animal models.
Materials:
-
This compound tetrasodium powder
-
Sodium Chloride (NaCl), USP grade
-
Sterile Water for Injection (WFI)
-
Sterile glassware (beakers, volumetric flasks)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Calculate Required Quantities: Based on the desired final concentration and volume, calculate the mass of this compound tetrasodium and sodium chloride required.
-
Dissolution: In a sterile beaker, dissolve the calculated amount of sodium chloride in approximately 80% of the final volume of sterile WFI with gentle stirring.
-
Addition of this compound: Slowly add the accurately weighed this compound tetrasodium powder to the saline solution while stirring continuously until fully dissolved.
-
pH Adjustment (if necessary): Measure the pH of the solution. If outside the target range (e.g., 6.0-7.5), adjust using sterile, dilute solutions of hydrochloric acid or sodium hydroxide.
-
Final Volume Adjustment: Transfer the solution to a sterile volumetric flask and add sterile WFI to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container for storage.
-
Quality Control: Aseptically collect a sample for quality control testing, including appearance, pH, and concentration (by a validated analytical method such as HPLC).
Physicochemical Characterization of the Nebulized Aerosol
Objective: To characterize the aerosol generated from the this compound inhalation solution to ensure its suitability for preclinical inhalation studies.
Materials:
-
This compound inhalation solution
-
Nebulizer system appropriate for the animal model (e.g., jet nebulizer, vibrating mesh nebulizer)
-
Cascade impactor (e.g., Andersen Cascade Impactor, Next Generation Impactor)
-
Laser diffraction particle size analyzer
-
Syringes and pumps for sample delivery to the nebulizer
-
Airflow meter
-
Validated analytical method for this compound quantification
Procedure:
-
Nebulizer Setup: Assemble the nebulizer system according to the manufacturer's instructions and connect it to an appropriate air source at the specified flow rate.
-
Aerosol Particle Size Distribution:
-
Connect the nebulizer outlet to the inlet of a cascade impactor.
-
Nebulize the this compound solution for a defined period.
-
After nebulization, carefully disassemble the impactor and rinse each stage with a suitable solvent.
-
Quantify the amount of this compound deposited on each stage using a validated analytical method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
-
Nebulizer Output Rate:
-
Weigh the nebulizer before and after nebulizing the solution for a fixed time to determine the mass of solution nebulized per unit time.
-
-
Aerosol Concentration:
-
Collect a known volume of the aerosol onto a filter and extract the this compound for quantification.
-
Calculate the concentration of this compound in the generated aerosol.
-
Stability Testing of the this compound Inhalation Solution
Objective: To assess the short-term stability of the prepared this compound inhalation solution under typical storage and use conditions.
Materials:
-
Prepared this compound inhalation solution
-
Stability chambers or controlled temperature environments
-
Validated stability-indicating analytical method (e.g., HPLC with UV detection)
-
pH meter
-
Osmometer
Procedure:
-
Sample Preparation: Prepare a batch of the this compound inhalation solution and dispense it into sterile, sealed containers.
-
Storage Conditions: Store the containers at various conditions, such as refrigerated (2-8 °C) and room temperature (e.g., 25 °C/60% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Analysis: At each time point, analyze the samples for:
-
Appearance (visual inspection for color change or precipitation)
-
pH
-
Osmolality
-
This compound concentration (assay)
-
Presence of degradation products
-
-
Data Evaluation: Compare the results at each time point to the initial values to determine the stability of the solution.
Data Presentation
The following tables provide a template for summarizing the quantitative data generated during the formulation and characterization of this compound for preclinical inhalation studies.
Table 2: Preclinical Formulation of this compound Inhalation Solution
| Parameter | Specification |
| This compound Concentration (mg/mL) | [To be determined by study design] |
| Vehicle | 0.9% w/v Sodium Chloride in Sterile Water |
| pH | [Measured Value] |
| Osmolality (mOsm/kg) | [Measured Value] |
Table 3: Aerosol Characteristics of Nebulized this compound Solution
| Parameter | Value |
| Nebulizer Type | [e.g., Pari LC Star] |
| Operating Airflow (L/min) | [e.g., 8] |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | [Measured Value] |
| Geometric Standard Deviation (GSD) | [Measured Value] |
| Nebulizer Output Rate ( g/min ) | [Measured Value] |
| Aerosol Concentration (mg/L) | [Measured Value] |
Table 4: Short-Term Stability of this compound Inhalation Solution
| Time Point (hours) | Storage Condition | Appearance | pH | Osmolality (mOsm/kg) | This compound Assay (% of initial) | Degradation Products (%) |
| 0 | - | Clear, colorless | [Initial Value] | [Initial Value] | 100 | Not Detected |
| 24 | 2-8 °C | [Observation] | [Value] | [Value] | [Value] | [Value] |
| 24 | 25 °C/60% RH | [Observation] | [Value] | [Value] | [Value] | [Value] |
Visualizations
This compound Mechanism of Action in Airway Epithelium
Caption: Signaling pathway of this compound in airway epithelial cells.
Experimental Workflow for Preclinical Formulation Development
Caption: Workflow for this compound preclinical inhalation formulation.
Logical Relationship of Formulation to In Vivo Outcome
Caption: Relationship of formulation to in vivo study outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of P2Y2 Receptor Agonists Using Cell-Based Assays
Introduction
The P2Y2 receptor, a G protein-coupled receptor (GPCR), is activated by extracellular nucleotides like ATP and UTP.[1][2][3] Its activation triggers diverse intracellular signaling pathways, playing crucial roles in physiological processes such as inflammation, wound healing, and ion transport.[1][2][3] This makes the P2Y2 receptor an attractive therapeutic target for a variety of conditions, including cystic fibrosis and dry eye disease.[1][3] Denufosol is a selective P2Y2 receptor agonist that was developed to enhance mucosal hydration and mucociliary clearance in the lungs of cystic fibrosis patients by activating an alternative chloride channel.[4][5][6][7]
This application note provides detailed protocols for cell-based assays designed to identify and characterize P2Y2 receptor agonists like this compound. The primary assay described is a calcium mobilization assay, which measures the transient increase in intracellular calcium upon receptor activation. A secondary cAMP assay is also detailed to assess potential Gαi coupling or for use in counter-screening assays. These assays are suitable for high-throughput screening (HTS) and lead optimization efforts in drug discovery.
P2Y2 Receptor Signaling Pathway
Upon agonist binding, the P2Y2 receptor primarily couples to the Gq/11 protein.[1][2] This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[1][8][9] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, forming the basis of the primary screening assay.
References
- 1. P2Y2 Receptor Signaling in Health and Disease [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
P2Y2 Receptor Desensitization by Denufosol: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying P2Y2 receptor desensitization by denufosol. All protocols and data are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the P2Y2 receptor?
This compound is a selective P2Y2 receptor agonist.[1][2][3] It activates the P2Y2 receptor, a Gq-protein coupled receptor, which leads to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum.[4][5][6] This signaling pathway is involved in various physiological processes, including ion transport, which was the basis for its investigation as a therapeutic for cystic fibrosis.[7][8][9]
Q2: What is P2Y2 receptor desensitization?
P2Y2 receptor desensitization is a process where the receptor's response to an agonist, like this compound, diminishes over time with continuous or repeated exposure.[10][11] This is a rapid regulatory mechanism to prevent overstimulation of the signaling pathway.[12] Desensitization is primarily mediated by the phosphorylation of the receptor, which is a distinct and faster process than receptor internalization (the physical removal of the receptor from the cell surface).[10][13]
Q3: What is the mechanism of P2Y2 receptor desensitization?
Agonist-induced P2Y2 receptor desensitization is a multi-step process:
-
Agonist Binding: this compound binds to and activates the P2Y2 receptor.
-
GRK Phosphorylation: G-protein-coupled receptor kinases (GRKs), particularly GRK2, are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.[1]
-
β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestins (specifically arrestin-2), which bind to the receptor.[1][14]
-
Uncoupling: The binding of β-arrestin sterically hinders the coupling of the P2Y2 receptor to its G-protein (Gq), thus terminating the downstream signaling cascade and leading to desensitization.[14]
Q4: How quickly does P2Y2 receptor desensitization occur?
Desensitization of the P2Y2 receptor is a rapid process, occurring within minutes of agonist exposure.[10] The precise kinetics can vary depending on the cell type, agonist concentration, and temperature. Recovery from desensitization can also be variable, ranging from minutes to over an hour for higher agonist concentrations.[12][15]
Q5: Is receptor internalization the same as desensitization?
No, receptor internalization is a slower process than desensitization.[13] While desensitization (uncoupling from G-protein) happens within minutes, internalization (removal of the receptor from the plasma membrane) occurs over a longer period.[14] Importantly, studies have shown that P2Y2 receptor desensitization can occur without receptor internalization.[13][16]
Quantitative Data Summary
The following tables summarize key quantitative data for P2Y2 receptor activation and desensitization by the endogenous agonists ATP and UTP. Researchers should perform their own dose-response experiments to determine the specific values for this compound in their experimental system.
Table 1: Potency of Agonists for P2Y2 Receptor Activation
| Agonist | Cell System | EC₅₀ (µM) | Reference(s) |
| UTP | 1321N1 astrocytoma cells | 1.5 - 5.8 | [17] |
| ATP | 1321N1 astrocytoma cells | 1.5 - 5.8 | [17] |
Table 2: Potency of Agonists for P2Y2 Receptor Desensitization
| Agonist | Cell System | IC₅₀ (µM) | Reference(s) |
| UTP | 1321N1 astrocytoma cells | 0.7 - 2.9 | [17] |
| ATP | 1321N1 astrocytoma cells | 9.1 - 21.2 | [17] |
| UTP | Murine gallbladder epithelia | ~1.0 | [12] |
Signaling and Experimental Workflow Diagrams
References
- 1. G protein-coupled receptor kinase 2 and arrestin2 regulate arterial smooth muscle P2Y-purinoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. revvity.com [revvity.com]
- 6. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 7. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhaled P2Y2 receptor agonists as a treatment for patients with Cystic Fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fibrosicisticaricerca.it [fibrosicisticaricerca.it]
- 12. Desensitization of P2Y2 receptor-activated transepithelial anion secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 14. columbia.edu [columbia.edu]
- 15. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of agonist-induced desensitization and sequestration of the P2Y2 nucleotide receptor. Consequences of truncation of the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Scientific reasons for denufosol clinical trial failure
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes for denufosol, an investigational treatment for cystic fibrosis (CF).
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound in cystic fibrosis?
A1: this compound is a selective P2Y2 receptor agonist.[1][2][3] In cystic fibrosis, the underlying defect is a malfunctioning Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which impairs chloride ion transport across epithelial cells in the lungs. This leads to dehydrated, thick mucus that is difficult to clear.[4] this compound was designed to bypass the defective CFTR channel by activating the P2Y2 receptor. This activation was intended to stimulate an alternative chloride channel, increase intracellular calcium, inhibit sodium absorption, and increase the ciliary beat frequency.[1][5][6][7] The combined effect was expected to enhance airway hydration and improve mucociliary clearance, independent of the patient's specific CFTR mutation.[2][8]
Q2: Why was there initial optimism for this compound's efficacy?
A2: Initial optimism was based on promising results from early-phase trials and the first Phase III trial, TIGER-1. The TIGER-1 study, a 24-week trial involving 352 CF patients with mild lung impairment (FEV1 ≥ 75% of predicted), met its primary endpoint.[5][8] It demonstrated a statistically significant improvement in lung function, measured as the change in Forced Expiratory Volume in one second (FEV1), compared to placebo.[5][8]
Q3: What were the primary reasons for the ultimate failure of the this compound clinical program?
A3: The this compound program was terminated after the second, larger Phase III trial, TIGER-2, failed to replicate the positive results of TIGER-1.[4][9][10] The TIGER-2 trial, which enrolled 466 patients over a 48-week period, did not meet its primary endpoint of a significant change in FEV1 from baseline compared to placebo.[9][11] Furthermore, there were no statistically significant differences observed in key secondary endpoints, such as the rate of pulmonary exacerbations.[9][11] The collective analysis of the TIGER-2 data indicated an "absence of meaningful treatment benefit," leading to the discontinuation of its development.[10]
Q4: Were there any safety concerns with this compound?
A4: this compound was generally well-tolerated in clinical trials.[5][12] The incidence of adverse events and serious adverse events in the this compound groups was comparable to the placebo groups.[1][11] The most commonly reported adverse events were respiratory in nature, such as cough and chest tightness, which were often transient.[1][3][13]
Troubleshooting and Experimental Insights
Issue: Discrepancy in Efficacy Between TIGER-1 and TIGER-2 Trials
Possible Explanations:
-
Trial Duration and Disease Progression: The TIGER-1 trial was 24 weeks, while TIGER-2 was 48 weeks.[8][11] The longer duration of TIGER-2 may have revealed that the initial small benefit observed in TIGER-1 was not sustained over time.
-
Placebo Effect: While both were placebo-controlled, the magnitude of the placebo response can vary between trials and may have influenced the outcome.
-
Patient Population Variability: Although both trials focused on patients with mild lung disease, subtle differences in the baseline characteristics of the enrolled populations could have contributed to the different outcomes.[11]
-
Statistical Significance vs. Clinical Meaningfulness: The statistically significant result in TIGER-1 was modest (a 45 mL difference in FEV1).[8] This small effect size may not have been robust enough to be consistently replicated and may not have translated into a clinically meaningful long-term benefit. The TIGER-2 results showed only an 8 mL difference between the this compound and placebo groups, which was not statistically significant.[9][14]
Quantitative Data Summary
Table 1: TIGER-1 Phase III Clinical Trial Results
| Endpoint | This compound (n=178) | Placebo (n=174) | Treatment Difference | p-value |
| Primary Endpoint | ||||
| Mean Change in FEV1 from Baseline (L) | 0.048 | 0.003 | 0.045 | 0.047 |
| Secondary Endpoints | ||||
| Pulmonary Exacerbation Rate | Not Specified | Not Specified | No Significant Diff. | N/A |
| Other Lung Function Measures | Not Specified | Not Specified | No Significant Diff. | N/A |
(Data sourced from Accurso FJ, et al. Am J Respir Crit Care Med. 2011)[5]
Table 2: TIGER-2 Phase III Clinical Trial Results
| Endpoint | This compound (n=233) | Placebo (n=233) | Treatment Difference | p-value |
| Primary Endpoint | ||||
| Mean Change in FEV1 from Baseline (mL) | 40 | 32 | 8 | 0.742 |
| Secondary Endpoints | ||||
| Rate of change in % predicted FEV1 over 48 weeks | -2.30% | -3.02% | Not Significant | 0.410 |
| Change from baseline in FEF25%-75% at week 48 (L/sec) | -0.034 | -0.018 | Not Significant | 0.728 |
| Time to first pulmonary exacerbation | Not Specified | Not Specified | Not Significant | 0.132 |
(Data sourced from Inspire Pharmaceuticals, Inc. press release, Jan 3, 2011)[9][11]
Experimental Protocols
TIGER-1 and TIGER-2 Phase III Trial Methodology
-
Study Design: Both TIGER-1 and TIGER-2 were randomized, double-blind, placebo-controlled, multicenter trials.[5][8][11]
-
Patient Population: The trials enrolled patients aged 5 years and older with a confirmed diagnosis of cystic fibrosis and mild lung impairment (FEV1 ≥ 75% of predicted normal).[5][8]
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Intervention: Patients were randomized to receive either this compound tetrasodium (60 mg) or a matching placebo.[5][8]
-
Administration: The study drug was administered three times daily via a jet nebulizer.[4][5][8]
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Duration: TIGER-1 had a 24-week placebo-controlled phase followed by a 24-week open-label extension.[8] TIGER-2 had a duration of 48 weeks.[11][14]
-
Primary Efficacy Endpoint: The primary endpoint for both trials was the change from baseline in FEV1 at the end of the treatment period (Week 24 for TIGER-1 and Week 48 for TIGER-2).[4][8][11]
-
Secondary Efficacy Endpoints: These included other measures of lung function (e.g., FEF25%-75%), the rate of pulmonary exacerbations, and quality of life assessments.[5][9][14]
Visualizations
References
- 1. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. | BioWorld [bioworld.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 9. respiratory-therapy.com [respiratory-therapy.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. New cystic fibrosis drug tested | NICS Well [nicswell.co.uk]
- 13. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving denufosol efficacy by mitigating receptor downregulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to improving denufosol efficacy by mitigating P2Y2 receptor downregulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2] Its activation in airway epithelial cells is designed to enhance mucosal hydration and mucociliary clearance.[1][3] This is achieved by stimulating chloride (Cl⁻) secretion and inhibiting sodium (Na⁺) absorption, which increases hydration of the airway surface liquid.[1][4][5] This mechanism functions independently of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is defective in cystic fibrosis (CF).[3][6]
Q2: What are receptor desensitization and downregulation, and why are they significant for this compound's therapeutic effect?
A2:
-
Desensitization is a rapid loss of cellular responsiveness following stimulation by an agonist.[7] For the P2Y2 receptor, this process can be initiated by agonist-induced phosphorylation.[8]
-
Downregulation is a longer-term process that involves a decrease in the total number of receptors available for signaling.[7][9] This often occurs through receptor internalization (endocytosis) and subsequent degradation in lysosomes.[7][10]
These processes are critical because sustained or repeated administration of this compound can lead to a reduction in the number of functional P2Y2 receptors on the cell surface, potentially limiting its long-term therapeutic efficacy.[11][12] The failure of this compound to meet its primary endpoint in a key Phase III trial may be partly attributable to the desensitization of the P2Y2 receptor, which prevents sustained hydration of the airways.[5][13]
Q3: What signaling pathway is activated by this compound binding to the P2Y2 receptor?
A3: The P2Y2 receptor primarily couples to the Gq/11 family of G proteins.[14] Upon activation by this compound, the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to the activation of calcium-activated chloride channels (CaCCs) like TMEM16A, which promotes chloride and water secretion.[5]
Caption: this compound-P2Y2 receptor signaling cascade.
Troubleshooting Guide
Q4: We observe a strong initial response to this compound in our cell-based assays (e.g., calcium flux, ion transport), but the effect diminishes rapidly with subsequent applications. What is the likely cause?
A4: This phenomenon is characteristic of homologous desensitization.[15] The initial application of this compound strongly activates the P2Y2 receptors, but this also triggers rapid phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[8][10] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, thereby attenuating the signal.[7] This process occurs within minutes and precedes receptor internalization.[16] Studies have shown that agonist-induced desensitization of P2Y2-mediated anion secretion is time and concentration-dependent.[11]
Q5: Our attempts to quantify this compound-induced receptor downregulation are yielding inconsistent results. What are the recommended methods for reliably measuring receptor internalization?
A5: Reliable quantification of receptor internalization is crucial. Several robust methods are available:[17][18]
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Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify cell surface receptor levels.[16] Cells expressing an epitope-tagged receptor (e.g., HA-tag) are stimulated with this compound. The remaining surface receptors are then quantified using an antibody against the tag, followed by a secondary antibody conjugated to an enzyme like HRP. A decrease in the signal corresponds to receptor internalization.[16]
-
Flow Cytometry: This technique can quantify surface receptors on intact cells using a fluorescently labeled antibody targeting an extracellular epitope of the P2Y2 receptor. A decrease in mean fluorescence intensity after this compound treatment indicates internalization.
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Confocal Microscopy: This provides a qualitative and quantitative visualization of receptor trafficking.[16] By fluorescently labeling the receptor (e.g., with GFP) or using immunofluorescence, you can directly observe the movement of receptors from the plasma membrane to intracellular compartments (endosomes) after agonist stimulation.[19][20]
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Radioligand Binding Assays: This classic method uses a radiolabeled antagonist to quantify the number of receptors on the cell surface before and after agonist treatment.
Inconsistency can arise from issues with antibody specificity, cell viability, incomplete removal of unbound antibody, or timing of the agonist stimulation. Careful optimization of each step is essential.
Q6: We hypothesize that a novel compound could reduce P2Y2 receptor downregulation. What experimental workflow should we use to test this?
A6: A logical workflow would involve comparing the extent of this compound-induced receptor internalization and functional desensitization in the presence and absence of your test compound.
Caption: Workflow for assessing compounds that mitigate downregulation.
The key is to determine if your compound can (a) reduce the physical internalization of the receptor (measured by ELISA or microscopy) and/or (b) enhance the functional recovery of the receptor response after initial stimulation and washout.
Quantitative Data Summary
Table 1: Summary of this compound Clinical Trial Efficacy Data (FEV₁)
| Clinical Trial | Duration | Patient Population | Treatment Group (60 mg this compound) | Placebo Group | Treatment Difference | p-value | Reference |
| TIGER-1 | 24 Weeks | Mild CF (FEV₁ ≥75% predicted) | +48 mL | +3 mL | +45 mL | 0.047 | [4][21] |
| TIGER-2 | 48 Weeks | Mild CF (FEV₁ ≥75% predicted) | +40 mL | +32 mL | +8 mL | 0.742 | [13] |
Table 2: P2Y2 Receptor Desensitization and Internalization Kinetics
| Parameter | Agonist | Cell System | Value/Observation | Reference |
| Internalization (t₁/₂) | UTP (100 µM) | 1321N1 Astrocytoma | ~15 min resulted in ~40% internalization | [8] |
| Desensitization (IC₅₀) | UTP | Murine Gallbladder Epithelia | ~1.0 µM | [11] |
| Recovery from Desensitization | UTP ( | Murine Gallbladder Epithelia | Rapid (<10 min) | [11] |
| Recovery from Desensitization | UTP (>10 µM) | Murine Gallbladder Epithelia | Prolonged (>90 min) | [11] |
Experimental Protocols
Protocol 1: Cell-Surface ELISA for P2Y2 Receptor Internalization
This protocol is adapted from methods described for quantifying GPCR internalization.[16] It is designed for cells stably expressing an N-terminally HA-tagged P2Y2 receptor.
Materials:
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HA-P2Y2 expressing cells (e.g., 1321N1 human astrocytoma cells)
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96-well cell culture plates
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This compound and other test compounds
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Serum-free media
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Blocking Buffer (e.g., 1% BSA in PBS)
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Primary Antibody: Anti-HA high-affinity antibody
-
Secondary Antibody: HRP-conjugated anti-rat IgG
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TMB Substrate Solution
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Stop Solution (e.g., 2N H₂SO₄)
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Plate reader (450 nm)
Methodology:
-
Cell Seeding: Seed HA-P2Y2 cells into a 96-well plate and grow to 90-95% confluency.
-
Starvation: Wash cells once with PBS and incubate in serum-free media for 1-2 hours at 37°C.
-
Treatment: Add this compound (e.g., 10 µM final concentration) or vehicle control to appropriate wells. If testing mitigating compounds, add them 15-30 minutes prior to this compound stimulation. Incubate for the desired time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: To stop internalization, immediately place the plate on ice and wash wells 3 times with ice-cold PBS. Fix the cells by adding 4% PFA for 20 minutes at room temperature.
-
Blocking: Wash wells 3 times with PBS. Block non-specific binding by adding Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with anti-HA antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature to label the remaining surface receptors.
-
Secondary Antibody Incubation: Wash wells 3 times with PBS. Incubate with HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Detection: Wash wells 5 times with PBS. Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Read Plate: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm. A lower absorbance value indicates a greater degree of receptor internalization.
Protocol 2: Calcium Mobilization Assay for Functional Desensitization
This protocol measures the ability of the P2Y2 receptor to signal after an initial agonist exposure, washout, and re-stimulation.
Materials:
-
P2Y2 expressing cells
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating & Dye Loading: Plate cells in a 96-well black, clear-bottom plate. On the day of the experiment, load cells with a Ca²⁺ indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash cells with HBSS to remove extracellular dye.
-
Baseline Reading: Place the plate in the reader and measure baseline fluorescence for 1-2 minutes.
-
Initial Stimulation (Desensitization): Inject a desensitizing concentration of this compound (e.g., 10 µM) and record the peak fluorescence response (R₁).
-
Washout: After the signal returns to baseline, carefully and thoroughly wash the cells multiple times with warm HBSS to remove all agonist. This step is critical.
-
Recovery: Allow cells to recover in HBSS for a defined period (e.g., 15, 30, 60 minutes) at 37°C.
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Re-stimulation: Inject the same concentration of this compound again and record the second peak fluorescence response (R₂).
-
Analysis: Calculate the percent recovery of the response as (R₂ / R₁) * 100. To test mitigating compounds, include them during the recovery period (Step 6) and compare the percent recovery to the control wells. An increased recovery percentage suggests mitigation of functional desensitization.
Caption: P2Y2 receptor internalization, downregulation, and recycling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Ion Transport to Restore Airway Hydration in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-induced phosphorylation and desensitization of the P2Y2 nucleotide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization of P2Y2 receptor-activated transepithelial anion secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agonist-induced internalization of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
Challenges in the chemical synthesis of dinucleoside polyphosphates like denufosol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of dinucleoside polyphosphates, with a particular focus on denufosol.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chemical synthesis of dinucleoside polyphosphates like this compound?
A1: The synthesis of dinucleoside 5',5'-polyphosphates presents several challenges.[1][2][3][4] Key difficulties include:
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Low Reaction Yields: Achieving high yields can be difficult due to side reactions and the stability of the polyphosphate chain.
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Difficult Purification: The high polarity of these molecules makes them challenging to purify using standard organic chemistry techniques.[5] Purification often requires specialized chromatography methods.
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Requirement for Anhydrous Conditions: Many synthetic routes are sensitive to moisture, necessitating strictly anhydrous solvents and reagents.[6]
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Use of Protecting Groups: To avoid side reactions on the nucleoside moieties, protection and subsequent deprotection steps are often necessary, which can add complexity and reduce overall yield.[6]
-
Sluggish Reactions: Some coupling reactions can be slow, requiring long reaction times.[6]
Q2: What are the common methods for purifying dinucleoside polyphosphates?
A2: Due to their high polarity, purification is a critical and often challenging step.[5] The most common methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique, often employing ion-pairing reagents to improve separation.[5][7]
-
Ion-Exchange Chromatography: This method separates molecules based on their charge and is well-suited for highly charged species like dinucleoside polyphosphates.[5]
-
Displacement Chromatography: This technique can be used for the purification of larger quantities of dinucleoside polyphosphates.[5]
Q3: What is the mechanism of action of this compound?
A3: this compound is an agonist for the P2Y₂ receptor.[8][9][10] In patients with cystic fibrosis, the CFTR chloride channel is defective. This compound activates an alternative chloride channel, leading to increased chloride and water secretion into the airways. This helps to hydrate the mucus, making it easier to clear from the lungs.[10][11][12]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Dinucleoside Polyphosphate
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Activating Agent | The choice of activating agent is crucial. For example, methods using highly reactive nucleoside 5'-monophosphate-N-methylimidazolium salts have been reported to give good yields.[1][2][3][4] Consider exploring different activating agents like DCC, carbonyldiimidazole (CDI), or phosphoramidite-based reagents.[6] |
| Suboptimal Reaction Conditions | Reaction parameters such as temperature, solvent, and reaction time can significantly impact yield. Optimization of these parameters is often necessary. For instance, high temperatures can lead to the decomposition of starting materials and products.[13] |
| Presence of Water | Many coupling reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[6] |
| Side Product Formation | The formation of by-products such as symmetrical dinucleoside diphosphates or hydrolyzed starting materials can reduce the yield of the desired product.[13] Modifying the stoichiometry of the reactants or the order of addition may help to minimize side reactions. |
Problem 2: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Poor Resolution in RP-HPLC | Optimize the HPLC conditions. This may involve adjusting the gradient of the mobile phase, changing the ion-pairing reagent, or using a different column. Monolithic reversed-phase columns have been shown to improve resolution and reduce analysis time.[7] |
| Co-elution with Starting Materials or By-products | If the product co-elutes with impurities, consider using a different purification technique. A combination of purification methods, such as initial purification by ion-exchange chromatography followed by RP-HPLC, can be effective.[5] |
| Product Instability during Purification | The polyphosphate chain can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that the pH of the mobile phase during HPLC is controlled and that the purification is carried out as quickly as possible. |
Experimental Protocols
General Protocol for the Synthesis of a Dinucleoside Tetraphosphate via a Cyclic Metaphosphate Intermediate (Adapted for this compound)
This protocol is a generalized procedure based on the synthesis of this compound.[9]
-
Preparation of the Tributylamine Salt: Uridine 5'-triphosphate is converted to its tributylamine salt to ensure solubility in organic solvents.
-
Activation to the Cyclic Metaphosphate: The tributylamine salt of UTP is treated with a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dimethylformamide (DMF) to form the cyclic metaphosphate intermediate.
-
Coupling Reaction: The cyclic metaphosphate is then reacted with 2'-deoxycytidine 5'-monophosphate, also as its tributylamine salt, in DMF.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the crude product is purified by a combination of ion-exchange and reversed-phase chromatography.
Table 1: Comparison of Reported Yields for Different Dinucleoside Polyphosphate Synthetic Methods
| Synthetic Method | Dinucleoside Polyphosphate | Reported Yield | Reference |
| Phosphoromorpholidate Intermediate | Symmetrical Np₄N | 10-60% | [6] |
| N-methylimidazolium salt donor | Symmetrical and Unsymmetrical Np₂₋₄N | 50-85% | [14] |
| Phosphitylation with salicylchlorophosphite | Symmetrical Ap₄A and Ap₅A | 50-85% | [14] |
| Carbonyldiimidazole (CDI) activation | Up₂U | 10-60% | [15] |
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: this compound-activated P2Y2 receptor signaling pathway.
References
- 1. General procedure for the synthesis of dinucleoside polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - General Procedure for the Synthesis of Dinucleoside Polyphosphates - figshare - Figshare [figshare.com]
- 3. scilit.com [scilit.com]
- 4. Collection - General Procedure for the Synthesis of Dinucleoside Polyphosphates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. Purification of chemically synthesised dinucleoside(5',5') polyphosphates by displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Optimizing denufosol dosage to avoid intracellular calcium store depletion
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing denufosol dosage to avoid the depletion of intracellular calcium stores. This compound, a P2Y2 receptor agonist, stimulates intracellular calcium release, a critical mechanism for its therapeutic action. However, prolonged or excessive stimulation can lead to the depletion of these stores, potentially causing cellular stress and toxicity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments effectively while maintaining cellular health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced intracellular calcium increase?
A1: this compound is an agonist for the P2Y2 purinergic receptor.[1] Activation of this Gq protein-coupled receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[2][3]
Q2: Why is it important to avoid intracellular calcium store depletion?
A2: The endoplasmic reticulum is the primary intracellular calcium store, and maintaining its calcium concentration is crucial for proper protein folding and cellular signaling. Sustained or excessive release of calcium can lead to ER stress, activation of apoptotic pathways, and ultimately, cell death.[4][5][6] Therefore, optimizing this compound dosage is essential to achieve the desired therapeutic effect without inducing cytotoxicity.
Q3: What are the typical concentrations of this compound used in vitro?
A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. Based on studies with other P2Y2 receptor agonists like ATP and UTP, the EC50 (half-maximal effective concentration) for intracellular calcium mobilization is typically in the low micromolar range.[7][8][9][10] It is recommended to perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired physiological response.
Q4: How does prolonged exposure to this compound affect P2Y2 receptor signaling?
A4: Prolonged exposure to P2Y2 receptor agonists can lead to desensitization and internalization of the receptors.[11][12][13][14][15] This is a cellular mechanism to prevent overstimulation. Initially, agonist binding can lead to receptor phosphorylation, uncoupling it from its G protein. Subsequently, the receptor may be internalized into the cell, reducing the number of receptors available on the cell surface. This process can attenuate the calcium signal over time, even in the continued presence of the agonist.
This compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. The Impact of Calcium Overload on Cellular Processes: Exploring Calcicoptosis and Its Therapeutic Potential in Cancer [mdpi.com]
- 6. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-induced phosphorylation and desensitization of the P2Y2 nucleotide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-induced Phosphorylation and Desensitization of the P2Y2 Nucleotide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of agonist-induced desensitization and sequestration of the P2Y2 nucleotide receptor. Consequences of truncation of the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agonist-induced internalization of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Denufosol Aqueous Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of denufosol in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective P2Y2 receptor agonist that was investigated for the treatment of cystic fibrosis.[1][2] Its chemical structure consists of two nucleosides, deoxycytidine and uridine, linked by a tetraphosphate chain.[1] It is typically used as its tetrasodium salt.[1][3][4][5] this compound stimulates chloride secretion and inhibits sodium absorption in airway epithelial cells, which is mediated by the P2Y2 receptor and is independent of the cystic fibrosis transmembrane conductance regulator (CFTR).[2][6][7][8][9] This action increases hydration of the airway surface liquid and enhances mucociliary clearance.[6][10]
Q2: What is the common solvent for preparing this compound solutions for research?
A2: In clinical trials, this compound tetrasodium was formulated as an inhalation solution in normal saline (0.9% w/v sterile sodium chloride).[2][8] For research purposes, sterile, nuclease-free water or buffered solutions such as phosphate-buffered saline (PBS) are also appropriate, depending on the experimental requirements.
Q3: How should I store this compound stock solutions?
A3: While specific public data on the long-term stability of this compound solutions is limited, general recommendations for similar molecules (dinucleoside polyphosphates) suggest that aqueous stock solutions should be stored at -20°C or -80°C for long-term stability.[4] Short-term storage (days to weeks) at 2-8°C may be acceptable, but stability under these conditions should be verified for the specific experimental context.[4] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in the solution upon thawing or during storage. | 1. Concentration is too high: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures. 2. pH of the solution: The pH of the solution may affect the solubility of this compound tetrasodium. 3. Interaction with buffer components: Certain buffer salts may cause precipitation. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure the pH of your aqueous solution is near neutral (pH 7.0-7.4). 3. If using a buffer other than saline or PBS, test the solubility of this compound in that buffer at the desired concentration and temperature. |
| Loss of biological activity in my experiment. | 1. Degradation of this compound: The polyphosphate bridge of this compound can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of contaminating enzymes (e.g., phosphatases).[1] 2. Multiple freeze-thaw cycles: Repeated freezing and thawing can lead to degradation of the molecule. 3. Improper storage: Storing the solution at room temperature or 4°C for extended periods can lead to gradual degradation. | 1. Prepare fresh solutions from solid this compound tetrasodium. Ensure the use of high-purity, nuclease-free water and sterile containers. Maintain a neutral pH. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Always store stock solutions at -20°C or below for long-term storage. |
| Inconsistent experimental results. | 1. Inaccurate initial concentration: This could be due to weighing errors or incomplete dissolution of the solid. 2. Variable degradation between aliquots: Inconsistent handling or storage of different aliquots can lead to varying levels of degradation. | 1. Ensure the solid this compound tetrasodium is fully dissolved. The concentration of the stock solution can be confirmed using UV-Vis spectrophotometry or a validated HPLC method. 2. Follow a strict and consistent protocol for the preparation, handling, and storage of all this compound solutions. |
P2Y2 Receptor Signaling Pathway
This compound acts as an agonist for the P2Y2 receptor, which is a G protein-coupled receptor (GPCR). The binding of this compound to the P2Y2 receptor initiates a downstream signaling cascade.
Caption: P2Y2 receptor signaling pathway activated by this compound.
Proposed Degradation Pathway of this compound
The primary route of degradation for this compound in aqueous solution is expected to be the hydrolysis of the tetraphosphate bridge. This can occur at several positions, leading to various degradation products.
Caption: Proposed hydrolytic degradation pathway of this compound.
Quantitative Stability Data
Specific, publicly available quantitative data on the stability of this compound in various aqueous solutions for research is limited. The following table is a representative example of how to present stability data from a forced degradation study. The values presented here are hypothetical and for illustrative purposes only. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl, 40°C | 0 | 100 | - |
| 2 | 85 | Deoxycytidine-P-P-P, Uridine-P | |
| 6 | 60 | Deoxycytidine-P-P, Uridine-P-P | |
| 24 | 25 | Deoxycytidine-P, Uridine-P-P-P | |
| 0.1 M NaOH, 40°C | 0 | 100 | - |
| 2 | 70 | Deoxycytidine-P-P, Uridine-P-P | |
| 6 | 45 | Deoxycytidine-P, Uridine-P-P-P | |
| 24 | 10 | Deoxycytidine, Uridine, Pi | |
| 3% H₂O₂, 40°C | 0 | 100 | - |
| 2 | 98 | Minor unidentified peaks | |
| 6 | 95 | Minor unidentified peaks | |
| 24 | 90 | Minor unidentified peaks | |
| PBS (pH 7.4), 40°C | 0 | 100 | - |
| 24 | 99 | - | |
| 72 | 97 | - | |
| PBS (pH 7.4), Light | 0 | 100 | - |
| (ICH Q1B) | 24 | 99 | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound tetrasodium solid
-
High-purity water (e.g., HPLC grade, nuclease-free)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mobile phase for HPLC (e.g., a mixture of a buffer and an organic solvent like acetonitrile or methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated HPLC column (e.g., C18)
-
pH meter
-
Calibrated oven/water bath
-
Photostability chamber
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Preparation of Stock Solution: Accurately weigh this compound tetrasodium and dissolve it in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at 40°C.
-
Thermal Degradation: Dilute the stock solution in PBS (pH 7.4) and incubate at a higher temperature (e.g., 60°C).
-
Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the pH before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., based on the UV absorbance maxima of this compound).
-
Ensure the analytical method is "stability-indicating," meaning it can separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Identify and quantify the major degradation products by comparing their peak areas to that of the initial this compound peak (assuming similar response factors) or by using a mass spectrometer for identification.
-
Disclaimer: This technical support guide is intended for informational purposes for research use only and is based on publicly available data and general scientific principles. It is not a substitute for the user's own validation and stability testing under their specific experimental conditions. This compound is an investigational drug and should be handled according to all applicable safety guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound Tetrasodium | C18H23N5Na4O21P4 | CID 10219163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long term effects of this compound tetrasodium in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Navigating the Nuances of Denufosol: A Technical Guide to the TIGER-1 and TIGER-2 Trial Discrepancies
For Immediate Release
[City, State] – [Date] – In response to the ongoing scientific discourse surrounding the clinical development of denufosol for cystic fibrosis (CF), this technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. This guide directly addresses the conflicting results of the pivotal Phase 3 trials, TIGER-1 and TIGER-2, offering a detailed comparison of the trial designs, patient populations, and outcomes. By presenting a thorough analysis, this document aims to facilitate a deeper understanding of the challenges and complexities inherent in CF clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the this compound TIGER-1 and TIGER-2 trials?
Both the TIGER-1 and TIGER-2 trials were designed to evaluate the efficacy and safety of inhaled this compound tetrasodium in patients with cystic fibrosis. The primary objective was to assess the effect of this compound on lung function as measured by the change from baseline in forced expiratory volume in one second (FEV1).
Q2: What were the top-line results of the TIGER-1 and TIGER-2 trials?
The TIGER-1 trial showed a statistically significant improvement in the primary endpoint. Patients receiving this compound demonstrated a mean improvement in FEV1 of 48 mL from baseline compared to a 3 mL improvement in the placebo group at 24 weeks, with a p-value of 0.047.[1][2][3] In stark contrast, the TIGER-2 trial did not meet its primary endpoint. The this compound group showed a 40 mL improvement in FEV1 at 48 weeks, which was not statistically different from the 32 mL improvement observed in the placebo group (p=0.742).[4][5]
Q3: What are the potential reasons for the conflicting results between the two trials?
While the exact reasons for the divergent outcomes remain a subject of scientific discussion, several factors may have contributed to the discrepancy:
-
Trial Duration: TIGER-1 had a 24-week primary endpoint, while TIGER-2 had a longer 48-week primary endpoint.[6] The sustained effect of this compound may have diminished over the longer duration, or other factors may have influenced the results in the extended timeframe.
-
Patient Population: Although both trials enrolled patients with mild CF lung disease (FEV1 ≥ 75% predicted), there may have been subtle, yet significant, differences in the baseline characteristics of the patient populations between the two trials that could have influenced the outcomes. TIGER-2 enrolled a slightly larger patient population (466 vs. 352 in TIGER-1).[4][6]
-
Placebo Response: A higher-than-expected placebo response in the TIGER-2 trial could have masked a potential treatment effect of this compound.
-
Geographic Differences: The TIGER-2 trial included patients from the U.S., Australia, New Zealand, and Canada, introducing potential variability in standard of care and environmental factors compared to the TIGER-1 cohort.[4]
Q4: What was the mechanism of action for this compound?
This compound is a P2Y2 receptor agonist. In cystic fibrosis, the primary defect lies in the dysfunctional CFTR protein, a chloride channel. This compound was designed to bypass this defect by activating an alternative chloride channel, the P2Y2 receptor, thereby increasing chloride and fluid secretion into the airways. This was intended to hydrate the airway surfaces, improve mucus clearance, and ultimately enhance lung function.
Troubleshooting Guide
Issue: Replicating the positive FEV1 results observed in the TIGER-1 trial.
Possible Causes and Solutions:
-
Patient Selection: The patient population in TIGER-1 had a mean FEV1 of 92% predicted.[2] A key consideration for future studies would be to meticulously define and select a patient population with similar baseline characteristics. Minor variations in disease severity or genetic background could significantly impact outcomes.
-
Endpoint Timing: The 24-week endpoint in TIGER-1 may have captured the peak effect of this compound. Shorter duration studies or trials with more frequent interim analyses could be considered to identify the optimal treatment window.
-
Controlling for Placebo Effect: The placebo effect is a well-documented phenomenon in clinical trials. Implementing rigorous blinding procedures, objective outcome measures, and potentially a placebo run-in period could help to minimize its impact.
-
Standard of Care: Variations in background therapies for CF can influence trial outcomes. Ensuring a standardized and well-documented concomitant medication regimen across all trial sites is crucial for data consistency.
Data Presentation: TIGER-1 vs. TIGER-2
| Feature | TIGER-1 Trial | TIGER-2 Trial |
| Primary Endpoint | Change from baseline in FEV1 at 24 weeks | Change from baseline in FEV1 at 48 weeks |
| Number of Patients | 352 | 466 |
| Patient Population | CF patients ≥ 5 years with FEV1 ≥ 75% predicted | CF patients with FEV1 ≥ 75% and ≤ 110% predicted |
| Treatment Arms | This compound 60 mg TID vs. Placebo | This compound 60 mg TID vs. Placebo |
| Mean Baseline FEV1 | ~92% predicted | 89.7% predicted |
| Mean Age | 14.6 years | 15.1 years |
| Primary Outcome | Statistically Significant 48 mL improvement with this compound vs. 3 mL with placebo (p=0.047) | Not Statistically Significant 40 mL improvement with this compound vs. 32 mL with placebo (p=0.742) |
| Key Secondary Endpoints | No significant differences observed | No significant differences observed |
Experimental Protocols
Spirometry Protocol:
As a critical endpoint, precise and standardized spirometry measurements were essential in both trials. Based on best practices and protocols from similar respiratory clinical trials, the likely methodology included:
-
Equipment: Use of standardized spirometers across all clinical sites, calibrated daily.
-
Procedure: Spirometry was performed according to the American Thoracic Society (ATS) guidelines.[7] This includes specific instructions for patient posture, inhalation, and forced exhalation maneuvers.
-
Data Collection: Centralized data collection was employed to ensure consistency in data quality and analysis.[7] Trained technicians at a central reading center would review the spirometry curves for acceptability and reproducibility.
-
Quality Control: Regular feedback was provided to clinical sites to address any deviations from the standardized protocol.[7]
Mandatory Visualizations
Caption: this compound's mechanism of action via the P2Y2 receptor signaling pathway.
Caption: Comparative workflow of the TIGER-1 and TIGER-2 clinical trials.
Caption: Logical relationship of trial outcomes and potential influencing factors.
References
- 1. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inspire Reports Disappointing Results for TIGER-2 this compound Phase 3 Clinical Trial - The Boomer Esiason Foundation [esiason.org]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 7. Experience using centralized spirometry in the phase 2 randomized, placebo-controlled, double-blind trial of this compound in patients with mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the short pharmacodynamic half-life of denufosol in experiments
Welcome to the technical support center for researchers working with denufosol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its short pharmacodynamic half-life in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective P2Y2 receptor agonist.[1] Its mechanism of action involves stimulating the P2Y2 receptor, a G protein-coupled receptor, on the surface of epithelial cells.[2][3] This activation triggers a signaling cascade that leads to increased chloride secretion, inhibition of sodium absorption, and an increased ciliary beat frequency.[4][5] These actions collectively enhance mucosal hydration and improve mucociliary clearance, which is a critical defense mechanism in the airways.[4][6] this compound was developed as a potential treatment for cystic fibrosis (CF) because it can activate an alternative chloride channel, bypassing the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel in CF patients.[2]
Q2: Why is the short pharmacodynamic half-life of this compound a critical factor in experimental design?
A2: The pharmacodynamic half-life of a drug refers to the time it takes for the drug's effect to decrease by half. While this compound was designed to be more metabolically stable than natural P2Y2 ligands like UTP, its duration of action is still relatively short.[1][7] In clinical trials for cystic fibrosis, this compound required administration three times daily to maintain its effect on lung function.[4][6] For researchers, this means that a single dose in an experimental model may produce only a transient effect. This can lead to underestimation of its potential efficacy, high variability in results, and challenges in correlating in vitro data with in vivo outcomes. Experiments must be specifically designed to account for this by providing sustained exposure or appropriately timed repeated dosing.
Q3: What were the key findings from the major clinical trials of this compound?
A3: this compound was evaluated in two large Phase III clinical trials, TIGER-1 and TIGER-2, for the treatment of cystic fibrosis.
-
TIGER-1 : This trial showed a statistically significant improvement in lung function (measured as FEV1) in patients with mild CF after 24 weeks of treatment compared to placebo.[4][8][9]
-
TIGER-2 : The second Phase III trial, TIGER-2, did not meet its primary endpoint of a significant change in FEV1 at 48 weeks.[2][10] Patients receiving this compound did not show a meaningful benefit over those receiving placebo.[10][11]
Following the disappointing results of TIGER-2, further development of this compound for cystic fibrosis was discontinued.[2] The trial results underscore the challenge of translating a known mechanism of action into long-term clinical benefit, with the short duration of action possibly being a contributing factor.[12]
Troubleshooting Guide: Managing this compound's Short Half-Life
Q4: My in vitro or ex vivo cellular response to this compound diminishes very quickly. How can I maintain a consistent pharmacodynamic effect?
A4: This is a common issue due to receptor desensitization and this compound's metabolism in cellular or tissue preparations.
-
Problem : A transient response (e.g., calcium flux, chloride secretion) that returns to baseline levels shortly after a single application.
-
Solution 1: Continuous Perfusion System : For cell culture or Ussing chamber experiments, use a continuous flow system that provides a constant supply of fresh, this compound-containing medium. This mimics a steady-state concentration and prevents the rapid decline in local drug concentration.
-
Solution 2: Repeated Dosing Schedule : If a perfusion system is not feasible, establish a repeated dosing schedule based on the observed duration of action in your model. For example, if the effect halves in 60 minutes, re-administer the compound every 30-60 minutes to maintain the desired level of receptor activation.
Q5: I am observing high variability in my in vivo animal study results. Could this be related to this compound's pharmacokinetics?
A5: Yes, high variability is often linked to the rapid absorption and clearance of inhaled or systemically administered drugs with short half-lives.
-
Problem : Inconsistent measurements of pharmacodynamic endpoints (e.g., mucociliary clearance, lung fluid volume) between animals or in the same animal at different times.
-
Solution 1: Optimize Dosing Frequency : The clinical dosing of three times per day suggests a need for frequent administration.[4] In animal models with faster metabolisms, this may translate to dosing every few hours. Conduct a preliminary dose-ranging and time-course study to determine the optimal dosing interval needed to maintain a therapeutic effect.
-
Solution 2: Explore Formulation Strategies : To prolong the local residence time of this compound in the lungs, consider formulating it within a delivery vehicle. Strategies to investigate include:
-
Liposomal Encapsulation : Encapsulating this compound in liposomes can create a depot effect, leading to a slower release of the active drug at the site of administration.
-
Mucoadhesive Formulations : Incorporating mucoadhesive polymers can increase the formulation's adherence to the airway mucus, extending the contact time with epithelial cells.
-
Q6: How can I design an experiment to test if a formulation strategy successfully extends this compound's action?
A6: A well-designed experiment will directly compare the duration of the pharmacodynamic effect between the standard formulation and your novel formulation.
-
Problem : Needing to quantify the improvement in the duration of action provided by a new formulation.
-
Solution: Comparative Pharmacodynamic Study :
-
Select a Primary Endpoint : Choose a reliable and quantifiable measure of this compound's activity, such as mucociliary clearance (MCC) rate or tracheal potential difference.
-
Establish a Baseline : Measure the baseline activity in all experimental animals before any treatment.
-
Administer Formulations : Divide animals into groups receiving: (a) vehicle control, (b) this compound in a standard saline solution, and (c) this compound in your extended-release formulation.
-
Time-Course Measurement : Measure the pharmacodynamic endpoint at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 12 hours).
-
Analysis : Plot the effect (e.g., % increase in MCC) over time for each group. A successful formulation will show a sustained effect at later time points compared to the standard this compound solution, which should show a peak effect followed by a rapid decline.
-
Quantitative Data Summary
The clinical development of this compound provides key data on its application and limitations.
Table 1: Summary of this compound Phase III Clinical Trial Outcomes
| Trial | Number of Patients | Treatment Arm | Dosing Regimen | Primary Endpoint | Result | Reference |
| TIGER-1 | 352 | This compound | 60 mg, Inhaled, 3x Daily | Change in FEV₁ at 24 Weeks | Significant Improvement (45 mL vs. Placebo, p=0.047) | [4][9] |
| TIGER-2 | 466 | This compound | 60 mg, Inhaled, 3x Daily | Change in FEV₁ at 48 Weeks | No Significant Improvement (8 mL vs. Placebo, p=0.742) | [10][11] |
Visualizations
Signaling Pathway
Caption: P2Y2 receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for designing experiments with this compound.
Detailed Experimental Protocols
Protocol 1: Ex Vivo Measurement of Mucociliary Clearance (MCC)
This protocol is adapted for measuring the effect of this compound on MCC in freshly excised rodent tracheas using fluorescent particle tracking.[13]
1. Materials and Reagents:
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer), pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂.
-
This compound stock solution (e.g., 10 mM in buffer).
-
Fluorescent microspheres (e.g., 1-2 µm diameter).
-
Dissection tools, imaging chamber, and fluorescence microscope with a camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ with MTrackJ plugin).
2. Methodology:
-
Tissue Preparation : Humanely euthanize the animal and immediately excise the trachea. Carefully remove excess connective tissue and open the trachea longitudinally along the ventral midline.
-
Mounting : Place the tracheal tissue, luminal side up, in a pre-warmed imaging chamber filled with gassed buffer. Allow the tissue to equilibrate for at least 30 minutes.
-
Particle Application : Gently apply a small droplet of buffer containing fluorescent microspheres onto the luminal surface of the trachea.
-
Baseline Measurement : Record a 2-5 minute time-lapse video of particle movement to establish the baseline MCC rate.
-
Treatment Application :
-
Single Dose : Replace the buffer with a fresh buffer containing the desired final concentration of this compound. Immediately begin recording.
-
Sustained Exposure : Use a perfusion pump to continuously flow the this compound-containing buffer over the tissue.
-
-
Post-Treatment Measurement : Record time-lapse videos at several intervals post-treatment (e.g., 5, 15, 30, 60, 90 minutes) to observe the onset, peak, and duration of the effect.
-
Data Analysis : Use image analysis software to track the movement of individual particles. Calculate the velocity (µm/second) for multiple particles in each video. The average velocity represents the MCC rate. Plot the MCC rate over time to visualize the pharmacodynamic profile.
Protocol 2: In Vitro Calcium Flux Assay
This protocol measures P2Y2 receptor activation in a cell line (e.g., A549, BEAS-2B) by quantifying intracellular calcium mobilization.
1. Materials and Reagents:
-
Airway epithelial cell line expressing P2Y2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and ATP (as a positive control) stock solutions.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with an injection system.
2. Methodology:
-
Cell Plating : Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading : Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash once with HBSS, and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Cell Washing : After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Measurement :
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Using the instrument's injector, add 20-50 µL of this compound solution at various concentrations to the wells. Use ATP as a positive control and buffer as a negative control.
-
Continue recording fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis : The change in fluorescence (F/F₀, where F₀ is the baseline fluorescence) represents the intracellular calcium concentration change. Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve and determine the EC₅₀. The decay of the signal over time provides an indication of the transient nature of the response.
References
- 1. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. medpagetoday.com [medpagetoday.com]
- 9. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Long term effects of this compound tetrasodium in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Method for Measuring Mucociliary Clearance and Cilia-generated Flow in Mice by ex vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Denufosol and UTP Activity on the P2Y2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of denufosol and uridine triphosphate (UTP) on the P2Y2 receptor. The P2Y2 receptor, a G-protein coupled receptor, is a key target in various physiological processes and a point of interest for therapeutic development. This compound (also known as INS37217), a synthetic P2Y2 receptor agonist, has been investigated for its therapeutic potential, particularly in conditions like cystic fibrosis.[1][2] UTP is an endogenous nucleotide that, along with adenosine triphosphate (ATP), serves as a natural ligand for the P2Y2 receptor.[3] This document summarizes their comparative potency and outlines the experimental protocols used to determine their activity, supported by a visualization of the relevant signaling pathway.
Data Presentation: Potency at the Human P2Y2 Receptor
The potency of an agonist is a critical measure of its activity, typically represented by the half-maximal effective concentration (EC50). This value indicates the concentration of the agonist required to elicit 50% of its maximal effect. The following table summarizes the reported EC50 values for this compound and UTP from in vitro studies on the human P2Y2 receptor. While both are full agonists, specific comparative Emax values (a measure of the maximal response) were not explicitly detailed in the reviewed literature; however, as full agonists, their maximal efficacy is expected to be comparable.
| Agonist | Chemical Name | EC50 (µM) |
| This compound | P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')tetraphosphate (Up₄dC) | 0.45 |
| UTP | Uridine Triphosphate | 0.2 - 5.8 |
Note: The EC50 value for UTP can vary between studies and experimental conditions.[4]
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by an agonist such as this compound or UTP initiates a well-defined intracellular signaling cascade. The receptor primarily couples to the Gq/11 family of G proteins. This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocols
The following section details a typical experimental workflow for assessing the in vitro activity of P2Y2 receptor agonists using a calcium mobilization assay, a common method for studying Gq-coupled receptors.
Calcium Mobilization Assay Using a Fluorometric Imaging Plate Reader (FLIPR)
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human P2Y2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) loading buffer is prepared according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
The loading buffer is added to each well, and the plate is incubated for 1 hour at 37°C or room temperature, depending on the specific dye and cell line, to allow for dye uptake and de-esterification.
3. Compound Preparation:
-
Stock solutions of this compound and UTP are prepared in an appropriate solvent (e.g., water or DMSO) and then serially diluted in the assay buffer to create a range of concentrations for generating dose-response curves.
4. FLIPR Assay:
-
The dye-loaded cell plate is placed into the FLIPR instrument.
-
The instrument is programmed to measure the baseline fluorescence of each well before the addition of the agonist.
-
The prepared agonist solutions (this compound or UTP) are automatically added to the wells by the FLIPR's integrated pipettor.
-
The fluorescence intensity is monitored in real-time immediately before and after the addition of the agonist. The change in fluorescence is proportional to the increase in intracellular calcium.
5. Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The data is normalized to the baseline fluorescence and expressed as a percentage of the maximal response.
-
Dose-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration.
-
The EC50 values are calculated from the dose-response curves using a non-linear regression analysis (e.g., a four-parameter logistic fit).
Experimental Workflow Diagram
References
- 1. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
A Comparative Analysis of Denufosol and Ivacaftor for the Treatment of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of denufosol and the CFTR modulator ivacaftor in the treatment of cystic fibrosis (CF). The information presented is based on available clinical trial data and aims to support further research and development in the field.
Introduction
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial cells. This results in the accumulation of thick, sticky mucus, primarily affecting the respiratory and digestive systems. Therapeutic strategies have evolved from symptom management to targeting the underlying protein defect. This guide compares two distinct approaches: this compound, a P2Y2 receptor agonist designed to bypass the defective CFTR channel, and ivacaftor, a CFTR potentiator that directly targets specific mutations to restore channel function.
Mechanism of Action
This compound: An Alternative Chloride Channel Activator
This compound is a P2Y2 receptor agonist. In the airway epithelium of individuals with CF, the primary defect lies in the CFTR chloride channel. This compound works by activating the P2Y2 purinergic receptors on the cell surface.[1] This activation triggers a G protein-coupled signaling cascade, leading to the opening of an alternative chloride channel, independent of CFTR.[1][2] The intended effect is to increase chloride and water secretion into the airways, thereby hydrating the mucus and improving mucociliary clearance.[3][4]
Ivacaftor: A CFTR Channel Potentiator
Ivacaftor is a CFTR potentiator, a class of drugs that directly targets the dysfunctional CFTR protein.[5] It is primarily effective in patients with specific "gating" mutations, such as G551D, where the CFTR protein is present on the cell surface but does not open properly to allow chloride ion transport.[5][6] Ivacaftor binds directly to the CFTR protein and increases the probability that the channel will be in an open state, thereby restoring the flow of chloride ions.[7][8] This mechanism is independent of the normal ATP-dependent channel gating process.[9]
Efficacy Data from Clinical Trials
The following tables summarize the key efficacy data from major clinical trials of this compound and ivacaftor.
Table 1: this compound Efficacy Data
| Trial | Patient Population | Primary Endpoint | This compound | Placebo | Treatment Difference | p-value | Citation(s) |
| TIGER-1 | Ages ≥5 years, FEV1 ≥75% predicted | Mean change from baseline in FEV1 at 24 weeks | 48 mL | 3 mL | 45 mL | 0.047 | [10][11] |
| TIGER-2 | Ages ≥5 years, FEV1 ≥75% and ≤110% predicted | Mean change from baseline in FEV1 at 48 weeks | 40 mL | 32 mL | 8 mL | 0.742 | [12][13][14][15][16][17] |
Note: Sweat chloride data was not a primary or secondary endpoint reported in the top-line results of the this compound Phase 3 trials.
Table 2: Ivacaftor Efficacy Data (G551D Mutation)
| Trial | Patient Population | Endpoint | Ivacaftor | Placebo | Treatment Difference | p-value | Citation(s) |
| STRIVE | Ages ≥12 years, one G551D mutation, FEV1 40-90% predicted | Mean absolute change in percent predicted FEV1 at 24 weeks | +10.6% | - | +10.6 percentage points | <0.0001 | [8][18] |
| STRIVE | Ages ≥12 years, one G551D mutation, FEV1 40-90% predicted | Mean absolute change in sweat chloride at 48 weeks | -48.1 mmol/L | - | -48.1 mmol/L | <0.0001 | [18] |
| ENVISION | Ages 6-11 years, one G551D mutation | Mean absolute change in percent predicted FEV1 at 24 weeks | +12.5% | - | +12.5 percentage points | <0.001 | [19] |
Experimental Protocols
A general workflow for a Phase 3 clinical trial in cystic fibrosis is outlined below. Specific details for the this compound (TIGER) and ivacaftor (STRIVE) trials are then provided.
This compound (TIGER-1 and TIGER-2)
-
Study Design: The TIGER trials were Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[4][6] TIGER-1 had a 24-week treatment period, while TIGER-2 had a 48-week treatment period.[10][11][14]
-
Patient Population: Patients aged 5 years and older with a confirmed diagnosis of CF and relatively mild lung disease (FEV1 ≥75% of predicted normal) were enrolled.[4][6]
-
Intervention: Inhaled this compound (60 mg) or placebo administered three times daily.[4][6]
-
Primary Efficacy Endpoint: The primary endpoint for both trials was the change from baseline in FEV1.[10][11][14][15]
-
Secondary Efficacy Endpoints: Secondary endpoints included the rate of change in percent predicted FEV1, change in forced expiratory flow (FEF25-75%), and the time to first pulmonary exacerbation.[12][15]
Ivacaftor (STRIVE)
-
Study Design: STRIVE was a Phase 3, randomized, double-blind, placebo-controlled trial with a 48-week treatment period.[10][20]
-
Patient Population: Patients aged 12 years and older with a confirmed diagnosis of CF, at least one G551D mutation, and an FEV1 between 40% and 90% of the predicted value were included.[8][20]
-
Intervention: Oral ivacaftor (150 mg) or placebo administered every 12 hours with fat-containing food.[8][20]
-
Primary Efficacy Endpoint: The primary endpoint was the mean absolute change from baseline in percent predicted FEV1 through week 24.[8][10]
-
Secondary Efficacy Endpoints: Key secondary endpoints included the absolute change in percent predicted FEV1 through week 48, change in sweat chloride concentration, time to first pulmonary exacerbation, and change in body weight.[10]
Summary and Conclusion
The clinical trial data for this compound and ivacaftor demonstrate significantly different efficacy profiles, which can be attributed to their distinct mechanisms of action.
This compound, which aimed to provide a therapeutic benefit irrespective of CFTR genotype by activating an alternative chloride channel, showed inconsistent results in its Phase 3 program. While the TIGER-1 trial suggested a modest benefit in lung function, the larger and longer TIGER-2 trial failed to confirm this, showing no statistically significant improvement in FEV1 compared to placebo.[10][11][12][13][14][15][16][17]
In contrast, ivacaftor, a targeted therapy for specific CFTR mutations, has demonstrated substantial and sustained improvements in lung function and other key clinical markers, such as sweat chloride concentration, in patients with responsive gating mutations.[8][18][19] The success of ivacaftor has marked a paradigm shift in CF treatment, moving towards precision medicine that addresses the underlying molecular defect.
For drug development professionals, the comparison of this compound and ivacaftor highlights the potential advantages of targeted therapies that correct the fundamental protein defect over approaches that attempt to bypass it. The robust and consistent efficacy of ivacaftor in its target population underscores the value of a deep understanding of disease pathophysiology at the molecular level to guide drug discovery and development. Future research may continue to explore both targeted and mutation-agnostic approaches to address the full spectrum of CFTR mutations and disease manifestations.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Change in sweat chloride as a clinical end point in cystic fibrosis clinical trials: the ivacaftor experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kalydecohcp.com [kalydecohcp.com]
- 9. Figuring out How a Cystic Fibrosis Drug Works♦: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation: patient-reported outcomes in the STRIVE randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. respiratory-therapy.com [respiratory-therapy.com]
- 16. Inspire Reports Disappointing Results for TIGER-2 this compound Phase 3 Clinical Trial - The Boomer Esiason Foundation [esiason.org]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. New England Journal of Medicine Publishes Data from Phase 3 STRIVE Study of KALYDECOTM (ivacaftor) in People Ages 12 and Older with a Specific Type of Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Denufosol's mechanism of action versus other non-CFTR chloride channel activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action and performance of denufosol, a P2Y2 receptor agonist, against other non-CFTR chloride channel activators. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development, particularly for conditions such as cystic fibrosis (CF).
Introduction to Non-CFTR Chloride Channel Activation
In diseases like cystic fibrosis, the primary defect lies in the dysfunctional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key chloride channel. A promising therapeutic strategy involves bypassing this defect by activating alternative, non-CFTR chloride channels to restore ion and fluid transport. This approach is independent of the patient's CFTR mutation type. This guide focuses on this compound and compares it with two other major classes of non-CFTR chloride channel activators: direct activators of the Calcium-Activated Chloride Channel (CaCC), TMEM16A, and activators of the ClC-2 chloride channel.
Mechanism of Action
The primary distinction between these activators lies in their molecular targets and signaling pathways.
This compound: this compound is an agonist of the P2Y2 purinergic receptor.[1][2] Its mechanism is indirect, relying on a G protein-coupled receptor (GPCR) signaling cascade. Activation of the P2Y2 receptor by this compound stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[3] This elevation in cytosolic calcium activates Calcium-Activated Chloride Channels (CaCCs), such as TMEM16A, on the apical membrane of epithelial cells, leading to chloride and subsequent water secretion.[3][4]
TMEM16A (ANO1) Activators: This class of compounds directly targets the TMEM16A protein, which is a prominent CaCC in airway epithelial cells.[1] Unlike this compound, these activators can be designed to potentiate the channel's sensitivity to calcium or to directly open the channel, independent of global increases in intracellular calcium.[1][4] This offers a more targeted approach to activating chloride secretion.
Lubiprostone (ClC-2 Activator): Lubiprostone is a bicyclic fatty acid that was initially thought to directly activate the ClC-2 chloride channel.[5][6] However, more recent evidence suggests a more complex mechanism. Studies have shown that lubiprostone's effect on chloride secretion in intestinal epithelial cells is largely dependent on the activation of the EP4 prostanoid receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of CFTR.[7][8] While it is considered a non-CFTR activator in the context of its initial proposed mechanism, its reliance on CFTR in some systems is a critical distinction. In CF models where CFTR is absent, lubiprostone has been shown to activate a non-CFTR chloride secretion pathway, suggesting it may also have CFTR-independent effects.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways for each class of activator.
Comparative Performance Data
Direct comparative studies of this compound against other non-CFTR chloride channel activators in the same experimental system are limited. The following tables summarize available data from different studies to provide an indirect comparison of their efficacy in stimulating chloride secretion.
Table 1: In Vitro Chloride Secretion
| Compound Class | Compound | Cell Type | Assay | Endpoint | Result | Citation(s) |
| P2Y2 Agonist | This compound | Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | Change in Short-Circuit Current (Isc) | Concentration-dependent increase in Isc | [2] |
| TMEM16A Activator | Eact | CF Human Bronchial Epithelial (CFBE) Cells (IL-4 treated) | Ussing Chamber | Change in Short-Circuit Current (Isc) | Significant increase in Isc | [1] |
| TMEM16A Potentiator | ETX001 | CF Human Bronchial Epithelial (CF-HBE) Cells | Ussing Chamber | Potentiation of UTP-stimulated Isc | Potent and efficacious potentiation | [4][10] |
| ClC-2 Activator | Lubiprostone | T84 Human Colonic Carcinoma Cells | Ussing Chamber | Change in Short-Circuit Current (Isc) | Robust, concentration-dependent increase in Isc | [6][7] |
| ClC-2 Activator | Lubiprostone | C57Bl/6 Mouse Nasal Epithelia | Nasal Potential Difference | Repolarization of NPD | Significant repolarization, indicating Cl- secretion | [9] |
Table 2: Clinical Trial Efficacy (Cystic Fibrosis)
| Compound | Phase | Primary Endpoint | Result | Citation(s) |
| This compound | Phase 3 (TIGER-1) | Change in FEV1 at 24 weeks | Statistically significant improvement vs. placebo (0.048 L vs. 0.003 L, P=0.047) | [11] |
| This compound | Phase 3 (TIGER-2) | Change in FEV1 at 48 weeks | No statistically significant difference vs. placebo | |
| TMEM16A Activators | N/A | N/A | No compounds have completed late-stage clinical trials for CF. | |
| Lubiprostone | N/A | N/A | Not clinically evaluated for CF lung disease. |
Note: FEV1 refers to Forced Expiratory Volume in 1 second, a measure of lung function.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement
This is the gold standard method for measuring ion transport across epithelial tissues and cell monolayers.
Objective: To measure the net ion movement across an epithelium by clamping the transepithelial voltage to zero and measuring the resulting current (short-circuit current, Isc). An increase in Isc upon addition of a secretagogue is indicative of anion (e.g., chloride) secretion.
General Protocol:
-
Cell Culture: Epithelial cells (e.g., primary human bronchial epithelial cells, CFBE cells, or T84 cells) are seeded at a high density on permeable filter supports (e.g., Snapwell or Transwell inserts) and cultured until they form a polarized, confluent monolayer with high electrical resistance.[12][13]
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[5][10]
-
Bathing Solutions: Both compartments are filled with identical, pre-warmed, and oxygenated physiological saline solution (e.g., Ringer's solution).[13]
-
Electrode Placement: Ag/AgCl electrodes are placed in each compartment to measure the transepithelial potential difference (PD) and to pass current.
-
Voltage Clamp: A voltage clamp amplifier is used to maintain the transepithelial PD at 0 mV. The current required to do this is the short-circuit current (Isc) and is continuously recorded.
-
Pharmacological Manipulation:
-
Initially, an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is often added to the apical side to block sodium absorption and isolate chloride secretion.
-
The compound of interest (e.g., this compound, TMEM16A activator, or lubiprostone) is then added to the appropriate compartment (apical or basolateral, depending on the target's location).
-
The change in Isc (ΔIsc) following the addition of the compound is measured as an indicator of its effect on chloride secretion.
-
Inhibitors of specific channels (e.g., CFTRinh-172 for CFTR, or specific TMEM16A inhibitors) can be used to confirm the identity of the activated channel.[7][14]
-
Nasal Potential Difference (NPD) Measurement
This in vivo technique is used to assess ion transport in the nasal epithelium of living subjects.
Objective: To measure the electrical potential difference across the nasal epithelium, which reflects the underlying ion transport processes.
General Protocol:
-
Subject Preparation: The subject is positioned comfortably, and a reference electrode is placed on the forearm.
-
Exploring Electrode: A fine, flexible catheter with an exploring electrode at the tip is inserted into the nostril and placed on the surface of the nasal mucosa.
-
Perfusion: A series of solutions with different ionic compositions are perfused over the nasal mucosa through the catheter.
-
Measurement: The potential difference between the exploring and reference electrodes is continuously measured.
-
A baseline PD is established with a Ringer's solution.
-
A solution containing amiloride is perfused to block ENaC and measure the contribution of sodium absorption.
-
A chloride-free solution is then perfused to create a driving force for chloride secretion.
-
The compound of interest (e.g., lubiprostone) is added to the chloride-free solution to assess its ability to stimulate chloride secretion, which is observed as a repolarization (more negative PD) of the nasal potential difference.[9]
-
Summary and Conclusion
This compound, TMEM16A activators, and lubiprostone represent three distinct approaches to activating non-CFTR chloride channels.
-
This compound acts indirectly by activating the P2Y2 receptor and downstream calcium signaling. While it showed initial promise in a Phase 3 clinical trial for CF, a subsequent trial did not meet its primary endpoint.[11]
-
TMEM16A activators offer a more direct mechanism of action by targeting the CaCC itself. This approach is still in the preclinical and early clinical stages of development but holds the potential for a more targeted and sustained effect on chloride secretion.[1][4]
-
Lubiprostone , while initially identified as a ClC-2 activator, appears to have a more complex mechanism that can involve CFTR activation via the EP4 receptor in some cell types. Its efficacy in the context of CF lung disease, where CFTR is dysfunctional, remains to be fully elucidated, although preclinical studies in CF mice suggest a CFTR-independent effect is possible.[7][9]
The choice of which therapeutic strategy to pursue will depend on a variety of factors, including the specific disease indication, the desired pharmacological profile, and the potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel non-CFTR chloride channel activators.
References
- 1. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of intestinal Cl- secretion by lubiprostone requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lubiprostone activates non-CFTR-dependent respiratory epithelial chloride secretion in cystic fibrosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMEM16A Potentiation: A Novel Therapeutic Approach for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel human bronchial epithelial cell lines for cystic fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 14. Epithelial Chloride Transport by CFTR Requires TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
A Scientific Comparison of the TIGER-1 and TIGER-2 Trial Designs for Denufosol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the clinical trial designs for TIGER-1 and TIGER-2, the two pivotal Phase 3 studies of denufosol tetrasodium for the treatment of cystic fibrosis (CF). This compound is an investigational inhaled ion channel regulator designed to enhance airway hydration and mucociliary clearance.[1][2] While the initial Phase 3 trial, TIGER-1, demonstrated a statistically significant improvement in lung function, the confirmatory TIGER-2 trial did not meet its primary endpoint, leading to the discontinuation of the drug's development.[3][4][5] Understanding the nuances of these trial designs is crucial for interpreting the seemingly contradictory results and for informing the design of future clinical trials in CF.
Mechanism of Action: this compound
This compound is a selective P2Y2 receptor agonist.[6] Its mechanism of action is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF.[2] By activating P2Y2 receptors on the surface of airway epithelial cells, this compound stimulates chloride secretion, inhibits sodium absorption, and increases ciliary beat frequency.[2][7] This cascade of effects is intended to hydrate the airway surface liquid and improve mucus clearance.
Comparative Overview of TIGER-1 and TIGER-2 Trial Designs
The TIGER-1 and TIGER-2 trials shared many design elements, including their randomized, double-blind, placebo-controlled nature, the patient population with mild CF lung disease, and the dosage of this compound administered. However, a key difference was the duration of the placebo-controlled phase.
| Feature | TIGER-1 | TIGER-2 |
| Official Title | This compound Tetrasodium in Patients with Cystic Fibrosis and Normal to Mildly Impaired Lung Function | Study of this compound Tetrasodium Inhalation Solution in Patients With Cystic Fibrosis (CF) Lung Disease |
| Phase | 3 | 3 |
| Number of Patients | 352 | 466 |
| Study Design | Randomized, double-blind, placebo-controlled, 24-week trial, followed by a 24-week open-label extension.[1] | Randomized, double-blind, placebo-controlled, 48-week trial.[3][8] |
| Primary Endpoint | Change in FEV1 from baseline to Week 24.[1][2] | Change in FEV1 from baseline to Week 48.[3][8] |
| Patient Population | Patients with CF aged ≥ 5 years with FEV1 ≥ 75% of predicted normal.[1][2] | Patients with CF with FEV1 ≥ 75% and ≤ 110% of predicted normal.[3][8][9] |
| Treatment Arms | This compound 60 mg or placebo, administered three times daily via jet nebulizer.[1][2] | This compound 60 mg or placebo, administered three times daily via jet nebulizer.[3][8] |
Experimental Protocols
Patient Population and Enrollment
Both trials enrolled patients with a confirmed diagnosis of cystic fibrosis and mild lung disease, as defined by a Forced Expiratory Volume in one second (FEV1) of at least 75% of the predicted normal value.[1][2][3] The TIGER-2 trial further specified an upper limit for FEV1 of 110% of predicted normal.[3][8][9]
Randomization and Blinding
In both TIGER-1 and TIGER-2, participants were randomly assigned to receive either this compound or a matching placebo. The trials were double-blinded, meaning neither the investigators nor the patients knew which treatment was being administered.
Intervention
The investigational treatment in both trials was 60 mg of this compound tetrasodium, administered three times daily as an inhaled solution via a jet nebulizer.[1][2][3][8] The placebo was a saline solution.
Outcome Measures
The primary efficacy endpoint for both trials was the change in FEV1 from baseline.[1][2][3] However, the time point for this primary endpoint differed: 24 weeks for TIGER-1 and 48 weeks for TIGER-2.[1][2][3][8] Secondary endpoints in TIGER-2 included the rate of change in percent predicted FEV1 over 48 weeks, change from baseline in Forced Expiratory Flow (FEF25%-75%), and the time to first pulmonary exacerbation.[5][8]
References
- 1. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 2. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of this compound tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inspire Reports Disappointing Results for TIGER-2 this compound Phase 3 Clinical Trial - The Boomer Esiason Foundation [esiason.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Evidence for Denufosol's Effect on the Epithelial Sodium Channel (ENaC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of denufosol and other alternatives on the epithelial sodium channel (ENaC). The information is compiled from preclinical studies to support research and drug development in therapeutic areas where ENaC modulation is a key target, such as cystic fibrosis.
Mechanism of Action: Indirect vs. Direct ENaC Inhibition
This compound is a selective P2Y₂ receptor agonist. Its effect on ENaC is indirect. By activating the P2Y₂ receptor, this compound initiates a signaling cascade that leads to the inhibition of ENaC activity. This is in contrast to direct ENaC inhibitors, such as amiloride and its analogs, which physically block the channel pore.
The activation of the Gq-coupled P2Y₂ receptor by an agonist like this compound stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid. The resulting decrease in PIP₂ levels is believed to reduce the open probability of ENaC, thus inhibiting sodium transport across the epithelial membrane.[1][2]
Quantitative Comparison of In Vitro ENaC Inhibition
The following table summarizes quantitative data from in vitro studies on the effects of a P2Y₂ receptor agonist and direct ENaC inhibitors. It is important to note that while this compound is a P2Y₂ receptor agonist, the specific quantitative data presented here for this class of drugs are from studies using the selective P2Y₂ agonist MRS2768, as direct quantitative in vitro ENaC inhibition data for this compound were not available in the public domain at the time of this review.
| Compound Class | Compound | Cell Type | Assay | Endpoint | Result | Reference |
| P2Y₂ Receptor Agonist | MRS2768 | Mouse renal tubules | Patch-clamp | ENaC activity (NPo) | Decreased from 0.99 ± 0.19 to 0.28 ± 0.01 | [1][2] |
| ENaC open probability (Po) | Decreased from 0.25 ± 0.03 to 0.11 ± 0.02 | [1][2] | ||||
| Number of active channels (N) | Decreased from 3.62 ± 0.38 to 2.36 ± 0.43 | [1][2] | ||||
| ATP | M-1 mouse cortical collecting duct cells | Ussing Chamber | Amiloride-sensitive short-circuit current (Isc) | Dropped from -28.6 ± 2.4 to -21.6 ± 1.9 µA/cm² | [3] | |
| Direct ENaC Inhibitor | Amiloride | MDCK cells expressing rat ENaC | Whole-cell patch-clamp | Kᵢ | 20 nM | [4] |
| Toad urinary bladder | Voltage-clamp | Kᵢ | Varies with ion conditions | [5] |
Experimental Protocols
Ussing Chamber Electrophysiology
The Ussing chamber is a key technique for measuring ion transport across epithelial tissues.
General Protocol:
-
Cell Culture: Epithelial cells (e.g., human bronchial epithelial cells, M-1 mouse cortical collecting duct cells) are cultured on permeable supports until a confluent monolayer with high transepithelial resistance is formed.[6]
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[6]
-
Perfusion: Both compartments are filled with appropriate physiological solutions (e.g., Ringer's solution) and gassed with 95% O₂/5% CO₂.[6]
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously measured.[6]
-
Pharmacological Modulation: Compounds of interest are added to the apical or basolateral compartments to assess their effect on ion channel activity. For ENaC, amiloride is typically added at the end of the experiment to determine the amiloride-sensitive portion of the Isc, which corresponds to ENaC activity.[6]
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the measurement of ion flow through individual channels.
General Protocol for Whole-Cell Configuration:
-
Cell Preparation: Cells expressing ENaC are prepared as a single-cell suspension.[7]
-
Pipette Formation: A glass micropipette with a very small tip diameter is filled with an appropriate electrolyte solution and brought into contact with the cell membrane.
-
Giga-seal Formation: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Access: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and the resulting current flowing through the ion channels is recorded. Inhibitors or activators can be added to the bath solution to study their effects on channel activity.[7]
Signaling Pathways and Experimental Workflows
References
- 1. P2Y2 receptor decreases blood pressure by inhibiting ENaC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - P2Y2 receptor decreases blood pressure by inhibiting ENaC [insight.jci.org]
- 3. P2Y(2) receptor-mediated inhibition of amiloride-sensitive short circuit current in M-1 mouse cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of amiloride and small monovalent cations with the epithelial sodium channel. Inferences about the nature of the channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Preclinical Promise: Cross-Validation of Denufosol in Cystic Fibrosis Animal Models Remains Largely Undocumented
A comprehensive review of published literature reveals a significant gap in the cross-validation of denufosol's efficacy across different cystic fibrosis (CF) animal models. While the P2Y2 receptor agonist progressed to Phase III clinical trials in humans, detailed preclinical studies in established CF animal models such as mice, pigs, and ferrets are notably scarce in the public domain. This lack of comparative animal data makes a direct cross-validation of its effects challenging and highlights a potential disconnect between preclinical and clinical research pathways for this particular compound.
This compound was designed to enhance airway hydration by activating an alternative chloride channel, independent of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This mechanism offered a promising therapeutic avenue for all CF patients, regardless of their specific CFTR mutation. However, the journey from concept to clinical reality is paved with rigorous testing, typically involving a variety of animal models to predict human response. For this compound, the publicly available data on this crucial preclinical stage is limited.
Insights from a Porcine Model: A Cautionary Tale
One of the few available studies in a relevant animal model provides a cautionary perspective. Research conducted in a CF pig model, which closely mimics human CF lung disease, investigated the effects of a purinergic agonist, uridine-5'-triphosphate (UTP), which has a similar mechanism of action to this compound. The study revealed that instead of improving mucociliary clearance, UTP stimulation actually impaired it in the small airways of CF pigs.[2] This unexpected outcome was attributed to excessive mucus secretion, which outweighed the potential benefits of increased ion and water secretion.[2]
Preclinical Safety and Human Clinical Trials
General preclinical safety studies were conducted, with one- and two-year data indicating that this compound did not lead to an increase in pulmonary inflammation when compared to a saline placebo.[1] Following these initial safety assessments, this compound moved into human clinical trials.
Phase II trials showed some promise, with patients receiving this compound demonstrating statistically significant improvements in lung function (FEV1) compared to placebo.[3] This initial success led to larger Phase III trials, TIGER-1 and TIGER-2. The TIGER-1 trial met its primary endpoint, showing a modest but statistically significant improvement in FEV1.[4][5] However, the subsequent and larger TIGER-2 trial failed to replicate these findings, showing no significant difference in FEV1 between the this compound and placebo groups over a 48-week period.[6][7] These disappointing results ultimately led to the discontinuation of this compound's development.
The Unanswered Question: Could Animal Models Have Predicted the Outcome?
The lack of extensive, publicly available preclinical data in various CF animal models makes it difficult to ascertain whether the eventual failure in Phase III clinical trials could have been predicted. Different animal models of CF present with distinct pathologies that can be leveraged to answer specific scientific questions.
-
CF Mouse Models: These are the most common and cost-effective models. While they do not spontaneously develop the severe lung disease seen in humans, they are valuable for studying specific aspects of CFTR function, ion transport, and inflammation.
-
CF Pig Models: As a larger animal model, pigs share more anatomical and physiological similarities with humans, including the development of spontaneous lung disease that closely mirrors the human condition. They are considered a more predictive model for lung-related therapies.
-
CF Ferret Models: Ferrets also develop a human-like CF phenotype, including lung and pancreatic disease, making them another valuable model for translational research.
A cross-validation approach, testing this compound in these different models, could have provided a more complete picture of its potential efficacy and limitations before large-scale human trials. For instance, the negative impact on mucociliary clearance observed with a similar agonist in the CF pig model might have warranted further investigation and perhaps a different therapeutic strategy.
Conclusion
The story of this compound serves as a crucial case study in drug development for cystic fibrosis. While the underlying mechanism of action was scientifically sound, the transition from promising concept to effective therapy was not successful. The conspicuous absence of comprehensive, cross-validated preclinical efficacy data in various animal models in the public literature leaves a critical question unanswered: could a more robust and transparent preclinical testing strategy have provided earlier insights into the challenges that ultimately led to the cessation of its development? For researchers, scientists, and drug development professionals, the this compound experience underscores the importance of rigorous preclinical evaluation in multiple, relevant animal models to better predict clinical outcomes and de-risk the expensive and lengthy process of bringing new therapies to patients.
Data Presentation
Table 1: Summary of this compound's Effect in a CF Animal Model Analog and Human Clinical Trials
| Model/Trial | Intervention | Key Findings | Quantitative Data (FEV1 Change) |
| CF Pig Model (UTP) | Uridine-5'-triphosphate (UTP) | Impaired mucociliary clearance in small airways[2] | Not Applicable |
| Phase II Clinical Trial | This compound | Significant improvement in lung function vs. placebo[3] | Data not specified in abstract |
| Phase III (TIGER-1) | This compound | Statistically significant improvement in lung function vs. placebo[4][5] | +45 mL difference vs. placebo (p=0.047)[4] |
| Phase III (TIGER-2) | This compound | No statistically significant improvement in lung function vs. placebo[6][7] | +8 mL difference vs. placebo (not statistically significant)[7] |
Experimental Protocols
Methodology for Mucociliary Clearance Measurement in CF Pig Model (Summarized from[2])
-
Animal Model: Genetically engineered pigs with targeted disruption of the CFTR gene.
-
Intervention: Administration of the purinergic secretagogue uridine-5'-triphosphate (UTP).
-
Measurement Technique: In vivo imaging of mucociliary clearance using positron emission tomography (PET) and computed tomography (CT).
-
Procedure:
-
Aerosolized radioactive tracer particles (pertechnetate-labeled sulfur colloid) were delivered to the lungs of anesthetized and ventilated newborn CF and wild-type pigs.
-
Dynamic PET/CT scans were acquired to track the movement of the radioactive particles over time.
-
Mucociliary clearance was quantified by measuring the percentage of retained radioactivity in specific lung regions at different time points.
-
The protocol was repeated after the administration of UTP to assess its effect on clearance rates.
-
Mandatory Visualizations
Caption: this compound's proposed signaling pathway in airway epithelial cells.
Caption: Simplified workflow of this compound's development pathway.
References
- 1. Data Suggest this compound May Hold Promise as an Early Intervention Treatment for CF - The Boomer Esiason Foundation [esiason.org]
- 2. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 3. Mucociliary clearance is impaired in small airways of cystic fibrosis pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pitfalls of drug development: lessons learned from trials of this compound in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Re-evaluating the P2Y2 Receptor Agonist Pipeline in the Post-Denufosol Era
The clinical journey of denufosol tetrasodium for cystic fibrosis, marked by early promise and ultimate Phase III disappointment, has cast a long shadow over the therapeutic potential of P2Y2 receptor agonists. However, the successful development and marketing of diquafosol tetrasodium for dry eye disease in several countries underscores the continued viability of this drug class. This guide provides a comprehensive re-evaluation of P2Y2 receptor agonists, offering a comparative analysis of key compounds, their clinical outcomes, and the underlying experimental methodologies that defined their development.
The P2Y2 Receptor and its Therapeutic Rationale
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is widely expressed in various tissues, including the lungs and ocular surface.[1][2] Its activation triggers a signaling cascade that modulates ion transport and fluid secretion, making it an attractive target for diseases characterized by dehydration of mucosal surfaces, such as cystic fibrosis and dry eye disease.[3]
P2Y2 Receptor Signaling Pathway
Upon agonist binding, the P2Y2 receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC).[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][5] This cascade ultimately leads to physiological responses such as chloride and water secretion, and increased mucin release.[2][5][6]
Comparative Analysis of P2Y2 Receptor Agonists
While this compound and diquafosol are the most clinically advanced P2Y2 agonists, several other compounds have been investigated, primarily in preclinical settings. The following table summarizes their potencies.
| Agonist | Chemical Class | Target Indication | EC50 (human P2Y2R) | Selectivity Profile |
| This compound (INS37217) | Dinucleotide analogue | Cystic Fibrosis | ~8 nM[7] | Selective for P2Y2 over other P2Y subtypes.[8] |
| Diquafosol (INS365) | Dinucleotide analogue | Dry Eye Disease | ~40 nM[7] | Selective P2Y2 agonist.[9] |
| ATP | Endogenous Nucleotide | N/A | 0.085 µM[4] | Agonist at P2Y1, P2Y2, and P2Y11 receptors.[4] |
| UTP | Endogenous Nucleotide | N/A | 0.049 µM[4] | Agonist at P2Y2 and P2Y4 receptors.[4] |
| MRS2768 | UTP analogue | Research Tool | Not specified | Selective P2Y2 agonist.[10] |
| PSB1114 | UTP analogue | Research Tool | Not specified | Potent and selective P2Y2 agonist.[10] |
Clinical Trial Performance: A Tale of Two Agonists
The divergent clinical outcomes of this compound and diquafosol highlight the challenges and opportunities in targeting the P2Y2 receptor.
This compound in Cystic Fibrosis: A Promising Start, a Disappointing End
This compound's development program for cystic fibrosis consisted of two pivotal Phase III trials, TIGER-1 and TIGER-2. While TIGER-1 showed a modest but statistically significant improvement in lung function, these results were not replicated in the larger, longer-term TIGER-2 trial, leading to the discontinuation of the program.[11][12][13]
Table 1: Summary of this compound Phase III Clinical Trial Results in Cystic Fibrosis
| Trial | N | Treatment Duration | Primary Endpoint | Result | p-value |
| TIGER-1 | 352 | 24 weeks | Change from baseline in FEV₁ | 45 mL improvement vs. placebo[12] | 0.047[12] |
| TIGER-2 | 466 | 48 weeks | Change from baseline in FEV₁ | 8 mL improvement vs. placebo[14] | 0.742[1][13] |
Diquafosol in Dry Eye Disease: A Clinical Success
In contrast to this compound, diquafosol has demonstrated consistent efficacy in treating the signs and symptoms of dry eye disease across multiple clinical trials.[9][11][15][16] It has gained regulatory approval in several Asian countries.[17]
Table 2: Summary of Diquafosol Clinical Trial Efficacy in Dry Eye Disease (vs. Placebo or Artificial Tears)
| Endpoint | Result |
| Corneal Fluorescein Staining Score | Statistically significant improvement vs. placebo.[11] Non-inferior to sodium hyaluronate.[18] |
| Conjunctival Staining Score | Statistically significant improvement vs. placebo.[9] |
| Rose Bengal Staining Score | Superior improvement compared to sodium hyaluronate.[18] |
| Tear Film Break-up Time (TBUT) | Significant improvement in some studies.[15] |
| Patient-Reported Symptoms | Significant improvement in dry eye symptom scores.[11] |
Key Experimental Protocols for P2Y2 Agonist Evaluation
The development of any P2Y2 receptor agonist relies on a battery of preclinical and clinical assays to determine its potency, efficacy, and safety. Below are detailed methodologies for two key experiments.
Experimental Protocol 1: In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of P2Y2 receptor agonists by measuring the increase in intracellular calcium upon receptor activation.
Objective: To determine the EC50 of a test compound at the human P2Y2 receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound and reference agonist (e.g., UTP).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Culture: Seed the P2Y2-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM in assay buffer. Remove the culture medium from the cells, add the loading buffer, and incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and record a stable baseline fluorescence. c. Use the automated liquid handling system to add the test compound or reference agonist to the wells. d. Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 180 seconds).
-
Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Subtract the baseline fluorescence to obtain the change in fluorescence. c. Plot the change in fluorescence against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Experimental Protocol 2: In Vivo Mucociliary Clearance Assay
This assay evaluates the functional consequence of P2Y2 receptor activation in the airways, a key therapeutic mechanism for cystic fibrosis.
Objective: To assess the effect of an inhaled P2Y2 agonist on the rate of mucociliary clearance in a relevant animal model (e.g., mouse).
Materials:
-
Anesthetized mice.
-
Aerosol delivery system.
-
Test compound formulated for inhalation.
-
Radioactive tracer (e.g., 99mTc-labeled sulfur colloid).
-
Gamma camera or SPECT/CT imaging system.
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging system.
-
Aerosol Administration: Deliver the aerosolized test compound or vehicle control to the lungs of the mouse.
-
Tracer Instillation: After a set period, instill a small volume of the radioactive tracer into the trachea.
-
Imaging: Acquire serial images of the lungs using the gamma camera or SPECT/CT system over a period of time (e.g., 60 minutes).
-
Data Analysis: a. Draw regions of interest (ROIs) around the lungs in the images. b. Quantify the amount of radioactivity remaining in the lungs at each time point. c. Calculate the percentage of clearance from the lungs over time. d. Compare the clearance rates between the test compound-treated group and the vehicle control group.
The Drug Development and Evaluation Workflow
The journey of a P2Y2 receptor agonist from bench to bedside follows a structured path of discovery, preclinical testing, and clinical trials.
Conclusion: A Path Forward for P2Y2 Receptor Agonists
The story of this compound serves as a critical lesson in drug development, where promising preclinical data and early clinical success do not always translate to Phase III victory. However, the approval and clinical utility of diquafosol affirm that the P2Y2 receptor remains a druggable target with therapeutic potential. Future efforts in this space will likely focus on developing agonists with improved pharmacokinetic and pharmacodynamic profiles, exploring new therapeutic indications beyond cystic fibrosis and dry eye, and potentially investigating tissue-specific targeting to enhance efficacy and minimize off-target effects. A thorough understanding of the successes and failures of past P2Y2 receptor agonists will be paramount in guiding the next generation of these compounds toward clinical realization.
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Bewertung der mukociliären Clearance bei Mäusen [jove.com]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 randomized safety and efficacy trial of nebulized this compound tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of diquafosol ophthalmic solution in patients with dry eye syndrome: a Japanese phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. mdpi.com [mdpi.com]
- 18. A randomised, double-masked comparison study of diquafosol versus sodium hyaluronate ophthalmic solutions in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]
Bypassing CFTR Dysfunction: A Comparative Guide to Alternative Therapeutic Strategies Beyond Denufosol
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) therapeutics has evolved significantly, moving beyond symptomatic treatments to strategies targeting the underlying cause of the disease—dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While CFTR modulators have revolutionized care for many, a significant need remains for therapies that can benefit all individuals with CF, regardless of their specific CFTR mutation. Denufosol, a P2Y2 receptor agonist, represented an early attempt to bypass the defective CFTR channel by activating an alternative chloride channel. Although it did not achieve its primary endpoints in late-stage clinical trials, the pursuit of CFTR-independent therapeutic avenues remains a critical area of research.[1][2]
This guide provides a comparative analysis of alternative therapeutic strategies to this compound for bypassing CFTR dysfunction. We delve into the mechanisms of action, present available experimental data, and provide detailed experimental protocols for key assays used to evaluate these novel approaches. The strategies covered include activators of alternative chloride channels, CFTR amplifiers, and inhibitors of pathways that negatively regulate CFTR.
Comparison of Therapeutic Strategies
The following table summarizes the key characteristics and clinical trial outcomes for this compound and its alternatives.
| Therapeutic Strategy | Drug Candidate(s) | Target | Mechanism of Action | Key Efficacy Endpoint(s) | Clinical Trial Results |
| P2Y2 Receptor Agonist | This compound | P2Y2 Receptor | Activates an alternative, non-CFTR calcium-activated chloride channel (CaCC) to increase chloride and water secretion.[3][4] | Change in percent predicted forced expiratory volume in one second (ppFEV1) | TIGER-1 (Phase 3): Statistically significant improvement in FEV1 at 24 weeks (48 mL vs. 3 mL for placebo, p=0.047).[5][6] TIGER-2 (Phase 3): Did not meet the primary endpoint of change in FEV1 at 48 weeks (40 mL vs. 32 mL for placebo, p=0.742).[1][2] |
| TMEM16A Potentiator | ETX001 | TMEM16A (ANO1) Chloride Channel | Potentiates the activity of the TMEM16A calcium-activated chloride channel, enhancing anion and fluid secretion.[7][8] | Mucus clearance, Airway Surface Liquid (ASL) height | Preclinical (Sheep Model): Inhaled ETX001 accelerated mucus clearance in both healthy sheep and a CFTR-inhibited model.[8] Preclinical (CF-HBE cells): Increased ASL height and fluid secretion.[8] |
| CIC-2 Chloride Channel Activator | Lubiprostone | Chloride Channel-2 (CIC-2) | Activates CIC-2, a chloride channel distinct from CFTR, to increase intestinal fluid secretion.[3][9] | Improvement in constipation symptoms | Pilot Study (Adults with CF): Statistically significant improvement in Patient Assessment of Constipation Symptoms (PAC-SYM) scores (p < 0.001). No significant change in FEV1 or sweat chloride.[3] |
| CFTR Amplifier | Nesolicaftor (PTI-428) | CFTR mRNA | Stabilizes CFTR mRNA by binding to poly(rC)-binding protein 1 (PCBP1), leading to increased CFTR protein synthesis.[10][11][12] | Change in ppFEV1, Change in sweat chloride | Phase 2 (add-on to Orkambi®): Mean absolute improvement in ppFEV1 of 5.2 percentage points from baseline compared to placebo (p<0.05). No significant change in sweat chloride was consistently reported. |
| GSNOR Inhibitor | Cavosonstat (N91115) | S-nitrosoglutathione reductase (GSNOR) | Inhibits GSNOR, leading to increased levels of S-nitrosoglutathione (GSNO), which is believed to stabilize the F508del-CFTR protein.[13][14] | Change in ppFEV1, Change in sweat chloride | Phase 2 (add-on to Orkambi®): No statistically significant improvement in ppFEV1.[14] Phase 2 (add-on to Kalydeco®): No statistically significant improvement in ppFEV1 or sweat chloride.[14] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for each therapeutic strategy.
Detailed Experimental Protocols
Ussing Chamber Assay for Ion Transport
Objective: To measure agonist-induced chloride secretion across a polarized epithelial monolayer. This assay is a gold standard for assessing the function of CFTR and other chloride channels.
Materials:
-
Ussing chamber system
-
Calu-3 or primary human bronchial epithelial (HBE) cells cultured on permeable supports
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)
-
Test compounds (e.g., this compound, ETX001)
-
Forskolin (to activate CFTR)
-
CFTRinh-172 (to inhibit CFTR)
-
Amiloride (to block epithelial sodium channels, ENaC)
Protocol:
-
Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved.
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.
-
Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical chamber to block sodium absorption.
-
Add the test compound (e.g., this compound or ETX001) to the apical or basolateral chamber, depending on the target's location.
-
Record the change in Isc.
-
For comparison, stimulate CFTR-dependent chloride secretion with forskolin.
-
At the end of the experiment, add CFTRinh-172 to confirm that the observed current is mediated by CFTR (if applicable).
Airway Surface Liquid (ASL) Height Measurement
Objective: To quantify the effect of a therapeutic agent on the hydration of the airway surface.
Materials:
-
Confocal microscope
-
HBE cells cultured on permeable supports at an air-liquid interface (ALI)
-
Texas Red-dextran (or other fluorescent, high-molecular-weight dextran)
-
Perfluorocarbon to keep the dextran from dehydrating
-
Test compounds
Protocol:
-
Culture HBE cells at ALI for at least 3 weeks to allow for differentiation and mucus production.
-
Gently wash the apical surface with PBS to remove accumulated mucus.
-
Add a small volume of Texas Red-dextran in PBS to the apical surface.
-
Add a layer of perfluorocarbon to prevent evaporation.
-
Acquire X-Z confocal images of the cell monolayer. The fluorescent dextran will outline the ASL.
-
Add the test compound to the apical or basolateral medium.
-
Acquire images at specified time points after treatment.
-
Measure the height of the fluorescent layer from the top of the cells to the top of the liquid layer using image analysis software.
Western Blot for CFTR Protein Expression
Objective: To determine the effect of a CFTR amplifier, such as nesolicaftor, on the total amount and maturation of the CFTR protein.[15]
Materials:
-
HBE cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat HBE cells with the test compound (e.g., nesolicaftor) for a specified duration.
-
Lyse the cells and collect the total protein.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Perform densitometry to quantify the intensity of the bands corresponding to immature (band B) and mature (band C) CFTR.
GSNOR Activity Assay
Objective: To measure the inhibitory effect of a compound, such as cavosonstat, on the enzymatic activity of GSNOR.[4][16][17]
Materials:
-
Recombinant GSNOR enzyme
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)
-
NADH
-
S-nitrosoglutathione (GSNO)
-
Test compound (cavosonstat)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
In a cuvette, combine the reaction buffer, NADH, and the GSNOR enzyme.
-
Add varying concentrations of the test compound and incubate for a defined period.
-
Initiate the reaction by adding GSNO.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADH.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value of the inhibitor.
Conclusion
The pursuit of therapeutic strategies that bypass CFTR dysfunction is a vital component of cystic fibrosis research, offering hope for all individuals with the disease. While this compound's journey highlighted the challenges of this approach, it also paved the way for the development of more targeted and potentially more effective therapies. The alternatives discussed in this guide, each with a unique mechanism of action, demonstrate the ingenuity and persistence of the scientific community in addressing the complexities of CF. Continued research, rigorous preclinical testing, and well-designed clinical trials will be essential to determine the ultimate clinical utility of these and future CFTR-independent therapies.
References
- 1. Inspire Reports Disappointing Results for TIGER-2 this compound Phase 3 Clinical Trial - The Boomer Esiason Foundation [esiason.org]
- 2. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lubiprostone for constipation in adults with cystic fibrosis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. TMEM16A Potentiation: A Novel Therapeutic Approach for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. TMEM16A Potentiation: A Novel Therapeutic Approach for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Denufosol in a Research Environment
Core Principles for Denufosol Disposal
The primary objective is to manage this compound waste in a manner that prevents its release into the environment and minimizes any potential for accidental exposure. As this compound is a nucleotide analog and was administered to human subjects in clinical trials, it is generally not considered a highly toxic or hazardous substance in the context of typical laboratory waste streams. However, all investigational drugs should be handled with care. The disposal procedures outlined below are based on general guidelines for pharmaceutical waste management in a research setting.
Quantitative Data Summary
While specific quantitative data on the environmental fate or toxicity of this compound is scarce, the following table summarizes its key chemical and physical properties.
| Property | Value |
| Molar Mass | 773.323 g/mol [1] |
| Formula | C18H27N5O21P4[1] |
| PubChem CID | 9875516[1] |
| Physical State | Not specified, but used in an inhaled solution[1] |
Procedural Guidance for this compound Disposal
The following step-by-step process provides a framework for the safe disposal of this compound in a laboratory setting. This protocol is designed for research quantities and assumes this compound is not classified as a hazardous waste under local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: this compound Waste Disposal
Objective: To safely dispose of residual this compound and contaminated materials from a research laboratory.
Materials:
-
This compound waste (e.g., unused solutions, contaminated vials, pipette tips)
-
Appropriate personal protective equipment (PPE): laboratory coat, gloves, and safety glasses
-
Sealable, leak-proof waste container labeled "Non-hazardous Pharmaceutical Waste for Incineration"
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Segregation of Waste:
-
Isolate all this compound-containing waste from the general laboratory trash. This includes stock solutions, diluted samples, and any materials that have come into direct contact with this compound, such as pipette tips, tubes, and vials.
-
-
Containment of Liquid Waste:
-
For liquid this compound waste, pour it into a designated, sealable, and clearly labeled waste container.
-
To minimize the risk of spills, it is advisable to add an inert absorbent material to the liquid waste container.
-
-
Containment of Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., vials, pipette tips, gloves) into a separate, sealable plastic bag or container.
-
This container should also be labeled "Non-hazardous Pharmaceutical Waste for Incineration."
-
-
Packaging for Disposal:
-
Ensure that all waste containers are securely sealed to prevent leakage.
-
Combine the sealed containers of liquid and solid waste into a larger, secondary containment vessel if required by your institution's EHS procedures.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the pharmaceutical waste.
-
Inform them that the waste contains an investigational drug, this compound, and is being treated as non-hazardous pharmaceutical waste for incineration.
-
-
Documentation:
-
Maintain a log of the disposed this compound, including the quantity and date of disposal, in your laboratory records. This is good practice for managing investigational compounds.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Safeguarding Researchers: A Guide to Handling Denufosol
Disclaimer: Denufosol is an investigational drug for which development was discontinued. As such, a specific Safety Data Sheet (SDS) with detailed handling procedures for laboratory personnel is not publicly available. The following guidance is based on established best practices for handling investigational pharmaceutical compounds and should be adapted to your specific laboratory conditions and risk assessments. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Essential Safety and Logistics for this compound
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to investigational compounds. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4]
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Double chemotherapy gloves (ASTM D6978 rated) should be worn.[1][2] |
| Handling of Powdered Compound (e.g., weighing, preparing solutions) | - Gloves: Double chemotherapy gloves.[1][2] - Gown: Disposable, impermeable gown with long sleeves and tight-fitting cuffs.[1][3] - Eye and Face Protection: Safety goggles and a face shield.[2][3][4] - Respiratory Protection: A fit-tested N95 respirator or higher, or a powered air-purifying respirator (PAPR), especially when manipulating powders outside of a containment device.[2] |
| Handling of Solutions | - Gloves: Double chemotherapy gloves.[1][2] - Gown: Disposable, impermeable gown.[1][3] - Eye Protection: Safety goggles.[2][3] |
| Spill Cleanup | - Gloves: Chemical-resistant gloves. - Gown: Impermeable gown or coveralls.[1][3] - Eye and Face Protection: Safety goggles and a face shield.[2][3][4] - Respiratory Protection: Appropriate respirator based on the scale and nature of the spill. |
| Disposal | - Gloves: Double chemotherapy gloves.[1][2] - Gown: Disposable, impermeable gown.[1][3] |
Experimental Protocols: General Handling Procedures
Due to the lack of specific experimental protocols for this compound, the following provides a generalized, step-by-step workflow for handling an investigational compound.
Protocol: Preparation of a Stock Solution from Powder
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[5] Prepare the workspace within a certified chemical fume hood or other appropriate containment device.[5]
-
Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance. Use anti-static weigh paper or a weigh boat.
-
Solubilization: Add the appropriate solvent to the vessel containing the weighed powder. Gently swirl or vortex to dissolve the compound completely. Avoid creating aerosols.
-
Transfer and Storage: Transfer the stock solution to a clearly labeled, sealed container.[6] Store the solution under the conditions specified by any available product information or at a standard temperature of 2-8°C for short-term storage, protected from light, unless otherwise indicated.
-
Decontamination: Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, weigh boats, and PPE, in a designated hazardous waste container.[7][8]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of investigational compounds is crucial for laboratory safety and regulatory compliance.
Spill Response
In the event of a spill, follow these immediate steps:
-
Alert others: Immediately notify colleagues in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: Evaluate the extent of the spill and consult the generic SDS for the class of compound if a specific one is unavailable.
-
Clean-up: Use a spill kit with appropriate absorbent materials. Work from the outside of the spill inwards. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous unless determined otherwise by a formal hazard assessment.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7] Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[7][9] Ensure all waste containers are properly labeled with the contents and associated hazards.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
